molecular formula C13H20ClN B064336 4-(4-Methylbenzyl)piperidine hydrochloride CAS No. 165110-20-3

4-(4-Methylbenzyl)piperidine hydrochloride

Cat. No.: B064336
CAS No.: 165110-20-3
M. Wt: 225.76 g/mol
InChI Key: YAMLAAGPSGVXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMLAAGPSGVXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632636
Record name 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165110-20-3
Record name 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Benzylpiperidine Scaffold

The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features allow for precise interactions with various biological targets, leading to applications in diverse therapeutic areas. 4-(4-Methylbenzyl)piperidine hydrochloride, in particular, serves as a crucial building block in the synthesis of novel analgesics, psychoactive agents, and other pharmaceuticals.[1] Its strategic importance lies in the ability to modify its structure to fine-tune pharmacological properties, making it a valuable intermediate for researchers and drug development professionals.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of this compound can be achieved through several strategic synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale, and the need for specific functional group tolerance. This guide will focus on three robust and widely employed methodologies:

  • Reductive Amination: A classical and highly versatile approach involving the reaction of a piperidone derivative with an appropriate amine, followed by in-situ reduction.

  • Hydrogenation of a Pyridine Precursor: A two-step sequence involving the synthesis of a 4-(4-methylbenzyl)pyridine intermediate, followed by the reduction of the aromatic pyridine ring.

  • Suzuki Coupling: A modern, palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance and a modular approach to forming the key carbon-carbon bond.

The following table provides a high-level comparison of these primary synthetic routes:

ParameterReductive AminationHydrogenation of Pyridine PrecursorSuzuki Coupling
Starting Materials N-Protected-4-piperidone, 4-methylbenzylamine OR 4-methylbenzaldehyde, piperidine derivative4-substituted pyridine, 4-methylbenzyl halide/boronic acid4-halopyridine, 4-methylbenzylboronic acid OR 4-piperidineboronic acid ester, 4-methylbenzyl halide
Key Transformation Imine/iminium ion formation and reductionCatalytic hydrogenation of the pyridine ringPalladium-catalyzed C-C bond formation
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent
Advantages High convergence, often a one-pot procedure, well-established.Utilizes readily available pyridine starting materials.High functional group tolerance, modularity.
Disadvantages May require protecting groups, stoichiometric reductants generate waste.Can require high pressure/temperature for hydrogenation.Palladium catalyst can be expensive, requires inert atmosphere.

Pathway 1: Reductive Amination - The Workhorse of Amine Synthesis

Reductive amination is arguably the most common and reliable method for the synthesis of substituted piperidines. This pathway involves two mechanistically distinct but often concurrently performed steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the target amine.

Mechanistic Rationale and Experimental Causality

The success of a reductive amination hinges on the selective reduction of the C=N double bond of the imine/iminium ion in the presence of the starting carbonyl group. This is achieved by using a mild reducing agent that is more reactive towards the protonated imine (iminium ion) than the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and excellent selectivity.[2][3] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the reduction of aldehydes and ketones while rapidly reducing the more electrophilic iminium ion.

The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is a critical strategic decision. It serves two primary purposes: it prevents the secondary amine of the piperidone from engaging in undesired side reactions (like self-condensation), and it allows for controlled functionalization of the piperidine nitrogen at a later stage in the synthesis.[4][5] The Boc group is robust enough to withstand the reductive amination conditions but can be readily removed under acidic conditions.[4]

Two convergent approaches for the synthesis of 4-(4-Methylbenzyl)piperidine via reductive amination are presented below:

  • Route 1A: Reaction of N-Boc-4-piperidone with 4-methylbenzylamine.

  • Route 1B: Reaction of 4-methylbenzaldehyde with a piperidine derivative.

The following diagram illustrates the general workflow for the reductive amination pathway.

G cluster_1 Route 1A cluster_2 Route 1B N-Boc-4-piperidone N-Boc-4-piperidone Imine_A Iminium Ion Intermediate N-Boc-4-piperidone->Imine_A + 4-Methylbenzylamine 4-Methylbenzylamine 4-Methylbenzylamine->Imine_A N-Boc-4-(4-Methylbenzyl)piperidine N-Boc-4-(4-Methylbenzyl)piperidine Imine_A->N-Boc-4-(4-Methylbenzyl)piperidine Reduction Deprotection Acidic Deprotection (e.g., HCl) N-Boc-4-(4-Methylbenzyl)piperidine->Deprotection 4-Methylbenzaldehyde 4-Methylbenzaldehyde Imine_B Iminium Ion Intermediate 4-Methylbenzaldehyde->Imine_B + Piperidine Derivative Piperidine Derivative Piperidine Derivative->Imine_B Protected 4-(4-Methylbenzyl)piperidine Protected 4-(4-Methylbenzyl)piperidine Imine_B->Protected 4-(4-Methylbenzyl)piperidine Reduction Protected 4-(4-Methylbenzyl)piperidine->Deprotection Reducing_Agent NaBH(OAc)3 Dichloromethane Final_Product 4-(4-Methylbenzyl)piperidine Hydrochloride Deprotection->Final_Product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol: Reductive Amination (Route 1A)

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[6][7]

Step 1: Synthesis of tert-Butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.5 M), add 4-methylbenzylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified tert-butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) (excess, e.g., 5-10 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: The hydrochloride salt will often precipitate from the reaction mixture. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. The resulting solid should be washed with a non-polar solvent like diethyl ether or hexane and dried under vacuum to yield this compound as a white to off-white solid.

Pathway 2: Hydrogenation of a Pyridine Precursor

This synthetic route involves the initial construction of the 4-(4-methylbenzyl)pyridine intermediate, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine.

Mechanistic Rationale and Experimental Causality

The key transformation in this pathway is the reduction of the aromatic and resonance-stabilized pyridine ring. This typically requires more forcing conditions than the reduction of a simple alkene, such as elevated hydrogen pressure and temperature, along with a suitable heterogeneous catalyst.[2] Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney nickel.[2] The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, rhodium catalysts often show high activity for pyridine hydrogenation.[2] The reaction is believed to proceed via a stepwise addition of hydrogen atoms to the pyridine ring on the surface of the catalyst.[8]

The synthesis of the 4-(4-methylbenzyl)pyridine intermediate can be achieved through various cross-coupling reactions, such as a Suzuki coupling between a 4-halopyridine and 4-methylbenzylboronic acid, or a Kumada coupling between a 4-halopyridine and a 4-methylbenzyl Grignard reagent.

G Start_Materials 4-Halopyridine + 4-Methylbenzylboronic acid Cross_Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) Start_Materials->Cross_Coupling Pyridine_Intermediate 4-(4-Methylbenzyl)pyridine Cross_Coupling->Pyridine_Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C or Rh/C) Pyridine_Intermediate->Hydrogenation Piperidine_Free_Base 4-(4-Methylbenzyl)piperidine (Free Base) Hydrogenation->Piperidine_Free_Base Salt_Formation HCl addition (e.g., HCl in Ether) Piperidine_Free_Base->Salt_Formation Final_Product 4-(4-Methylbenzyl)piperidine Hydrochloride Salt_Formation->Final_Product caption Hydrogenation of Pyridine Precursor Workflow

Caption: Hydrogenation of Pyridine Precursor Workflow.

Detailed Experimental Protocol: Hydrogenation of 4-(4-Methylbenzyl)pyridine

Step 1: Synthesis of 4-(4-Methylbenzyl)pyridine (via Suzuki Coupling)

A general procedure for Suzuki coupling of a chloropyridine is provided.[4]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 4-chloropyridine hydrochloride (1.0 eq), 4-methylbenzylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(4-methylbenzyl)pyridine.

Step 2: Catalytic Hydrogenation to 4-(4-Methylbenzyl)piperidine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(4-methylbenzyl)pyridine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add a catalyst such as 5% or 10% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, but can be higher depending on the substrate and catalyst).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methylbenzyl)piperidine as the free base.

Step 3: Hydrochloride Salt Formation

Follow the procedure outlined in Pathway 1, Step 2 to convert the free base to the hydrochloride salt.

Pathway 3: Suzuki Coupling - A Modern Approach to C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction provides a powerful and modular route for the synthesis of 4-benzylpiperidines.[9] This pathway is particularly advantageous when a wide variety of substituents on either the benzyl or piperidine ring are desired. One efficient strategy involves the hydroboration of N-Boc-4-methylenepiperidine to form a piperidinylborane intermediate, which is then coupled with a 4-methylbenzyl halide.[9]

Mechanistic Rationale and Experimental Causality

The Suzuki coupling catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10] The choice of palladium source, ligand, and base is crucial for an efficient reaction, especially when using less reactive halides like chlorides.[4] The hydroboration of N-Boc-4-methylenepiperidine with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) provides a stable borane intermediate for the subsequent coupling.

G Methylene_Piperidine N-Boc-4-methylenepiperidine Hydroboration Hydroboration (e.g., 9-BBN) Methylene_Piperidine->Hydroboration Borane_Intermediate Piperidinylborane Intermediate Hydroboration->Borane_Intermediate Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Borane_Intermediate->Suzuki_Coupling Methylbenzyl_Halide 4-Methylbenzyl Halide Methylbenzyl_Halide->Suzuki_Coupling + Protected_Product N-Boc-4-(4-Methylbenzyl)piperidine Suzuki_Coupling->Protected_Product Deprotection Acidic Deprotection (e.g., HCl) Protected_Product->Deprotection Final_Product 4-(4-Methylbenzyl)piperidine Hydrochloride Deprotection->Final_Product caption Suzuki Coupling Workflow

Caption: Suzuki Coupling Workflow.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is based on the methodology developed by Vice et al. for the synthesis of 4-benzylpiperidines.[9]

Step 1: Synthesis of the Piperidinylborane Intermediate

  • Reaction Setup: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, add a solution of 9-BBN in THF (0.5 M, 1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the borane intermediate can be monitored by appropriate analytical techniques if desired. This intermediate is typically used directly in the next step without isolation.

Step 2: Suzuki Coupling

  • Reaction Setup: To the freshly prepared solution of the piperidinylborane intermediate, add 4-methylbenzyl bromide (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (0.03 eq), and an aqueous solution of a base like potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to reflux (around 80 °C) and stir for 12-18 hours, or until the reaction is complete by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-4-(4-methylbenzyl)piperidine by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

Follow the procedure outlined in Pathway 1, Step 2 to deprotect the Boc group and form the final hydrochloride salt.

Conclusion: A Versatile Compound with Multiple Synthetic Access Points

This compound is a valuable synthetic intermediate with multiple, robust synthetic pathways available for its preparation. The choice of the optimal route—be it the convergent and well-established reductive amination, the classical hydrogenation of a pyridine precursor, or the modern and flexible Suzuki coupling—will depend on the specific needs and constraints of the research or development program. Each pathway offers a unique set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful and efficient synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and execute the most appropriate synthetic strategy for their objectives.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • ResearchGate. (n.d.). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Request PDF. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • Organic Syntheses. (n.d.). Large scale, green synthesis of a generation-1 melamine (triazine) dendrimer. [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • ResearchGate. (n.d.). An Efficient Route to 4-(Substituted benzyl)piperidines. Request PDF. [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • ResearchGate. (n.d.). Process scheme for the selective continuous-flow hydrogenation of.... [Link]

  • Sciencemadness.org. (2007, March 20). Pyridine hydrogenation - methods?. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Canadian Science Publishing. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

physicochemical properties of 4-(4-Methylbenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylbenzyl)piperidine Hydrochloride

Introduction

This compound is a key chemical intermediate, recognized for its integral role as a structural motif in the synthesis of a diverse range of pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The unique structural combination of a piperidine ring and a 4-methylbenzyl group makes this compound a valuable scaffold in medicinal chemistry, particularly in the exploration of novel analgesics and psychoactive agents.[1] Its hydrochloride salt form enhances stability and modulates solubility, rendering it suitable for a variety of synthetic and formulation processes.[2]

Molecular Structure and Identification

The molecular structure of this compound comprises a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted at the para-position with a methyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.

Chemical Identity
IdentifierValue
IUPAC Name 4-(4-methylphenyl)methylpiperidine;hydrochloride[3]
CAS Number 165110-20-3[1]
Molecular Formula C₁₃H₁₉N·HCl[1]
Molecular Weight 225.76 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)CC2CCNCC2.Cl[3]
InChI Key YAMLAAGPSGVXFW-UHFFFAOYSA-N[3]

Physicochemical Properties

A thorough understanding of the is paramount for its effective utilization in research and development. These properties influence its reactivity, solubility, and bioavailability in potential therapeutic applications.

Physical Characteristics

The compound is typically supplied as an off-white to pale cream crystalline powder or solid.[1][4]

Solubility

As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents. Based on the known solubility of piperidine hydrochloride, it is expected to be soluble in water and alcohols such as methanol and ethanol.[2][4] Its solubility in non-polar organic solvents like toluene and hexane is likely to be limited. It is anticipated to be soluble in dimethyl sulfoxide (DMSO).[5] The enhanced solubility in polar solvents is a key advantage for its use in various reaction conditions and for the preparation of stock solutions for biological assays.[2]

Melting Point
pKa and Lipophilicity (LogP)

The acidity of the piperidinium ion is a critical parameter influencing its behavior in physiological environments. The predicted pKa for the structurally related 4-benzylpiperidine is approximately 10.58.[8] This indicates that at physiological pH (around 7.4), the piperidine nitrogen will be predominantly in its protonated, cationic form.

The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), is a key determinant of its pharmacokinetic properties, such as absorption and distribution. A predicted LogP value for the free base, 4-(4-methylbenzyl)piperidine, can be inferred from related structures.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Proposed Synthetic Workflow: Reductive Amination

A plausible and widely applicable method for the synthesis of 4-(4-Methylbenzyl)piperidine involves the reductive amination of a protected 4-piperidone with a suitable benzylating agent. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions.[9]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Imine_Intermediate Iminium Ion Intermediate N-Boc-4-piperidone->Imine_Intermediate + 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Imine_Intermediate N-Boc-4-(4-methylbenzyl)piperidine N-Boc-4-(4-methylbenzyl)piperidine Imine_Intermediate->N-Boc-4-(4-methylbenzyl)piperidine + Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->N-Boc-4-(4-methylbenzyl)piperidine Final_Product 4-(4-Methylbenzyl)piperidine Hydrochloride N-Boc-4-(4-methylbenzyl)piperidine->Final_Product + HCl HCl in suitable solvent (e.g., Dioxane or Ether) HCl->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Reductive Amination)
  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add 4-methylbenzaldehyde (1.0 equivalent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium ion intermediate.[10]

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[10] The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(4-methylbenzyl)piperidine. This can be further purified by column chromatography if necessary.

  • Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group and form the hydrochloride salt. The resulting precipitate of this compound can be collected by filtration, washed with a cold solvent, and dried.

Alternative Synthetic Route: Suzuki Coupling

An alternative approach for the synthesis of 4-benzylpiperidine derivatives involves a Suzuki coupling protocol.[11] This method offers a high degree of versatility and can tolerate a wide range of functional groups. The general strategy involves the hydroboration of N-Boc-4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide or triflate.[11]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures such as 1-(4-methylbenzyl)piperidine and 4-benzyl-4-hydroxypiperidines.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the methyl protons, and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen in the piperidinium ring will likely appear as a broad multiplet at a downfield-shifted position due to the positive charge.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the aromatic ring, the methyl group, and the distinct carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be influenced by the presence of the benzyl substituent and the protonation of the nitrogen.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: A broad band in the region of 2700-3300 cm⁻¹, characteristic of the N-H stretch in a secondary amine salt.[13]

  • C-H stretching: Peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and the methyl group, and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, which would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₃H₂₀N⁺. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring. The mass spectrum of the related 4-benzylpiperidine shows a molecular ion peak and characteristic fragments.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.[1] A reversed-phase HPLC method with UV detection is a common approach.

Representative HPLC-UV Analytical Workflow

G Sample_Prep Sample Preparation: Dissolve in mobile phase or suitable solvent HPLC_System HPLC System: - C18 Reversed-Phase Column - Isocratic or Gradient Elution Sample_Prep->HPLC_System Detection UV Detection: Monitor at a suitable wavelength (e.g., ~220 nm or 254 nm) HPLC_System->Detection Mobile_Phase Mobile Phase: Acetonitrile/Water with buffer (e.g., phosphate) or acid (e.g., TFA) Mobile_Phase->HPLC_System Data_Analysis Data Analysis: - Peak Integration - Purity Calculation Detection->Data_Analysis

Caption: General workflow for HPLC-UV analysis.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1]

Intermediate for Analgesics

The 4-substituted piperidine scaffold is a well-established pharmacophore in the development of potent opioid analgesics.[15] The structural features of this compound make it an attractive starting material for the synthesis of novel analgesic compounds.

Precursor for CNS-Active Agents

Derivatives of 4-benzylpiperidine have been investigated for their activity as monoamine releasing agents, with selectivity for dopamine and norepinephrine over serotonin.[16] This profile suggests potential applications in the development of treatments for conditions such as ADHD and depression. Furthermore, the 4-benzylpiperidine core has been incorporated into molecules designed as NMDA receptor antagonists, which have potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.[16]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The safety profile can be inferred from data on related piperidine hydrochloride salts.[2][5][10][17][18][19]

Hazard Identification
  • Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[18][19]

  • Irritation: It can cause skin and serious eye irritation.[19]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[5][10][17][19]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5][10][17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18] It is advisable to store it locked up.[18][19]

  • Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5][10][17] Dispose of the waste in accordance with local, regional, and national regulations.[18][19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the synthesis of novel therapeutic agents.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492). [Link]

  • ChemicalBook. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Chem Sci Trans. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • ACS Publications. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemBK. (n.d.). 4-Benzyl piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). Process of making fentanyl intermediates.
  • The Role of 4-(4-methylphenyl)piperidine in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

A Guide to the Mechanistic Landscape of the 4-(4-Methylbenzyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the true value of a chemical entity is often not in its intrinsic activity, but in the potential it unlocks. 4-(4-Methylbenzyl)piperidine hydrochloride is a prime example of such a molecule. While not a therapeutic agent in its own right, this piperidine derivative serves as a highly versatile and valuable scaffold in medicinal chemistry.[1][2] Its robust structure provides a foundation upon which chemists build complex, biologically active molecules.

This guide provides an in-depth exploration of the mechanism of action associated with the 4-(4-Methylbenzyl)piperidine core. We will dissect the known pharmacology of its parent structures and, most importantly, delve into the specific, potent mechanisms of action exhibited by its key derivatives. For the researcher and drug development professional, understanding this scaffold is to understand a gateway to modulating critical neurological pathways. It is used in the synthesis of novel analgesics, psychoactive agents, and other therapeutics aimed at complex central nervous system (CNS) disorders.[2]

Core Structure Analysis: Inferences from the Parent Scaffold

To appreciate the derivatives, we must first understand the foundation. The pharmacology of the closely related compound, 4-benzylpiperidine , provides a critical starting point. Research has characterized 4-benzylpiperidine as a monoamine releasing agent, demonstrating a significant 20- to 48-fold selectivity for the release of dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[3]

Specifically, its efficacy as a releaser is most pronounced for norepinephrine. The compound also exhibits weak inhibitory activity against monoamine oxidase (MAO-A and MAO-B), the enzymes responsible for degrading monoamine neurotransmitters.[3] The addition of a para-methyl group to the benzyl ring, creating the 4-(4-methylbenzyl)piperidine structure, likely modifies these properties by increasing lipophilicity, which can influence blood-brain barrier penetration and interaction with hydrophobic pockets within target receptors.

This foundational activity within the monoaminergic system hints at the scaffold's inherent potential to influence mood, arousal, and cognition, making it a logical starting point for CNS drug design.

Mechanisms of Action of Key Therapeutic Derivatives

The true power of the 4-(4-Methylbenzyl)piperidine scaffold is realized through chemical modification. By appending different functional groups, medicinal chemists have engineered highly potent and selective agents against distinct molecular targets. We will explore two of the most significant and well-documented mechanistic classes.

Acetylcholinesterase (AChE) Inhibition: A Strategy Against Cognitive Decline

A prominent application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors, a cornerstone of symptomatic treatment for Alzheimer's disease.

Mechanism of Action: Acetylcholine (ACh) is a vital neurotransmitter for memory and learning. In Alzheimer's disease, cholinergic neurons degenerate, leading to a deficit in ACh. AChE inhibitors function by binding to the acetylcholinesterase enzyme, preventing it from breaking down ACh in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling and improving cognitive function. Derivatives of 4-benzylpiperidine have been synthesized that are among the most potent AChE inhibitors known.[4] One such derivative, with an IC50 of 0.56 nM, demonstrated an 18,000-fold greater affinity for AChE over the related enzyme, butyrylcholinesterase (BuChE), highlighting the potential for high selectivity.[4]

Structural Insights for Potency: Structure-activity relationship (SAR) studies reveal that the basic nitrogen atom of the piperidine ring is critical for activity.[4] Furthermore, the addition of bulky substituents at the para position of a connected benzamide moiety can substantially increase inhibitory potency, suggesting a specific fit within the enzyme's active site.[4]

Diagram: Cholinergic Synapse Modulation

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft PreNeuron ACh Synthesis (ChAT) Vesicle ACh Vesicle PreNeuron->Vesicle Packaging ACh ACh Vesicle->ACh Release AChR Acetylcholine Receptor (AChR) Signal Signal Transduction (Cognition, Memory) AChR->Signal ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis Derivative Piperidine Derivative Derivative->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) by a piperidine derivative.

NMDA Receptor Antagonism: A Neuroprotective Approach

Another critical therapeutic avenue pursued with this scaffold is the modulation of the glutamatergic system, specifically through antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its excessive activation leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity. This process is implicated in neuronal damage following stroke and in various neurodegenerative diseases.

Derivatives of 4-(4-methylbenzyl)piperidine have been engineered to be highly potent and selective antagonists for the NR1/2B subunit combination of the NMDA receptor.[5] These antagonists block the receptor's ion channel, preventing pathological Ca2+ influx and conferring a neuroprotective effect.

Optimization for a Superior Pharmacological Profile: The development of these antagonists showcases a masterful application of medicinal chemistry principles. The initial lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, was systematically modified to enhance potency and safety.[5]

  • Potency Enhancement: Adding a para-methyl group to the benzyl ring (the core topic of this guide) resulted in a ~3-fold increase in in vivo anticonvulsant activity.[5]

  • Safety & Selectivity: A key challenge with NMDA antagonists is off-target effects. The introduction of a hydroxyl group at the C-4 position of the piperidine ring dramatically decreased affinity for α1-adrenergic receptors and reduced inhibition of neuronal K+ channels, significantly improving the side-effect profile with only a modest impact on NMDA receptor potency.[5]

Table 1: Pharmacological Profile of Optimized NMDA Receptor Antagonists

Compound ID Key Structural Modification NR1A/2B IC50 (µM) MES ED50 (mg/kg iv) α1-Adrenergic Ki (µM)
8 Lead Compound (N-(2-phenoxyethyl)-4-benzylpiperidine) 0.63 2.1 0.038
10b p-Methyl on benzyl ring N/A 0.7 N/A
10e p-Methyl on benzyl + 4-OH on piperidine 0.048 1.1 1.4

Data synthesized from McCarthy et al., 1999.[5]

Diagram: Glutamatergic Synapse Modulation

NMDA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GlutamateVesicle Glutamate Vesicle Glutamate Glutamate GlutamateVesicle->Glutamate Release NMDAR NMDA Receptor (NR1/2B) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Activation Glutamate->NMDAR Binding Antagonist Piperidine Antagonist Antagonist->NMDAR Blockade

Caption: Blockade of the NMDA receptor ion channel by a piperidine antagonist.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanistic claims for these derivatives must be validated through robust experimental protocols. Below are methodologies central to characterizing the compounds discussed.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a quantitative measure of an inhibitor's potency (IC50).

Principle: The assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare substrate solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare DTNB solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Prepare enzyme solution: Acetylcholinesterase (from Electrophorus electricus) at a concentration of 0.5 units/mL in buffer.

    • Prepare test compound (inhibitor) stock solutions in DMSO and create serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound dilution (or buffer for control).

      • 20 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution and 10 µL of DTNB solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Ellman's Assay Workflow

Ellmans_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (ATCI), DTNB, Enzyme Incubate 1. Add Buffer, Inhibitor, Enzyme 2. Incubate 15 min @ 37°C Reagents->Incubate Compound Serial Dilution of Inhibitor Compound->Incubate React 3. Add ATCI + DTNB to start reaction Incubate->React Measure 4. Read Absorbance (412nm) kinetically React->Measure Calculate 5. Calculate Reaction Rates & % Inhibition Measure->Calculate Plot 6. Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for determining AChE inhibition using Ellman's method.

Conclusion: A Privileged Scaffold in Neuropharmacology

This compound, in itself, is a starting material. However, its true identity in the world of drug discovery is that of a privileged scaffold—a structural framework that consistently yields potent and selective ligands for critical CNS targets. Its derivatives have provided profound insights into the modulation of both the cholinergic and glutamatergic systems.

For researchers, this scaffold represents a validated foundation for designing next-generation AChE inhibitors for Alzheimer's disease and highly selective NMDA receptor antagonists for neuroprotection. The journey from a simple synthetic intermediate to potent clinical candidates illustrates the power of medicinal chemistry to transform a molecule of potential into a tool of precision. The continued exploration of this and related piperidine structures will undoubtedly pave the way for novel therapeutics to combat complex neurological and psychiatric disorders.

References

  • J&K Scientific. This compound | 165110-20-3. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 45(1), 58-63. [Link]

  • Kavitha, S., et al. (2012). Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. Pelagia Research Library, Der Pharmacia Sinica, 3(4), 481-488. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Barbry, D., et al. (1998). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 33(12), 967-980. [Link]

  • McCarthy, J. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(19), 3791-3794. [Link]

  • Li, W., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]

  • Antony, S. A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129935. [Link]

Sources

The Biological Versatility of 4-(4-Methylbenzyl)piperidine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-Methylbenzyl)piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a "privileged structure" in drug design. Within this vast chemical space, the 4-(4-Methylbenzyl)piperidine moiety serves as a particularly valuable starting point for the development of novel therapeutics, especially those targeting the central nervous system (CNS). The hydrochloride salt form of these derivatives enhances their solubility and stability, making them suitable for a variety of pharmaceutical formulations.[1]

This technical guide provides an in-depth exploration of the biological activities associated with 4-(4-Methylbenzyl)piperidine hydrochloride derivatives. We will delve into the synthesis, structure-activity relationships (SAR), and key pharmacological profiles of these compounds, with a particular focus on their well-documented activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge to inform and guide future discovery efforts.

Synthetic Strategies: Accessing the 4-(4-Methylbenzyl)piperidine Core

The synthesis of this compound and its derivatives typically involves multi-step sequences that allow for the introduction of diverse functionalities. A common and efficient approach begins with commercially available starting materials, such as 4-cyanopyridine and toluene, which can be reacted to form 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring yields the core 4-benzylpiperidine structure.

Further derivatization can be achieved through various chemical transformations. For instance, N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of different substituents to probe their influence on biological activity. Modifications to the benzyl ring or the piperidine ring itself can also be accomplished through standard organic synthesis techniques. The final hydrochloride salt is typically prepared by treating the free base with a solution of hydrogen chloride in an appropriate solvent, such as methanol or ether.

Key Biological Activity: NMDA Receptor Antagonism

A significant body of research has highlighted the potential of 4-(4-Methylbenzyl)piperidine derivatives as potent and selective antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the CNS. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases.

One of the most well-characterized derivatives is 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (PD 174494).[2] This compound emerged from an optimization program of an initial lead, N-(2-phenoxyethyl)-4-benzylpiperidine.[2] The progressive modifications that led to PD 174494 provide valuable insights into the structure-activity relationships of this class of compounds.

Another noteworthy derivative is 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate , which has demonstrated oral bioavailability, brain penetration, and efficacy in rodent models of pain and Parkinson's disease.[3][4]

Structure-Activity Relationship (SAR) Insights

The development of potent 4-(4-Methylbenzyl)piperidine-based NMDA receptor antagonists has been guided by systematic structural modifications. The following SAR insights have been gleaned from these studies:

  • p-Methyl Group on the Benzyl Ring: The presence of a methyl group at the para-position of the benzyl ring has been shown to significantly increase in vivo anticonvulsant activity, as demonstrated in the maximal electroshock (MES) assay.[2] This suggests that this substituent may enhance the compound's pharmacokinetic properties or its interaction with the receptor binding pocket.

  • Hydroxylation of the Piperidine Ring: Introduction of a hydroxyl group at the C-4 position of the piperidine ring can lead to a substantial decrease in affinity for off-target receptors, such as α1-adrenergic receptors, and a reduction in the inhibition of K+ channels.[2] This modification can improve the compound's selectivity profile with only a modest impact on its NMDA receptor potency.[2]

  • N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. For instance, the 2-(4-hydroxyphenoxy)ethyl group in PD 174494 was found to be optimal for high-affinity binding to the NR1/2B subtype of the NMDA receptor.[2]

The following table summarizes the biological activity of key 4-(4-Methylbenzyl)piperidine derivatives.

CompoundStructureTargetIC50/ED50Key Findings
PD 174494 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1/2B NMDA ReceptorIC50 = 0.025 µM (NR1A/2B)Potent and selective NMDA receptor antagonist with a favorable side effect profile.[2]
Compound 10b N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1/2B NMDA ReceptorNot specifiedShowed a ~3-fold increase in MES activity (ED50 = 0.7 mg/kg iv) compared to the unsubstituted benzyl analog.[2]
Compound 20j 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylateNR2B NMDA ReceptorNot specifiedOrally bioavailable, brain penetrant, and effective in rodent models of pain and Parkinson's disease.[3][4]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of this compound derivatives involves a combination of in vitro and in vivo assays. The following are representative protocols for key experiments.

In Vitro Assays

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target NMDA receptor subtype (e.g., NR1/2B) from transfected cell lines or rodent brain tissue.

  • Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength for optimal receptor binding.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-dextromethorphan), and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value by non-linear regression analysis.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate a suitable neuronal or cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Assays

Principle: This assay evaluates the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus, a hallmark of generalized tonic-clonic seizures.

Protocol:

  • Animal Dosing: Administer the test compound to a group of mice or rats via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle.

  • Electrical Stimulation: At a predetermined time after dosing, deliver a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals in each treatment group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED50) for anticonvulsant activity.

Principle: This test measures the latency of an animal to withdraw its tail from a source of thermal pain. An increase in the tail-flick latency indicates an analgesic effect.

Protocol:

  • Baseline Latency: Measure the baseline tail-flick latency for each animal before drug administration.

  • Animal Dosing: Administer the test compound or vehicle to the animals.

  • Latency Measurement: At various time points after dosing, re-measure the tail-flick latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. The analgesic effect is determined by comparing the %MPE of the treated group to the control group.

Diagrams and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR & Lead Optimization synthesis Synthesis of Derivatives purification Purification & Structural Analysis synthesis->purification receptor_binding NMDA Receptor Binding Assay purification->receptor_binding cell_viability Cell Viability (MTT) Assay mes_test Maximal Electroshock (MES) Test cell_viability->mes_test tail_flick Tail-Flick Test sar_analysis Structure-Activity Relationship Analysis tail_flick->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the discovery and preclinical evaluation of 4-(4-Methylbenzyl)piperidine derivatives.

nmda_antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor Ion Channel glutamate->nmda_receptor:f0 Binds derivative 4-(4-Methylbenzyl)piperidine Derivative derivative->nmda_receptor:f1 Blocks ca_influx Ca²⁺ Influx nmda_receptor:f1->ca_influx Prevents

Caption: A simplified diagram illustrating the mechanism of NMDA receptor antagonism by a 4-(4-Methylbenzyl)piperidine derivative.

Potential Therapeutic Applications and Future Directions

The demonstrated activity of this compound derivatives as NMDA receptor antagonists positions them as promising candidates for the treatment of a variety of CNS disorders. Their potential therapeutic applications include:

  • Epilepsy: By dampening excessive excitatory neurotransmission, these compounds could offer a novel approach to seizure control.[2]

  • Neuropathic Pain: The role of NMDA receptors in central sensitization makes them a key target for the management of chronic pain states.

  • Neurodegenerative Diseases: Modulating NMDA receptor activity may provide neuroprotective benefits in conditions such as Parkinson's disease.[3][4]

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships around the 4-(4-Methylbenzyl)piperidine core is warranted to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the specific NMDA receptor subunit selectivity of these compounds will be crucial for fine-tuning their therapeutic effects and minimizing potential side effects. Additionally, expanding the evaluation of these derivatives to other CNS targets could uncover novel biological activities and broaden their therapeutic potential.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. The well-established activity of its derivatives as NMDA receptor antagonists, coupled with the potential for diverse chemical modifications, underscores the importance of continued research in this area. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of the next generation of piperidine-based therapeutics.

References

  • McCormick, D. A., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2885-2893. Available from: [Link]

  • Belliotti, T. R., et al. (2007). Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-Methyl-d-Aspartate Receptor Antagonist. Journal of Medicinal Chemistry, 50(12), 2788-2800. Available from: [Link]

  • GBA Group. In vitro and in vivo toxicology. Available from: [Link]

  • ResearchGate. Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N -Methyl- d -Aspartate Receptor Antagonist. Available from: [Link]

Sources

4-(4-Methylbenzyl)piperidine hydrochloride CAS number 165110-20-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Methylbenzyl)piperidine hydrochloride (CAS Number: 165110-20-3), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications.

Introduction and Nomenclature

This compound is a piperidine derivative recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a piperidine ring attached to a 4-methylbenzyl group, makes it a valuable precursor for various bioactive compounds.[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Systematic (IUPAC) Name: 4-(4-methylphenyl)methylpiperidine;hydrochloride[3]

Common Synonyms:

  • 4-(4-Methylbenzyl)piperidine HCl[3]

  • 4-(p-Tolyl)methylpiperidine hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental procedures, understanding its behavior in various solvents, and ensuring proper storage and handling.

PropertyValueSource(s)
CAS Number 165110-20-3[2]
Molecular Formula C₁₃H₁₉N·HCl[2]
Molecular Weight 225.76 g/mol [2][3]
Appearance Off-white powder/solid[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8°C[2]
SMILES String CC1=CC=C(C=C1)CC2CCNCC2.Cl[3]
InChI Key YAMLAAGPSGVXFW-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

While specific, detailed industrial synthesis procedures for this compound are often proprietary, a common and logical synthetic route involves the reductive amination of a suitable ketone precursor. The following workflow illustrates a plausible and widely applicable laboratory-scale synthesis.

Synthesis_Workflow start 4-Piperidone + 4-Methylbenzaldehyde intermediate Intermediate Imine/Enamine start->intermediate Condensation reduction Reduction (e.g., H₂, Pd/C or NaBH₃CN) intermediate->reduction product_base 4-(4-Methylbenzyl)piperidine reduction->product_base acidification Acidification (HCl in ether or isopropanol) product_base->acidification final_product 4-(4-Methylbenzyl)piperidine Hydrochloride acidification->final_product

Figure 2: Representative synthesis workflow for this compound.

Experimental Protocol (Representative):

This protocol is a representative example based on established chemical principles for reductive amination.

Step 1: Reductive Amination

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(4-Methylbenzyl)piperidine free base.

Step 2: Hydrochloride Salt Formation

  • The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The pH should be acidic.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as an off-white powder.

The choice of a one-pot reductive amination is driven by efficiency and atom economy. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the iminium intermediate and tolerant of a wider range of functional groups compared to harsher reducing agents.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the range of δ 7.0-7.2 ppm, corresponding to the four protons on the p-substituted benzene ring.

  • Piperidine Protons (α to N): A broad multiplet around δ 2.8-3.2 ppm. In the hydrochloride salt, these protons are adjacent to the protonated nitrogen, leading to downfield shifts and potentially complex splitting patterns.

  • Piperidine Protons (β and γ): Multiplets in the range of δ 1.2-1.8 ppm.

  • Benzyl Protons (CH₂): A doublet around δ 2.5 ppm.

  • Methyl Protons (CH₃): A singlet around δ 2.3 ppm.

  • N-H Proton: A broad singlet, typically downfield, which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the range of δ 128-140 ppm. The quaternary carbon attached to the methyl group and the carbon attached to the benzyl group will have distinct chemical shifts.

  • Piperidine Carbons (α to N): A signal around δ 45-50 ppm.

  • Piperidine Carbons (β and γ): Signals in the range of δ 25-35 ppm.

  • Benzyl Carbon (CH₂): A signal around δ 40-45 ppm.

  • Methyl Carbon (CH₃): A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Applications in Research and Development

This compound is a crucial intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of novel therapeutic agents. Its structure is particularly relevant in the development of analgesics and anti-inflammatory drugs.[1][2] The piperidine moiety is a common feature in many centrally acting drugs.

  • Chemical Synthesis: As a versatile building block, it is employed in the creation of more complex organic molecules in laboratory settings.[1][2]

  • Neuroscience Research: The compound and its derivatives are studied for their potential interactions with neurotransmitter systems, making them valuable tools for researchers investigating treatments for neurological disorders.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicological data for this compound is limited, piperidine and its derivatives are known to be irritants and can be harmful if swallowed or inhaled.[4] Exposure may cause irritation to the skin, eyes, and respiratory system.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2]

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and organic synthesis. Its well-defined properties and versatile reactivity make it a key component in the development of new pharmaceuticals and other complex molecules. This guide provides a foundational understanding of its characteristics to aid researchers in its effective and safe utilization.

References

  • J&K Scientific. This compound | 165110-20-3. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • NIST. 4-Methylpiperidine hydrochloride IR Spectrum. [Link]

  • NIST. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride IR Spectrum. [Link]

  • PubChem. 4-Benzylpiperidine. [Link]

  • NIST. 4-Benzylpiperidine Mass Spectrum. [Link]

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Wikipedia. 4-Benzylpiperidine. [Link]

  • SpectraBase. Piperidine. [Link]

  • PubChem. 4-Methylenepiperidine hydrochloride. [Link]

  • PubChem. N-(4-Methylbenzoyl)-4-benzylpiperidine. [Link]

Sources

The 4-Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 4-(4-Methylbenzyl)piperidine Analogs

Authored by: A Senior Application Scientist

Abstract

The 4-benzylpiperidine moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 4-(4-Methylbenzyl)piperidine hydrochloride and its structural analogs, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and the therapeutic landscape of these compounds, with a particular focus on their applications in neuropharmacology. This guide aims to be a comprehensive resource, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Significance of the 4-Benzylpiperidine Core

The piperidine ring is a privileged structure in medicinal chemistry, found in a multitude of clinically successful drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal building block for targeting a wide range of biological receptors and transporters. When substituted with a benzyl group at the 4-position, the resulting 4-benzylpiperidine scaffold gains a crucial lipophilic handle, facilitating its entry into the central nervous system and enabling interactions with key neurological targets.

This compound, the focal point of this guide, serves as a valuable starting material and a key intermediate in the synthesis of numerous bioactive molecules.[2] Its applications span across the development of analgesics, psychoactive agents, and treatments for neurological disorders.[2] The methyl group on the benzyl ring provides a subtle yet significant modification that can influence potency, selectivity, and metabolic stability.

This guide will systematically explore the chemical space around the 4-(4-methylbenzyl)piperidine core, examining how structural modifications impact biological activity. We will dissect the SAR of analogs targeting critical players in neurotransmission, including sigma receptors and monoamine transporters, providing a rationale for the design of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the parent compound is fundamental for the design and development of its analogs.

PropertyValueReference(s)
CAS Number 165110-20-3[2][3]
Molecular Formula C₁₃H₁₉N·HCl[2][4][5]
Molecular Weight 225.76 g/mol [2][4][5]
Appearance Off-white powder[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]
IUPAC Name 4-(4-methylphenyl)methylpiperidine;hydrochloride[3]
SMILES CC1=CC=C(C=C1)CC2CCNCC2.Cl[3]
InChI Key YAMLAAGPSGVXFW-UHFFFAOYSA-N[3][4][5]

Synthetic Strategies for 4-Benzylpiperidine Analogs

The synthesis of 4-benzylpiperidine and its analogs can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A common and effective method involves the reaction of a substituted pyridine with a toluene derivative, followed by the reduction of the pyridine ring. For instance, 4-cyanopyridine can be reacted with toluene to yield 4-benzylpyridine, which is subsequently hydrogenated to produce 4-benzylpiperidine.[6]

A versatile approach for creating a library of N-substituted analogs starts with a commercially available 4-benzylpiperidine. This secondary amine can then be subjected to various N-alkylation or N-arylation reactions.

Below is a generalized workflow for the synthesis and screening of 4-benzylpiperidine analogs.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization start Starting Materials (e.g., 4-Piperidone, Substituted Benzyl Halides) reaction Chemical Synthesis (e.g., Reductive Amination, N-Alkylation, Suzuki Coupling) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Assays (Binding Affinity, Functional Activity) characterization->in_vitro Compound Library sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo in_vivo->lead_opt Feedback for further optimization SAR_Diagram scaffold R1 R1: Piperidine Nitrogen Substitution - Modulates affinity and selectivity - Can introduce additional pharmacophoric features scaffold->R1   R2 R2: Benzyl Ring Substitution - Influences lipophilicity and metabolic stability - Fine-tunes potency scaffold->R2 R3 R3: Piperidine Ring Substitution - Can introduce chirality - Affects conformation and binding scaffold->R3    R4 R4: Linker Modification - Varies distance and flexibility - Can be replaced with other functional groups scaffold->R4    

Sources

Part 1: Foundational Characterization and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the In Vitro Effects of 4-(4-Methylbenzyl)piperidine Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the in vitro pharmacological and toxicological profile of this compound. As a piperidine derivative, this compound belongs to a class of structures known for their diverse biological activities, serving as building blocks for therapeutics targeting the central nervous system and other systems.[1] Given the novelty of this specific hydrochloride salt in published literature, this document outlines a logical, multi-tiered experimental approach to elucidate its potential mechanisms of action and cellular effects. The protocols and strategies detailed herein are synthesized from established methodologies for analogous piperidine-based compounds.

A prerequisite to any specific bioactivity assessment is a thorough understanding of the compound's general cellular toxicity. This initial phase aims to establish a safe concentration range for subsequent, more sensitive assays and to identify any overt cytotoxic effects.

Rationale for Initial Cytotoxicity Screening

Broad-spectrum cytotoxicity assays are crucial for determining the concentration-dependent effects of a test compound on cell viability and proliferation. The selection of a diverse panel of cell lines, including both cancerous and non-cancerous human cells, can provide early insights into potential tissue-specific toxicity or, conversely, tumor-selective activity.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, HepG2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based buffer).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: Target-Based Screening: Receptor and Enzyme Interactions

Piperidine derivatives are well-represented in neuropharmacology, often interacting with a variety of receptors and enzymes within the central nervous system.[4][5][6][7] A logical next step is to screen this compound against panels of common neurological targets.

Rationale for Receptor Binding and Enzyme Inhibition Assays

Based on the activities of structurally related compounds, key targets of interest include N-methyl-D-aspartate (NMDA) receptors, sigma (σ) receptors, and acetylcholinesterase (AChE).[4][5][8] Broad-based screening can efficiently identify primary biological targets and guide further mechanistic studies.

Experimental Workflow for In Vitro Profiling

The following diagram illustrates a systematic workflow for characterizing the in vitro effects of a novel compound like this compound.

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & QC B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 & Safe Concentration Range B->C D Broad Receptor Panel Screen (e.g., NMDA, Sigma Receptors) C->D E Enzyme Inhibition Assays (e.g., AChE) C->E F Identify Primary Biological Targets D->F E->F G Dose-Response & Affinity Studies (Ki) on Identified Targets F->G H Functional Assays (e.g., Calcium Imaging, Electrophysiology) G->H I Downstream Signaling Pathway Analysis H->I

Caption: A streamlined workflow for the in vitro characterization of novel compounds.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to a specific receptor (e.g., the σ1 receptor), a target for which some piperidine derivatives show high affinity.[8]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells known to express the target receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Part 3: Functional and Mechanistic Assays

Following the identification of a primary biological target, the next critical step is to determine the functional consequence of this interaction. Is this compound an agonist, an antagonist, or a modulator of the target's activity?

Rationale for Functional Assays

Functional assays are essential to move beyond simple binding and understand the true biological effect of the compound. For instance, if binding to an NMDA receptor is observed, a functional assay can determine if this interaction leads to channel activation or inhibition.[4]

Example Protocol: Electrophysiology for NMDA Receptor Modulation

This protocol is based on methods used to characterize NMDA receptor antagonists, a known activity for some 4-benzylpiperidine derivatives.[4][9]

Step-by-Step Methodology:

  • Oocyte Preparation: Use Xenopus oocytes expressing specific subunits of the NMDA receptor (e.g., NR1/2B).[4]

  • Two-Electrode Voltage Clamp: Mount the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • Baseline Recording: Perfuse the oocyte with a standard buffer and apply an agonist (e.g., glutamate and glycine) to elicit a baseline ionic current through the NMDA receptors.

  • Compound Application: Co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition: Record the changes in the elicited current in the presence of the test compound.

  • Data Analysis: Quantify the degree of inhibition or potentiation of the agonist-induced current. Calculate the IC50 or EC50 to determine the compound's potency as an antagonist or agonist, respectively.

Potential Signaling Pathway Investigation

Should this compound demonstrate significant activity at a G-protein coupled receptor (GPCR) or other signaling hubs, further investigation into downstream pathways is warranted. The following diagram depicts a hypothetical signaling cascade that could be modulated by a novel piperidine compound.

signaling_pathway Compound 4-(4-Methylbenzyl)piperidine HCl Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by a test compound.

Part 4: Data Summary and Interpretation

Tabular Summary of In Vitro Data
Assay TypeCell Line / TargetEndpointResult (e.g., IC50, Ki)
CytotoxicityHEK293Cell Viability> 100 µM
Receptor Bindingσ1 ReceptorBinding Affinity (Ki)50 nM
Enzyme InhibitionAcetylcholinesterase% Inhibition @ 10 µM85%
Functional AssayNMDA (NR1/2B)Current Inhibition (IC50)250 nM

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

References

  • A structure-based search and screen of our compound library identified N-(2-phenoxyethyl)-4-benzylpiperidine (8) as a novel N-methyl-D-aspartate (NMDA) receptor antagonist that has high selectivity for the NR1/2B subunit combination (IC(50) = 0.63 microM). We report on the optimization of this lead compound in terms of potency, side effect liability, and in vivo activity. PubMed. [Link]

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. PubMed. [Link]

  • Twenty new 4,4'-dibenzoyl-1,1'-dibenzyl-1,1'-(decane-1,5-diyl)-piperazi nium dihalides 5a-l and 1,1'-dibenzyl-1,1'-(decane-1,5-diyl)piperazinium dihydrochloride dihalides 6a-l were prepared and evaluated for their analgesic, sedative and anti-inflammatory activities. PubMed. [Link]

  • 4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin. Wikipedia. [Link]

  • A series of 3,5-bis(benzylidene)-4-piperidones 2a–u were prepared as candidate cytotoxic agents. In general, the compounds are highly toxic to human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2) and human squamous carcinoma-4 (HSC-4) neoplasms, but less so towards non-malignant human gingival fibroblast (HGF), human periodontal ligament fibroblast (HPLF) and human pulp cells (HPC), thereby demonstrating tumour-selective toxicity. MDPI. [Link]

  • Inspired by these lead structures, we describe here the synthesis and biological evaluation of 4-aminopiperidines as a novel chemotype of antifungals with remarkable antifungal activity. MDPI. [Link]

  • All the title compounds have been screened for their in vitro antibacterial activity against various strains. Some of these title compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Of both series (1a–d and 2a–h), the 1-substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivatives 1a (pA2 = 8.43) and 1b (pA2 = 8.49) carrying electron-withdrawing substituents at position 4 in the benzene ring demonstrated the highest in vitro potency as histamine H3 receptor antagonists. PubMed Central. [Link]

  • This study presents the synthesis and biological evaluation of a new series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma receptor ligands. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • In vitro evaluation in OV-1063 and C-26 tumor cells revealed that replacing one NH3 of the inactive transplatin by an aromatic planar ligand (4-picoline, 4-pic) or by an aliphatic nonplanar heterocyclic ligand (pip) or replacing both NH3 groups with a 4-pic ligand and a pip or pz ligand significantly increases the cytotoxic activity of these complexes. PubMed. [Link]

  • 4-[(4-Methylphenyl)methyl]piperidine. PubChem. [Link]

  • N-(4-Methylbenzoyl)-4-benzylpiperidine. PubChem. [Link]

  • Diastereoisomeric compounds [(18)F]cis- and [(18)F]trans-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoro-piperidine-1-carboxylates were successfully synthesized as new subtype-selective PET radiotracers for imaging the NR2B subunit containing NMDA receptors. PubMed. [Link]

  • A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides and characterized by elemental analyses, IR and 1H nuclear magnetic resonance spectra. PubMed Central. [Link]

  • Cytotoxicity of the compounds was demonstrated on cancer cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3) and endometrial (MFE-296) cancer cell lines. ResearchGate. [Link]

  • Antagonists at the 1A/2B subtype of the NMDA receptor (NR1A/2B) are typically small molecules that consist of a 4-benzyl- or a 4-phenylpiperidine with an omega-phenylalkyl substituent on the heterocyclic nitrogen. PubMed. [Link]

  • Following the discovery of a new series of anti-acetylcholinesterase (anti-AChE) inhibitors such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1), we reported that its rigid analogue, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5), had more potent activity. PubMed. [Link]

  • Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-(4-Methylbenzyl)piperidine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylbenzyl)piperidine hydrochloride, a versatile piperidine derivative with significant potential in neuroscience research and drug development. This document delves into the compound's physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its pharmacological profile, drawing from extensive structure-activity relationship (SAR) studies on analogous compounds that indicate a primary interaction with monoamine transporters, particularly the dopamine transporter (DAT), and potential modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for in vitro and in vivo evaluation, alongside essential safety and handling information.

Introduction and Scientific Context

Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] The structural motif of a benzyl group attached to a piperidine ring, as seen in 4-(4-Methylbenzyl)piperidine, is a key pharmacophore that has been extensively explored for its interaction with central nervous system (CNS) targets.

This compound belongs to a class of molecules that have shown significant affinity and selectivity for monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3] Dysregulation of these transporters is implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

Furthermore, derivatives of 4-benzylpiperidine have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, making NMDA receptor antagonists a focal point for the development of neuroprotective agents.

This guide will provide researchers with the foundational knowledge and practical methodologies to effectively utilize this compound as a research tool to probe these important neurological pathways.

Physicochemical and Analytical Profile

A thorough understanding of the chemical and physical properties of a research chemical is paramount for its proper handling, formulation, and interpretation of experimental results.

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name 4-[(4-methylphenyl)methyl]piperidine;hydrochloride[5]
CAS Number 165110-20-3[6]
Molecular Formula C₁₃H₁₉N·HCl[6][7]
Molecular Weight 225.76 g/mol [6][7]
Appearance Off-white powder[6]
Purity ≥ 98% (by HPLC)[6]
Storage Conditions Store at 0-8°C[6]
Analytical Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. Below are the expected analytical data based on its structure and data from analogous compounds.

  • ¹H NMR (400 MHz, DMSO-d₆): The following table outlines the predicted proton NMR chemical shifts. The hydrochloride salt form will result in a broad singlet for the amine protons (N-H) at a downfield shift, and a slight downfield shift of the protons on the carbons adjacent to the nitrogen.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0br s2HNH ₂⁺
7.15d, J=8.0 Hz2HAr-H (ortho to CH₃)
7.10d, J=8.0 Hz2HAr-H (ortho to CH₂)
~3.2m2HPiperidine C2-H (axial & eq)
~2.8m2HPiperidine C6-H (axial & eq)
2.55d, J=7.0 Hz2HAr-CH
2.25s3HAr-CH
~1.8m2HPiperidine C3-H (eq) & C5-H (eq)
~1.7m1HPiperidine C4-H
~1.4m2HPiperidine C3-H (axial) & C5-H (axial)
  • ¹³C NMR (100 MHz, DMSO-d₆): The predicted carbon NMR chemical shifts are detailed below.

Chemical Shift (δ, ppm)Assignment
136.0Ar-C (ipso to CH₃)
135.5Ar-C (ipso to CH₂)
129.0Ar-C H (ortho to CH₃)
128.8Ar-C H (ortho to CH₂)
45.0Piperidine C 2 & C 6
42.5Ar-C H₂
38.0Piperidine C 4
31.0Piperidine C 3 & C 5
20.7Ar-C H₃
  • Method: Electrospray Ionization (ESI), Positive Mode

  • Expected [M+H]⁺: 190.1590 (for the free base, C₁₃H₁₉N)

  • Method: KBr pellet or Attenuated Total Reflectance (ATR)

  • Characteristic Peaks (cm⁻¹):

    • ~2700-2400: Broad, N-H stretch (ammonium salt)

    • ~2950-2850: C-H stretch (aliphatic)

    • ~1600, ~1450: C=C stretch (aromatic)

    • ~810: C-H bend (para-disubstituted aromatic)

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the catalytic hydrogenation of the corresponding pyridine precursor, 4-(4-methylbenzyl)pyridine.

Synthesis Workflow

Synthesis_Workflow A 4-Picoline B 4-(4-Methylbenzyl)pyridine A->B Reaction with 4-methylbenzyl halide C 4-(4-Methylbenzyl)piperidine B->C Catalytic Hydrogenation (e.g., PtO₂, H₂) D 4-(4-Methylbenzyl)piperidine HCl C->D Acidification (HCl in ether) SAR_Insights Core 4-Benzylpiperidine Core DAT Dopamine Transporter (DAT) Affinity Core->DAT NMDA NMDA Receptor Antagonism Core->NMDA BenzylSub Substitutions on Benzyl Ring BenzylSub->DAT Modulates Affinity & Selectivity PiperidineSub Substitutions on Piperidine Ring PiperidineSub->NMDA Influences Potency

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-benzylpiperidine (N-BP) scaffold is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a variety of biological targets.[1][2] This motif is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1] 4-(4-Methylbenzyl)piperidine hydrochloride, a specific derivative of this class, is a versatile building block in the synthesis of novel bioactive molecules, particularly those aimed at treating pain and neurological disorders.[3][4] While direct pharmacological data on this specific compound is limited, the extensive research on structurally related benzylpiperidine analogs provides a strong rationale for a systematic investigation into its potential therapeutic targets. This guide outlines a comprehensive, multi-pronged strategy for researchers and drug development professionals to identify and validate the therapeutic targets of this compound, leveraging established knowledge of the benzylpiperidine pharmacophore.

The core hypothesis is that the 4-(4-methylbenzyl)piperidine moiety likely confers affinity for one or more of the target classes frequently associated with the broader benzylpiperidine family. These include, but are not limited to, sigma receptors, monoamine transporters, cholinesterases, and NMDA receptors. The para-methyl group on the benzyl ring is a key structural feature that may influence potency and selectivity, as substitutions at this position have been shown to enhance in vivo activity in related compounds.[5]

This document provides a roadmap for a logical, evidence-based approach to target identification and validation, beginning with computational predictions and progressing through rigorous in vitro and cell-based experimental workflows.

Part 1: In Silico Target Prediction and Prioritization

Before embarking on extensive wet-lab experiments, a robust in silico analysis can provide valuable insights into the most probable biological targets of this compound, allowing for the prioritization of resources.

1.1. Ligand-Based Pharmacophore Modeling

The initial step involves constructing pharmacophore models based on known active ligands for high-priority target classes associated with the benzylpiperidine scaffold. This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) required for binding to a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Curate Ligand Sets: For each potential target class (e.g., sigma-1 receptor, dopamine transporter, acetylcholinesterase, NMDA receptor), compile a structurally diverse set of known potent and selective ligands containing the benzylpiperidine motif from the literature.[6][7][8][9]

  • Conformational Analysis: Generate a range of low-energy conformers for each ligand to ensure that the bioactive conformation is likely to be included in the analysis.

  • Pharmacophore Feature Identification: Utilize software such as Discovery Studio (BIOVIA) or LigandScout to identify common chemical features among the active ligands.

  • Model Generation and Validation: Generate multiple pharmacophore models and validate them using a test set of known active and inactive compounds. A good model will effectively distinguish between these two groups.

  • Screening of this compound: The generated conformers of this compound are then screened against the validated pharmacophore models. A high fit score suggests a strong likelihood of interaction with the corresponding target.

1.2. Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode and can estimate the binding affinity.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation: Obtain high-resolution crystal structures of the prioritized targets (e.g., human sigma-1 receptor, dopamine transporter, acetylcholinesterase, and the NR1/2B subtype of the NMDA receptor) from the Protein Data Bank (PDB). Prepare the structures by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: Prepare a 3D structure of this compound, ensuring correct protonation states and generating low-energy conformers.

  • Docking Simulation: Use docking software like AutoDock, Glide, or GOLD to dock the ligand into the defined binding site of each target protein.

  • Analysis of Docking Poses and Scoring: Analyze the predicted binding poses and docking scores. Pay close attention to key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with critical amino acid residues in the binding pocket. A low binding energy and favorable interactions with known important residues indicate a higher probability of binding. For instance, a docking simulation of a benzylpiperidine derivative with acetylcholinesterase could reveal interactions with key residues in the active site.[10]

Part 2: In Vitro Target Binding and Functional Assays

Following the in silico predictions, the next crucial step is to experimentally validate the potential targets using in vitro assays.

2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target of interest (e.g., HEK293 cells transfected with the human sigma-1 receptor, or rat brain striatal membranes for the dopamine transporter).

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for the sigma-1 receptor, [³H]-WIN 35,428 for the dopamine transporter) and varying concentrations of this compound.

  • Incubation and Termination: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Prioritized Targets and Corresponding Radioligands for Binding Assays

Target ClassSpecific TargetRadioligandTissue/Cell Source
Sigma Receptors Sigma-1 Receptor[³H]-PentazocineHEK293 cells expressing human σ₁R
Sigma-2 Receptor[³H]-DTGHuman brain tissue or cell lines
Monoamine Transporters Dopamine Transporter (DAT)[³H]-WIN 35,428Rat striatal membranes
Serotonin Transporter (SERT)[³H]-CitalopramHuman platelet membranes or cells expressing hSERT
Norepinephrine Transporter (NET)[³H]-NisoxetineRat cortical membranes or cells expressing hNET
Cholinesterases Acetylcholinesterase (AChE)N/A (Enzymatic Assay)Electric eel AChE or human recombinant AChE
Butyrylcholinesterase (BuChE)N/A (Enzymatic Assay)Horse serum BuChE or human recombinant BuChE
NMDA Receptors NR1/2B Subtype[³H]-IfenprodilRat cortical membranes

2.2. Enzyme Inhibition Assays (for Cholinesterases)

For enzymatic targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the inhibitory activity of this compound can be determined using a colorimetric assay.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, Ellman's reagent (DTNB), and the test compound at various concentrations.

  • Enzyme Addition: Add a fixed amount of AChE or BuChE to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).

  • Colorimetric Measurement: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration. Several benzylpiperidine derivatives have been identified as potent AChE inhibitors using this method.[11][12][13]

2.3. Functional Assays

While binding assays confirm physical interaction, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inhibitor.

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: Use cells stably expressing the dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]-dopamine).

  • Uptake and Termination: Allow uptake to proceed for a short period at 37°C. Terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of monoamine uptake. This will determine the functional potency of the compound as a transporter inhibitor. Studies on N-benzylpiperidine analogues have identified compounds with high affinity for DAT and significant selectivity over SERT and NET.[7]

Experimental Protocol: NMDA Receptor Electrophysiology Assay

  • Oocyte Preparation: Use Xenopus oocytes injected with cRNAs encoding the specific NMDA receptor subunits of interest (e.g., NR1 and NR2B).

  • Two-Electrode Voltage Clamp: Perform two-electrode voltage clamp recordings to measure the ion currents flowing through the NMDA receptors.

  • Compound Application: Apply a saturating concentration of glutamate and glycine to activate the receptors, and then co-apply this compound at various concentrations.

  • Data Analysis: Measure the extent of inhibition of the glutamate/glycine-induced current by the test compound. Calculate the IC₅₀ to determine its potency as an NMDA receptor antagonist. Benzylpiperidine derivatives have been identified as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor.[5][14]

Part 3: Cell-Based Assays for Functional Characterization

After identifying and validating primary targets in vitro, it is crucial to assess the compound's effects in a more physiological, cell-based context.

3.1. Signaling Pathway Analysis

The interaction of this compound with its target(s) is expected to modulate specific intracellular signaling pathways.

dot

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Compound Compound Target_Receptor e.g., Sigma-1 Receptor Compound->Target_Receptor Binding Second_Messenger Second Messenger (e.g., Ca2+, IP3) Target_Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., ERK, Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade initiated by compound binding.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Treatment: Treat a relevant cell line (e.g., a neuronal cell line for neurological targets) with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated (activated) and total signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on the activation of these signaling pathways.

3.2. Cellular Phenotypic Assays

Based on the identified targets, specific cell-based assays can be designed to evaluate the functional consequences of target engagement.

  • Neuroprotection Assay: If the compound targets NMDA receptors or sigma-1 receptors, its ability to protect neuronal cells from excitotoxicity (induced by high concentrations of glutamate or NMDA) can be assessed using cell viability assays (e.g., MTT or LDH release assays).

  • Anti-inflammatory Assay: If the compound interacts with targets involved in inflammation (e.g., sigma-1 receptors), its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells or macrophages can be measured by ELISA.

  • Neurite Outgrowth Assay: For targets implicated in neuronal plasticity, the effect of the compound on neurite outgrowth in primary neurons or neuronal cell lines can be quantified by immunofluorescence microscopy.

dot

Experimental_Workflow In_Silico In Silico Prediction (Pharmacophore, Docking) Target_Prioritization Target Prioritization In_Silico->Target_Prioritization In_Vitro_Binding In Vitro Binding Assays (Radioligand, Enzyme) Target_Prioritization->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Uptake, Electrophysiology) In_Vitro_Binding->In_Vitro_Functional Cell_Based Cell-Based Functional Assays (Signaling, Phenotypic) In_Vitro_Functional->Cell_Based Lead_Optimization Lead Optimization Cell_Based->Lead_Optimization

Sources

Spectroscopic Characterization of 4-(4-Methylbenzyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methylbenzyl)piperidine hydrochloride (C₁₃H₁₉N·HCl), a key intermediate in pharmaceutical research and development.[1][2] As a building block in the synthesis of novel analgesics and psychoactive agents, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra for this specific molecule are not publicly available, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Chemical Structure and Properties

This compound is an off-white powder with a molecular weight of 225.76 g/mol .[1] The structure consists of a piperidine ring substituted at the 4-position with a 4-methylbenzyl group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium chloride. This salt form generally enhances the compound's stability and solubility in polar solvents.

PropertyValueSource
Molecular FormulaC₁₃H₁₉N·HCl[1][3]
Molecular Weight225.76 g/mol [1][3]
AppearanceOff-white powder[1]
Purity≥ 98% (HPLC)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectra for this compound, based on data from the analogous free base, 1-(4-methylbenzyl)piperidine, and general principles of NMR spectroscopy for hydrochloride salts of amines.

¹H NMR Spectroscopy

The protonation of the piperidine nitrogen in the hydrochloride salt is expected to cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen (α-protons) compared to the free base. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.0-10.0br s2HN-H₂⁺The acidic protons on the positively charged nitrogen are expected to appear as a broad singlet.
~7.15d2HAr-HAromatic protons ortho to the methyl group.
~7.08d2HAr-HAromatic protons meta to the methyl group.
~3.2-3.4m2HPiperidine-H (α, axial)Protons on the carbons adjacent to the nitrogen are deshielded due to the positive charge.
~2.8-3.0m2HPiperidine-H (α, equatorial)
~2.55d2HBenzyl-CH₂Methylene protons of the benzyl group.
~2.25s3HAr-CH₃Methyl group protons on the aromatic ring.
~1.7-1.9m2HPiperidine-H (β, axial)
~1.4-1.6m3HPiperidine-H (β, equatorial), Piperidine-H (γ)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen in the ¹³C NMR spectrum will be shifted downfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~136.0Ar-C (quaternary)Carbon attached to the methyl group.
~134.5Ar-C (quaternary)Carbon attached to the benzyl methylene group.
~129.0Ar-CHAromatic carbons ortho to the methyl group.
~128.5Ar-CHAromatic carbons meta to the methyl group.
~44.0Piperidine-C (α)Carbons adjacent to the nitrogen, shifted downfield.
~42.0Benzyl-CH₂Benzyl methylene carbon.
~36.0Piperidine-C (γ)Carbon at the 4-position of the piperidine ring.
~30.0Piperidine-C (β)
~21.0Ar-CH₃Methyl carbon.

Note: These predictions are based on the ¹³C NMR data for 1-(4-methylbenzyl)piperidine[4] with expected downfield shifts for the piperidine carbons due to protonation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As this compound is a solid, the spectrum would typically be acquired using a KBr pellet or Attenuated Total Reflectance (ATR) FT-IR. The spectrum is expected to show characteristic bands for the ammonium salt, aromatic ring, and aliphatic C-H bonds. The IR spectrum of the closely related 4-methylpiperidine hydrochloride provides a strong basis for these predictions.[5]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2700-3000Strong, broadN-H⁺ stretching of the piperidinium ion
3000-3100MediumAromatic C-H stretching
2850-2950Medium-StrongAliphatic C-H stretching (piperidine and benzyl CH₂)
1610, 1515, 1450Medium-WeakC=C stretching of the aromatic ring
1400-1470MediumCH₂ and CH₃ bending
810-840StrongC-H out-of-plane bending for a 1,4-disubstituted aromatic ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray Ionization (ESI) in positive ion mode is the most suitable technique for this compound due to the presence of the basic nitrogen atom, which is readily protonated.[6] The mass spectrum will show the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source.

Predicted Mass Spectrometry Data (ESI-MS):

m/zIon
190.16[M+H]⁺ (Base Peak)
91.05[C₇H₇]⁺

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the bond between the piperidine ring and the benzyl group, leading to the formation of the tropylium ion at m/z 91.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the IR spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode.

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform a product ion scan (MS/MS) on the precursor ion ([M+H]⁺ at m/z 190.16).

Visualized Workflows

NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing A Weigh 10-20 mg of Sample B Dissolve in 0.75 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I

Caption: Workflow for NMR sample preparation and analysis.

FT-IR KBr Pellet Preparation and Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A Grind 1-2 mg Sample with 100-200 mg KBr B Transfer to Pellet Die A->B C Press into Transparent Pellet B->C E Place Pellet in Holder C->E D Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document offers valuable insights for the identification and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • 4-Methylpiperidine hydrochloride. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Analgesics Utilizing 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of analgesic synthesis.

Introduction: The Strategic Importance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone in the architecture of numerous centrally acting analgesics, most notably the highly potent fentanyl and its analogues.[1][2] Its rigid structure allows for precise spatial orientation of pharmacophoric elements, which is critical for effective interaction with opioid receptors.[3][4] The 4-position of the piperidine ring, in particular, serves as a key anchoring point for substituents that significantly modulate analgesic potency, receptor selectivity, and pharmacokinetic profiles.[5]

4-(4-Methylbenzyl)piperidine hydrochloride is a versatile and commercially available starting material for the synthesis of novel analgesic candidates.[6] The methylbenzyl group offers a lipophilic moiety that can engage in favorable hydrophobic interactions within the binding pockets of opioid receptors. Furthermore, the secondary amine of the piperidine ring provides a reactive handle for the introduction of various N-substituents, a common strategy for fine-tuning the pharmacological properties of fentanyl-related compounds.[1]

These application notes provide a comprehensive guide to the synthetic manipulation of this compound to generate novel analgesic compounds. The protocols detailed herein are based on established synthetic methodologies for related piperidine derivatives and are designed to be robust and adaptable for the exploration of new chemical space in the pursuit of safer and more effective pain therapeutics.

Safety Precautions and Handling

Working with piperidine derivatives requires strict adherence to safety protocols due to their potential toxicity and hazardous properties.[7][8][9][10][11]

General Handling:

  • All manipulations should be conducted in a well-ventilated chemical fume hood.[10]

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[11]

  • Avoid inhalation of dust, vapors, or mists.[7]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

  • Do not eat, drink, or smoke in the laboratory.[9]

Chemical Hazards:

  • Piperidine derivatives: Can be toxic if inhaled, ingested, or absorbed through the skin. They may also cause severe skin and eye irritation or burns.[7][8]

  • Reagents: Many reagents used in the following protocols, such as alkylating agents and reducing agents, are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Flammable organic solvents are frequently used. Keep away from ignition sources and use appropriate grounding techniques to prevent static discharge.[9]

Waste Disposal:

  • All chemical waste must be disposed of in accordance with institutional and local regulations.

Synthetic Protocols

The following protocols outline two primary strategies for the derivatization of this compound: N-alkylation and reductive amination. These methods are fundamental in the synthesis of fentanyl-related analgesics.[2][12]

Protocol 1: N-Alkylation of 4-(4-Methylbenzyl)piperidine

N-alkylation is a direct method for introducing a variety of substituents onto the piperidine nitrogen. This is a common step in the synthesis of fentanyl and its analogues.[12]

Reaction Scheme:

N_Alkylation start 4-(4-Methylbenzyl)piperidine (Free Base) product N-Alkyl-4-(4-Methylbenzyl)piperidine start->product N-Alkylation reagents Alkyl Halide (R-X) Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF)

Caption: General workflow for N-alkylation of 4-(4-Methylbenzyl)piperidine.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Desired alkyl halide (e.g., 2-phenylethyl bromide)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or ethyl acetate (EtOAc)

Procedure:

  • Free Base Generation:

    • Dissolve this compound in a minimal amount of water.

    • Add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is >10.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-(4-Methylbenzyl)piperidine as an oil or low-melting solid.

  • N-Alkylation Reaction:

    • Dissolve the 4-(4-Methylbenzyl)piperidine free base (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.0 eq).

    • To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

ParameterConditionRationale
Base K₂CO₃, Et₃NTo neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Solvent ACN, DMFPolar aprotic solvents that facilitate the Sₙ2 reaction.
Temperature 60-80 °CTo increase the reaction rate.
Stoichiometry Slight excess of alkyl halideTo ensure complete consumption of the starting piperidine.
Protocol 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines.[13][14][15] In the context of analgesic synthesis, it can be employed to introduce the piperidine moiety to a carbonyl-containing fragment.

Reaction Scheme:

Reductive_Amination cluster_0 In situ start 4-(4-Methylbenzyl)piperidine (Free Base) iminium Iminium Ion Intermediate carbonyl Aldehyde or Ketone (R'COR'') reagent Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted-4-(4-Methylbenzyl)piperidine iminium->product

Caption: General workflow for reductive amination with 4-(4-Methylbenzyl)piperidine.

Materials:

  • 4-(4-Methylbenzyl)piperidine (free base from Protocol 1)

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 4-(4-Methylbenzyl)piperidine (1.1 eq) and the desired aldehyde or ketone (1.0 eq) in dichloromethane.

    • If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine in situ.

    • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride portion-wise at room temperature. The reaction is often mildly exothermic.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for iminium ions in the presence of carbonyl groups.[14]
Solvent DCM, DCEAprotic solvents that are compatible with the reducing agent.
Acid Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Stoichiometry Slight excess of amineTo drive the iminium ion formation to completion.

Characterization of Synthesized Analgesics

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. Characteristic shifts for the piperidine ring protons and carbons, as well as for the newly introduced substituents, should be observed.[16][17][18][19][20]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized compound.[17]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify key functional groups in the molecule, such as C=O stretches in amide derivatives.[16]

  • Purity Analysis:

    • High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Expected Spectroscopic Data for a Hypothetical N-Phenethyl Derivative:

TechniqueExpected Observations
¹H NMR Signals for the 4-methylbenzyl group, the piperidine ring protons, and the newly introduced phenethyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic upfield signals of the piperidine ring carbons.
HRMS A molecular ion peak corresponding to the calculated exact mass of the N-phenethyl-4-(4-methylbenzyl)piperidine.
IR (as HCl salt) Broad N-H stretch for the protonated amine, C-H stretching, and aromatic C=C bending vibrations.

Pharmacological Evaluation: A Brief Overview

Once synthesized and characterized, the novel compounds should be evaluated for their analgesic properties. This typically involves:

  • In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compounds for opioid receptors (μ, δ, and κ).

  • In Vitro Functional Assays: To assess the functional activity of the compounds at the opioid receptors (e.g., agonist, antagonist, or partial agonist activity).

  • In Vivo Analgesia Models: To evaluate the analgesic efficacy in animal models of pain (e.g., tail-flick test, hot-plate test, or writhing test).

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of novel analgesic compounds. The N-alkylation and reductive amination protocols detailed in these application notes provide a solid foundation for the derivatization of this scaffold. By systematically modifying the N-substituent, researchers can explore new structure-activity relationships and potentially identify novel analgesic candidates with improved therapeutic profiles. Rigorous characterization and pharmacological evaluation are crucial next steps in the drug discovery process.

References

  • Penta Chemicals. (2024, May 7).
  • National Institutes of Health. (n.d.).
  • Carl ROTH. (2025, March 31).
  • American Chemical Society. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Chemos GmbH & Co.KG. (n.d.).
  • National Institutes of Health. (2014, September 18).
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • Alpha Chemika. (n.d.).
  • National Institutes of Health. (n.d.).
  • Semantic Scholar. (n.d.).
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • PubMed. (2020, April 1).
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). This compound.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). The reductive amination reaction. [Download Scientific Diagram].
  • PubMed. (n.d.).
  • Myers, A. (n.d.). Chem 115. Harvard University.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • PubMed. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
  • PubMed. (n.d.).
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • ResearchGate. (2018, September 22).
  • Reddit. (2024, February 4).
  • ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics.
  • Anesthesia, Pain & Intensive Care. (n.d.).
  • National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubMed. (n.d.). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.

Sources

Application Notes & Protocols for 4-(4-Methylbenzyl)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthesis of Novel Neuroprotective Agents Targeting the Sigma-1 Receptor

Introduction: The Versatility of the 4-Benzylpiperidine Scaffold in CNS Drug Discovery

4-(4-Methylbenzyl)piperidine hydrochloride is a versatile chemical intermediate that serves as a foundational scaffold for the synthesis of a variety of bioactive molecules with potential applications in neuroscience.[1][2] While not typically studied as a standalone therapeutic agent, its structural motif is present in numerous compounds designed to interact with specific targets in the central nervous system (CNS), including receptors and enzymes involved in neurological disorders.[1][3][4] The piperidine ring is a common feature in many CNS-active drugs, and the benzyl group can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties for targets such as the N-methyl-D-aspartate (NMDA) receptor, acetylcholinesterase, and, most notably, the Sigma-1 receptor (S1R).[4][5][6] This guide will focus on the application of this compound in the development of novel S1R agonists for neuroprotective research.

The Sigma-1 Receptor: A Key Modulator of Neuronal Survival

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[7][8] It plays a crucial role in regulating a multitude of cellular processes essential for neuronal health, including calcium homeostasis, ER stress responses, mitochondrial function, and neuroinflammation.[8][9][10] Activation of S1R by agonist ligands has been shown to be broadly neuroprotective in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[7][9][10]

The neuroprotective effects of S1R agonists are mediated through several interconnected pathways.[7][8] Upon activation, S1R can modulate the activity of ion channels, enhance the production of brain-derived neurotrophic factor (BDNF), and promote cell survival by inhibiting apoptotic pathways.[7][9] Given these properties, the S1R is a promising therapeutic target for the development of drugs aimed at slowing or halting the progression of neurodegenerative disorders.

Signaling Pathways Associated with Sigma-1 Receptor Activation

The diagram below illustrates the central role of the S1R in promoting neuronal survival.

Sigma-1 Receptor Signaling Pathway Sigma-1 Receptor (S1R) Neuroprotective Signaling cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion cluster_2 Cellular Outcomes S1R S1R BiP BiP S1R->BiP Dissociation upon ligand binding IRE1a IRE1α S1R->IRE1a Modulates PERK PERK S1R->PERK Modulates ATF6 ATF6 S1R->ATF6 Modulates IP3R3 IP3R3 S1R->IP3R3 Stabilizes Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Modulates BDNF BDNF Secretion S1R->BDNF Promotes Apoptosis Reduced Apoptosis S1R->Apoptosis Inhibits Neuroprotection Neuroprotection & Cell Survival IRE1a->Neuroprotection via UPR PERK->Neuroprotection via UPR ATF6->Neuroprotection via UPR Mito Mitochondrial Function (ATP Production, ROS Regulation) Mito->Neuroprotection IP3R3->Mito Regulates Ca2+ flux to Mitochondria Ca_Homeostasis->Neuroprotection BDNF->Neuroprotection Apoptosis->Neuroprotection Ligand S1R Agonist (e.g., Derivative of 4-(4-Methylbenzyl)piperidine) Ligand->S1R Activates

Caption: S1R activation by a ligand promotes neuroprotection through various pathways.

Safety and Handling of this compound

Proper safety precautions are essential when handling this compound and its derivatives.

Hazard Category Precautionary Measures Reference
Physical State Off-white to solid powder.[1]
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage temperature is 0-8°C.[1][11]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Wash hands thoroughly after handling.[11][12]
In Case of Exposure Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Experimental Protocols

The following protocols are designed for the characterization of a novel, hypothetical S1R agonist, "Compound-X," synthesized using this compound as a starting material.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Compound-X for the S1R.

Materials:

  • Compound-X

  • -pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • Membrane homogenates from cells expressing human S1R

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Compound-X and the reference compound haloperidol in the binding buffer.

  • In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of -pentazocine (at a concentration near its Kd), and 50 µL of either buffer (for total binding), haloperidol (for non-specific binding), or Compound-X at various concentrations.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of Compound-X by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of Compound-X to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Compound-X

  • Hydrogen peroxide (H₂O₂) or another oxidative stressor

  • MTT or other viability assay kit

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Compound-X for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the untreated control.

  • Plot the concentration-response curve to determine the EC₅₀ of Compound-X for neuroprotection.

Protocol 3: In Vivo Murine Model of Parkinson's Disease (MPTP Model)

This protocol evaluates the neuroprotective effects of Compound-X in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[14]

Workflow Diagram:

In Vivo Experimental Workflow In Vivo Neuroprotection Study Workflow (MPTP Model) cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., Rotarod) Acclimatization->Baseline Grouping Randomize into Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. Compound-X + MPTP Baseline->Grouping Treatment Pre-treatment with Compound-X or Vehicle (Oral Gavage) Grouping->Treatment Induction MPTP or Saline Injection (Intraperitoneal) Treatment->Induction Behavioral Post-lesion Behavioral Testing (e.g., Rotarod, Open Field) Induction->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Analysis Immunohistochemistry (TH staining) Neurochemical Analysis (Dopamine levels) Euthanasia->Analysis

Caption: Workflow for in vivo evaluation of Compound-X in a mouse model of Parkinson's disease.

Procedure:

  • Animal Acclimatization and Baseline Testing:

    • Acclimatize male C57BL/6 mice for at least one week.

    • Conduct baseline behavioral tests (e.g., rotarod test for motor coordination) to establish pre-treatment performance.

  • Grouping and Treatment:

    • Randomly assign mice to three groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) Compound-X + MPTP.

    • Administer Compound-X (e.g., 10 mg/kg) or vehicle orally for a pre-determined period (e.g., 14 days).[14]

    • On specified days during the treatment period, administer MPTP (e.g., 20 mg/kg, i.p.) or saline to the respective groups.[14]

  • Behavioral Assessment:

    • A few days after the final MPTP injection, re-evaluate motor performance using the rotarod test.

    • Other behavioral tests, such as the open field test, can be used to assess locomotor activity.

  • Post-mortem Analysis:

    • Following behavioral testing, euthanize the animals and perfuse them with saline followed by paraformaldehyde.

    • Collect the brains and process them for immunohistochemistry.

    • Stain sections of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

    • For neurochemical analysis, dissect brain regions (e.g., striatum) to measure dopamine levels using HPLC.

Expected Outcomes:

  • Behavioral: The Vehicle + MPTP group is expected to show significant deficits in motor coordination compared to the Vehicle + Saline group. The Compound-X + MPTP group is hypothesized to show preserved motor function, indicating a neuroprotective effect.

  • Histological: The Vehicle + MPTP group will exhibit a significant loss of TH-positive neurons in the substantia nigra. The Compound-X + MPTP group is expected to show a significant attenuation of this neuronal loss.

  • Neurochemical: Dopamine levels in the striatum will be depleted in the Vehicle + MPTP group. Treatment with Compound-X is expected to preserve dopamine levels.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in neuroscience. By targeting key modulators of neuronal survival like the Sigma-1 receptor, derivatives of this scaffold can be developed and systematically evaluated for their neuroprotective properties. The protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of such compounds, from initial receptor binding studies to efficacy testing in animal models of neurodegenerative disease. This structured approach is essential for advancing the discovery and development of new treatments for these devastating disorders.

References

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. International Journal of Molecular Sciences. Available at: [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Pharmaceuticals. Available at: [Link]

  • This compound. J&K Scientific. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Drug Design, Development and Therapy. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Available at: [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Assessment of the effective absorbed dose of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine in humans on the basis of biodistribution data of rats. Nuclear Medicine Communications. Available at: [Link]

  • Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. Pharmacology. Available at: [Link]

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • [Metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats]. Comptes Rendus de l'Académie des Sciences, Série III. Available at: [Link]

Sources

Application Notes & Protocols: 4-(4-Methylbenzyl)piperidine Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 4-Substituted Piperidine Motif

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for critical interactions with a wide range of biological targets. 4-(4-Methylbenzyl)piperidine hydrochloride is a versatile chemical building block that provides researchers with a pre-functionalized piperidine ring, primed for elaboration into more complex drug candidates.[1][2] Its utility is particularly noted in the development of novel analgesics, psychoactive agents, and therapeutics for neurological disorders, where the specific arrangement of the benzyl and piperidine moieties can be optimized to enhance pharmacological properties.[2][3]

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound. The protocols herein are designed to be self-validating, ensuring that researchers can produce and verify this crucial intermediate with high confidence, thereby accelerating downstream drug discovery efforts.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work commences.

Key Properties
PropertyValueReference
CAS Number 165110-20-3[1][2]
Molecular Formula C₁₃H₁₉N · HCl[2]
Molecular Weight 225.76 g/mol [2]
Appearance Off-white to white solid/powder[2]
Purity (Typical) ≥ 98% (by HPLC)[2]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place[2][4]
Safety and Handling Protocol

This compound and its precursors should be handled with care. While a specific Safety Data Sheet (SDS) may be vendor-specific, data from related piperidine compounds indicate potential hazards.

  • Hazard Profile: Harmful if swallowed.[4][5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[6][8]

  • Static Discharge: Vapors of related compounds may form explosive mixtures with air. Ensure all equipment is properly grounded, and use non-sparking tools, especially when handling flammable solvents.[7][8]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Recommended Synthetic Workflow

The synthesis of 4-(4-Methylbenzyl)piperidine is most reliably achieved via the catalytic hydrogenation of the corresponding pyridine precursor, 4-(4-methylbenzyl)pyridine. This precursor can be synthesized through a standard cross-coupling reaction. The final step involves conversion to the stable hydrochloride salt.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Hydrogenation & Salt Formation A 4-Chloropyridine C 4-(4-Methylbenzyl)pyridine A->C Pd-Catalyzed Cross-Coupling B 4-Methylbenzylzinc chloride (or boronic acid) B->C D Catalytic Hydrogenation (H₂, PtO₂) C->D E 4-(4-Methylbenzyl)piperidine (Free Base) D->E G 4-(4-Methylbenzyl)piperidine HCl (Final Product) E->G F HCl in Ether F->G

Caption: Proposed synthetic workflow for 4-(4-Methylbenzyl)piperidine HCl.

Protocol: Synthesis of 4-(4-Methylbenzyl)pyridine (Precursor)

Causality: A palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki) is an efficient and high-yielding method for forming the C-C bond between the pyridine ring and the benzyl moiety. This approach offers high functional group tolerance and predictable outcomes.

  • Reactor Setup: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the appropriate ligand.

  • Reagent Addition: Add 4-chloropyridine (1.0 eq) and a suitable solvent (e.g., THF or Dioxane).

  • Coupling Partner: Slowly add the solution of the coupling partner, such as 4-methylbenzylzinc chloride (for Negishi coupling, ~1.2 eq) or 4-methylbenzylboronic acid with a base like K₂CO₃ (for Suzuki coupling, ~1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with aqueous NH₄Cl solution and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-(4-methylbenzyl)pyridine.

Protocol: Hydrogenation and Salt Formation

Causality: Catalytic hydrogenation is the classical and most effective method for reducing the aromatic pyridine ring to a saturated piperidine without affecting the benzyl group.[9][10] The use of an acidic solvent like acetic acid can accelerate the reaction. The final conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid.[11]

  • Reactor Setup: Place 4-(4-methylbenzyl)pyridine (1.0 eq) and a solvent (e.g., ethanol or glacial acetic acid) into a high-pressure hydrogenation vessel (e.g., a Parr apparatus).

  • Catalyst: Carefully add the hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst, ~1-2 mol%) or Palladium on carbon (Pd/C, 10 wt%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A TLC or GC-MS analysis of an aliquot can confirm the disappearance of the starting material.

  • Filtration: Once complete, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., 2M NaOH) and extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and concentrate to yield 4-(4-methylbenzyl)piperidine as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2M solution) dropwise with stirring.

  • Precipitation: A white precipitate of the hydrochloride salt will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.

Purification Protocol: Recrystallization

Causality: Recrystallization is a robust purification technique for crystalline solids. It separates the desired compound from impurities based on differences in solubility in a chosen solvent system. For amine hydrochlorides, polar solvents like alcohols are often effective.[11]

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol, ethanol, or an ethanol/diethyl ether mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Further cool the flask in an ice bath to induce maximum crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities. Dry the crystals thoroughly under vacuum.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized intermediate is a critical, self-validating step in the workflow.

G Start Synthesized & Purified Product NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Start->MS IR Infrared (IR) Spectroscopy (Functional Group ID) Start->IR HPLC HPLC Analysis (Purity Assessment) NMR->HPLC MS->HPLC IR->HPLC End Verified Intermediate (Purity >98%) HPLC->End

Caption: Standard analytical workflow for intermediate validation.

Protocol: NMR Spectroscopy

Objective: To elucidate the chemical structure of the compound.[12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra using standard parameters.

  • Expected ¹H NMR Spectral Data (in D₂O, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.3m4HAromatic protons (Ar-H)
~3.4-3.5m2HPiperidine H-2e, H-6e
~3.0-3.1m2HPiperidine H-2a, H-6a
~2.6-2.7d2HBenzylic protons (Ar-CH₂)
~2.3s3HMethyl protons (Ar-CH₃)
~1.8-2.0m3HPiperidine H-3e, H-5e, H-4
~1.4-1.6m2HPiperidine H-3a, H-5a
  • Expected ¹³C NMR Spectral Data (in D₂O, δ in ppm):

Chemical Shift (ppm)Assignment
~138-140Ar-C (quaternary, C-CH₃)
~134-136Ar-C (quaternary, C-CH₂)
~129-131Ar-CH (4 carbons)
~44-46Piperidine C-2, C-6
~42-44Benzylic CH₂
~38-40Piperidine C-4
~30-32Piperidine C-3, C-5
~20-22Methyl CH₃
Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the free base.[12]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method: Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion for the free base (C₁₃H₁₉N). The expected m/z is approximately 190.1596.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify key functional groups.[12]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Method: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Interpretation
2400-2700Broad, strong; N-H⁺ stretch (secondary amine salt)
2900-3100C-H stretch (aromatic and aliphatic)
~1610, ~1515C=C stretch (aromatic ring)
~810C-H bend (para-substituted aromatic ring)
Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.[2]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks in the chromatogram. The target is typically ≥98%.

Application in Downstream Synthesis

The primary utility of this compound lies in the reactivity of its secondary amine. After neutralization to the free base, the nitrogen atom serves as a potent nucleophile for further functionalization, enabling the construction of diverse and complex molecular architectures central to modern drug discovery.[13]

G cluster_0 Downstream Reaction Intermediate 4-(4-Methylbenzyl)piperidine (Free Base) Product N-Substituted Product (Target Molecule) Intermediate->Product Nucleophilic Substitution or Acylation Electrophile Electrophile (R-X) e.g., Alkyl Halide, Acyl Chloride Electrophile->Product

Caption: General scheme for downstream functionalization.

References

  • Maybridge. Safety Data Sheet - FM64058. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Walsh Medical Media. Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • National Center for Biotechnology Information. 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PrepChem.com. Synthesis of N-(4-phenylethynylbenzyl)-piperidine. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. [Link]

Sources

Topic: Analytical Methods for Quantifying 4-(4-Methylbenzyl)piperidine Hydrochloride in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-(4-Methylbenzyl)piperidine hydrochloride, a key intermediate and building block in pharmaceutical synthesis.[1] Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines two primary validated techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices. All protocols are structured to be self-validating systems, aligning with international regulatory standards.

Introduction and Physicochemical Overview

This compound is a heterocyclic compound widely used as an intermediate in the synthesis of various bioactive molecules, including analgesics and psychoactive agents.[1] Its purity and concentration in bulk drug substances or formulated products are critical quality attributes that directly impact the safety and efficacy of the final pharmaceutical product. Therefore, the development and validation of accurate analytical methods for its quantification are paramount.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₉N·HCl[1]
Molecular Weight 225.76 g/mol [1]
Appearance Off-white powder[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Storage Conditions Store at 0-8°C[1]

The presence of a tertiary amine within the piperidine ring and a substituted benzyl group provides distinct chemical properties that inform the selection of analytical techniques. The aromatic ring serves as a chromophore, making UV spectrophotometry a viable detection method, which is a cornerstone of the HPLC protocol described herein.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful, cost-effective, and widely adopted technique for the analysis of piperidine-containing compounds.[2] A reversed-phase method is particularly suitable for this compound due to its moderate polarity.

Principle of the Method

The method separates the analyte from impurities and matrix components on a non-polar stationary phase (C18) using a polar mobile phase. The piperidine nitrogen is protonated by an acidic modifier in the mobile phase, ensuring a consistent charge state and promoting sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard, with detection based on the UV absorbance of the benzyl chromophore.

Experimental Protocol: HPLC-UV Quantification

2.2.1. Reagents and Materials

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, robust system with UV detection capabilities.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)Acetonitrile provides good elution strength. The acidic water ensures the analyte is in its protonated form, preventing peak tailing and improving reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures retention time stability.[3]
Detection Wavelength 220 nmThis wavelength provides a strong absorbance signal for the benzyl chromophore, enhancing sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential column overload.
Run Time 15 minutesSufficient time to elute the analyte and any common impurities.

2.2.3. Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 400 mL of ultrapure water. Mix well. Combine this solution with 600 mL of acetonitrile. Filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A minimum of five concentration levels is recommended for establishing linearity.[4]

  • Sample Preparation (Target Concentration: 25 µg/mL): Accurately weigh an amount of the sample powder expected to contain 2.5 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve.

Method Validation Protocol

The analytical procedure must be validated to demonstrate its fitness for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][6]

Workflow for HPLC Method Validation

G cluster_0 Method Validation Stages cluster_1 Outcome A Specificity (Peak Purity, Forced Degradation) B Linearity & Range (5+ Concentration Levels) A->B C Accuracy (% Recovery of Spiked Samples) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ (Signal-to-Noise Ratio) D->E F Robustness (Varying Conditions) E->F H Validated Method (Fit for Purpose) F->H G System Suitability (Pre-run Check) G->A Initial Check

Caption: A flowchart outlining the key parameters for analytical method validation as per ICH guidelines.

Validation Parameters Summary:

ParameterAcceptance CriteriaRationale & Citation
Specificity The analyte peak is free from interference from excipients, impurities, or degradation products.Assesses the ability to measure the analyte unequivocally in the presence of other components.[7] Forced degradation studies (acid, base, oxidation, heat, light) are essential.[8]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[4][7]
Range Typically 80-120% of the test concentration.Confirms that the method provides acceptable linearity, accuracy, and precision within these limits.[4]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Measures the closeness of the test results to the true value, often assessed by spiking a placebo matrix with known amounts of the analyte.[7]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)Evaluates the variability of results under the same conditions over a short interval (repeatability) and within the same lab on different days or with different analysts (intermediate precision).[7]
LOQ/LOD LOQ: S/N ratio ≥ 10; LOD: S/N ratio ≥ 3The lowest concentration that can be reliably quantified (LOQ) and detected (LOD).[4]
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature).Demonstrates the method's reliability during normal use.[6]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that serves as an excellent confirmatory method or an alternative for analyzing volatile impurities.[9] For a compound like this compound, direct analysis can be challenging due to its salt form and polarity. Therefore, sample preparation often involves a neutralization step followed by derivatization to enhance volatility.

Principle of the Method

The sample is first neutralized to the free base form. It is then optionally derivatized to create a more volatile and thermally stable analog. The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification and quantification.

Experimental Protocol: GC-MS Analysis

3.2.1. Reagents and Materials

  • Sample containing this compound

  • Dichloromethane (GC Grade)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal Standard (e.g., Eicosane)

3.2.2. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 280°C
Oven Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 amu

3.2.3. Sample Preparation Workflow

  • Dissolution: Dissolve a known quantity of the sample in water.

  • Neutralization: Add 5% sodium bicarbonate solution to neutralize the hydrochloride salt to its free base form.

  • Extraction: Extract the free base into an organic solvent like dichloromethane. Repeat the extraction twice.

  • Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

  • Derivatization (Optional but Recommended): Evaporate the solvent. Add BSTFA and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Final Dilution: Dilute the final sample to the desired concentration with dichloromethane and add the internal standard before injection.

General Analytical Workflow for Pharmaceutical Samples

G cluster_0 Sample Journey cluster_1 Quality Check A Sample Receipt & Login B Sample Preparation (Weighing, Dissolution, Dilution) A->B C Instrument Setup & System Suitability Test (SST) B->C D Sequence Run (Blank, Standards, Samples) C->D H SST Passed? C->H E Data Processing (Integration, Calibration Curve) D->E F Calculation & Reporting E->F G Data Review & Approval F->G I Results within Specification? F->I H->C No, Troubleshoot H->D I->F No, Investigate (OOS) I->G Yes

Sources

Application Notes and Protocols: The Strategic Use of 4-(4-Methylbenzyl)piperidine Hydrochloride in the Synthesis of High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and its Privileged Role in Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern drug discovery.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is a testament to its remarkable utility as a pharmacophore.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations and serve as a hydrogen bond acceptor or a protonated donor, allows for potent and selective interactions with a wide array of biological targets.[3] From potent analgesics like fentanyl to cognitive enhancers like donepezil, the piperidine moiety is integral to the therapeutic effect of many blockbuster drugs.[1][4]

This application note focuses on a specific, high-value building block: 4-(4-Methylbenzyl)piperidine hydrochloride (CAS: 165110-20-3). This compound is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as analgesics and psychoactive agents.[5][6] Its structure combines the versatile piperidine core with a 4-methylbenzyl group, providing a lipophilic handle that can be strategically employed to target hydrophobic pockets within receptor binding sites. We will provide an in-depth guide on its application, focusing on the synthesis of a potent sigma-1 (σ1) receptor ligand, a target of significant interest for neurological and psychiatric disorders.[7]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 165110-20-3[5]
Molecular Formula C₁₃H₁₉N·HCl[5]
Molecular Weight 225.76 g/mol [5]
Appearance Off-white powder[5]
Purity ≥ 98% (HPLC)[5]
Storage Store at 0-8°C[5]

The Sigma-1 Receptor: A Key Therapeutic Target

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[6][8] It is not a classical G-protein coupled receptor or ion channel but rather an intracellular signal transduction amplifier.[5] The σ1R plays a crucial role in regulating a host of cellular functions, including calcium signaling between the ER and mitochondria, ion channel activity, and cellular stress responses.[6][8] Ligands that modulate the σ1R have shown therapeutic potential in a range of conditions, including neurodegenerative diseases (Alzheimer's, Parkinson's), neuropathic pain, depression, and psychosis.[9][10]

The 4-benzylpiperidine scaffold is a well-established pharmacophore for high-affinity σ1R ligands.[7][11] The basic nitrogen of the piperidine ring is believed to form a key ionic interaction with a glutamate residue (Glu172) in the receptor's binding site, while the benzyl group occupies a primary hydrophobic pocket.[12] By N-alkylating 4-(4-Methylbenzyl)piperidine, we can introduce a second hydrophobic moiety to interact with an accessory binding site, thereby increasing both affinity and selectivity.

Sigma-1 Receptor Signaling Pathway

Upon activation by an agonist, the σ1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then modulate various downstream effectors. A key function is the stabilization of the type 3 inositol 1,4,5-trisphosphate receptor (IP₃R3) at the MAM, which ensures proper calcium (Ca²⁺) flux from the ER into the mitochondria.[8] This process is vital for maintaining mitochondrial bioenergetics and cellular survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP s1r Sigma-1 Receptor (σ1R) s1r->BiP Dissociates ip3r IP3 Receptor s1r->ip3r Stabilizes atp ATP Production ip3r->atp Ca²⁺ Flux → agonist σ1R Agonist (e.g., Synthesized Ligand) agonist->s1r Binds & Activates

Caption: Agonist activation of the Sigma-1 Receptor (σ1R) pathway.

Experimental Protocols: Synthesis of a High-Affinity σ1R Ligand

Here we detail a robust protocol for the synthesis of N-(2-Phenylethyl)-4-(4-methylbenzyl)piperidine , a potent σ1R ligand, starting from this compound. We will utilize a direct N-alkylation strategy, a common and effective method for forming C-N bonds.[13]

Core Directive: Rationale for Experimental Choices
  • Starting Material: We begin with the hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a base is required to neutralize the HCl and liberate the free secondary amine in situ, enabling it to participate in the nucleophilic substitution reaction.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a moderately strong, inexpensive, and easily handled base that is sufficient to deprotonate the piperidinium salt. It is also largely insoluble in the chosen solvent, which can simplify workup. Using a stronger base like sodium hydride is also possible but requires stricter anhydrous conditions.[14]

  • Alkylating Agent: Phenethyl bromide is chosen to introduce the N-phenethyl group, a common moiety in high-affinity σ1R ligands and other CNS-active compounds.[13][15] An iodide catalyst (NaI) is added to facilitate the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

  • Solvent: Acetonitrile (CH₃CN) is an excellent choice. It is a polar aprotic solvent that readily dissolves the reactants (once the amine is freed) and effectively promotes Sₙ2 reactions.[14]

  • Temperature: Heating the reaction to reflux increases the reaction rate, ensuring completion within a reasonable timeframe.

Workflow for Synthesis and Purification

synthesis_workflow start Reactants: - 4-(4-Methylbenzyl)piperidine HCl - Phenethyl Bromide - K₂CO₃, NaI - Acetonitrile reaction N-Alkylation Reaction (Reflux, 12-18h) start->reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup Cool & Filter purification Column Chromatography workup->purification Concentrate Crude product Final Product: N-(2-Phenylethyl)-4- (4-methylbenzyl)piperidine purification->product analysis Characterization (NMR, MS, Purity) product->analysis

Caption: General workflow for the synthesis of the target σ1R ligand.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Phenethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Sodium iodide (NaI) (0.1 eq, catalytic)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.43 mmol, 1.0 eq), potassium carbonate (1.53 g, 11.1 mmol, 2.5 eq), and sodium iodide (0.066 g, 0.44 mmol, 0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Begin stirring the suspension. Add phenethyl bromide (0.66 mL, 4.87 mmol, 1.1 eq) to the mixture using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% EtOAc in hexanes as eluent). The reaction is typically complete in 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, and wash the filter cake with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure N-(2-Phenylethyl)-4-(4-methylbenzyl)piperidine .

Expected Results and Bioactivity

The synthesis of N-substituted 4-benzylpiperidine derivatives via N-alkylation is generally high-yielding. The resulting compound is a potent and selective ligand for the σ1 receptor.

ParameterExpected Value/DataReference
Product N-(2-Phenylethyl)-4-(4-methylbenzyl)piperidineN/A
Yield 75-90%Estimated based on similar reactions[14]
Appearance Pale yellow oilN/A
σ1 Receptor Affinity (Kᵢ) Low nanomolar (e.g., 0.5 - 5 nM)Affinity data from structurally similar compounds[2][16]
Selectivity (σ2/σ1) >50-foldSelectivity data from structurally similar compounds[2]

Conclusion

This compound is a strategically important building block for accessing high-value bioactive molecules, particularly those targeting CNS receptors. The protocol detailed herein provides a reliable and scalable method for synthesizing a potent σ1 receptor ligand through direct N-alkylation. The rationale behind the choice of reagents and conditions underscores a thoughtful approach to synthetic design, addressing the nature of the starting material to ensure a successful outcome. The resulting N-alkylated piperidine derivatives are prime candidates for further investigation in drug discovery programs targeting neuropathic pain, neurodegeneration, and psychiatric disorders.

References

  • Bhuiyan, M. S., & Fukunaga, K. (2009). Activation of sigma-1 receptor by dehydroepiandrosterone and its analogues ameliorates cardiac hypertrophy in vitro and in vivo. Journal of Pharmacological Sciences, 110(3), 332-341. Available from: [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835.** Available from: [Link]

  • Chem-Impex. (n.d.). This compound.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610. Available from: [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications.Nature Reviews Drug Discovery, 3(11), 935-949.
  • Kollár, L., & Kégl, T. (2021). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2758-2761. Available from: [Link]

  • Luty-Bblocho, M., & Wjcik, P. (2018). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]

  • J&K Scientific. (n.d.). This compound.
  • Negus, S. S., Baumann, M. H., Rothman, R. B., Mello, N. K., & Blough, B. E. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. Journal of Pharmacology and Experimental Therapeutics, 329(1), 272-281. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
  • Pal, A., & Saini, A. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Der Pharma Chemica, 9(6), 116-126. Available from: [Link]

  • Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 186-195. Available from: [Link]

  • Vallejo, R., de Leon-Casasola, O., & Benyamin, R. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(4), 315-344. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide.
  • Cosentino, G., Dichiara, M., Ambrosio, F. A., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. Available from: [Link]

  • Baraldi, A. M., Franchini, S., Prandi, A., et al. (2007). Synthesis and pharmacological evaluation of 1-benzylpiperazine and 4-benzylpiperidine as potent sigma ligands.Il Farmaco, 62(6-7), 543-548.
  • PubChem. (n.d.). 4-(2-Phenylethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Various Authors. (2017). Discussion on N-alkylation procedures. ResearchGate. Available from: [Link]

  • Various Authors. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Neuna, V., Maria Libiyal, J., Ravindran Durai Nayagam, B., & Daisy, C. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. SSRN. Available from: [Link]

  • LGC Standards. (n.d.). N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.
  • Ghosh, A. K. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach.Asian Journal of Research in Chemistry, 5(6), 735-740.
  • Chem-Impex. (n.d.). 4-(2-Phenylethyl)piperidine.
  • Sigma-Aldrich. (n.d.). N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
  • Che, C., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 4-(4-Methylbenzyl)piperidine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of final active pharmaceutical ingredients (APIs).[1][2] The method utilizes a standard C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is designed for use in quality control and research environments and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Scientific Rationale

This compound is a versatile building block in medicinal chemistry, frequently used in the synthesis of novel therapeutic agents, including analgesics and psychoactive compounds.[1] The purity of such intermediates directly impacts the impurity profile of the final drug substance, making rigorous analytical control a necessity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for separating the main component from closely related impurities.[6][7]

The developed method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. The choice of a C18 stationary phase provides a non-polar surface ideal for retaining the moderately non-polar 4-(4-Methylbenzyl)piperidine molecule. A critical aspect of this method is the control of the mobile phase pH. As a secondary amine, the piperidine moiety is basic and can interact with acidic residual silanol groups on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, the mobile phase is acidified with phosphoric acid. This ensures the analyte is consistently protonated, masking the silanol interactions and resulting in sharp, symmetric chromatographic peaks suitable for accurate quantification.[8][9]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm, PTFE or nylon.

Reagents and Materials
  • This compound: Reference Standard (RS) and Test Sample.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) phosphoric acid solution in water. To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC grade water, mix well, and make up to the 1 L mark.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 40% Acetonitrile : 60% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 20 minutes

System Suitability and Validation

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[10][11][12] Inject the Reference Standard solution in five replicate injections and evaluate the parameters against the acceptance criteria listed below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections
Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][13] The validation characteristics for a purity assay are summarized below.

Validation ParameterAcceptance Criteria
Specificity The main peak is free from interference from blank, impurities, and degradation products. Peak Purity Index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (% RSD) Repeatability: ≤ 2.0% (n=6). Intermediate Precision: ≤ 2.0% (different day, different analyst).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10. The LOQ should be precise and accurate.
Robustness No significant change in results with deliberate small variations in flow rate (±0.1 mL/min) and column temp (±2°C).

Analysis Workflow and Data Processing

The overall workflow for the purity analysis is depicted in the diagram below. This systematic process ensures that each analysis is preceded by a system check and that data is processed consistently.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample sys_setup System Equilibration & Setup prep_solutions->sys_setup sst System Suitability Test (SST) (5 injections of RS) sys_setup->sst check_sst Verify SST Results (Tailing, Plates, %RSD) sst->check_sst Evaluate analysis Inject Blank, RS (Bracketing), and Samples process_data Integrate Chromatograms analysis->process_data check_sst->analysis SST Pass calculate Calculate Purity (Area Percent Method) process_data->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Calculation of Purity

The purity of the sample is determined using the area normalization method. This calculation assumes that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ).

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The method is highly specific and robust, making it suitable for routine quality control analysis in both industrial and research settings. Adherence to the outlined System Suitability Test protocol ensures the validity of results for each analytical run.

References

  • Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: this compound | 165110-20-3 Source: J&K Scientific URL: [Link]

  • Title: Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]

Sources

Application Note & Protocols for 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Title: Establishing 4-(4-Methylbenzyl)piperidine Hydrochloride as a Characterized Reference Standard for Pharmaceutical Research and Development

Abstract

This technical guide outlines the synthesis, purification, and comprehensive characterization of this compound. While not a formal pharmacopeial standard, this compound serves as a critical building block in the discovery of novel therapeutics, particularly analgesics and agents targeting the central nervous system[1]. The integrity of any drug discovery program relies on the quality of its starting materials. Therefore, this document provides detailed, field-proven protocols to synthesize and qualify this compound as an in-house reference standard, ensuring its identity, purity, and suitability for advanced synthetic applications. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals to establish a self-validating workflow for producing this key intermediate with high fidelity.

Introduction: The Role of a "Reference Building Block"

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals[2][3]. Specifically, 4-substituted benzylpiperidines are privileged structures for targeting CNS receptors[4][5]. This compound is a key intermediate used in the synthesis of more complex bioactive molecules[1][6]. Its p-methylbenzyl moiety, for example, has been shown to enhance activity in certain NMDA receptor antagonists[4].

This guide provides the necessary protocols to elevate this compound from a simple reagent to a well-documented, reliable reference compound for internal research programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its use as a standard.

PropertyValueSource
IUPAC Name This compound-
CAS Number 165110-20-3[1]
Molecular Formula C₁₃H₁₉N · HCl[1][7]
Molecular Weight 225.76 g/mol [1][7]
Appearance Off-white to white solid/powder[1]
Purity (Typical) ≥98% (by HPLC)[1]
Storage Conditions Store at 0-8°C, desiccated[1]

Synthesis and Purification Workflow

The most direct and widely applicable method for synthesizing 4-(4-Methylbenzyl)piperidine is through the reductive amination of 4-methylbenzaldehyde with piperidine[8][9]. This two-step, one-pot reaction is efficient and scalable. The subsequent conversion to the hydrochloride salt facilitates purification by recrystallization and improves handling and stability.

G cluster_synthesis Part A: Synthesis of Free Base cluster_purification Part B: Salt Formation & Purification S1 Step 1: Imine Formation (4-Methylbenzaldehyde + Piperidine) S2 Step 2: In-situ Reduction (Sodium Triacetoxyborohydride) S1->S2 S3 Step 3: Aqueous Work-up & Extraction S2->S3 P1 Step 4: Salt Formation (Dissolve in Ether, add HCl in Dioxane) S3->P1 Crude Free Base P2 Step 5: Isolation (Filtration) P1->P2 P3 Step 6: Recrystallization (e.g., Ethanol/Ether) P2->P3 Final Qualified Reference Standard P3->Final Purified HCl Salt

Caption: Synthesis and Purification Workflow Diagram.

Protocol: Synthesis via Reductive Amination

Rationale: Reductive amination is a robust C-N bond-forming reaction. Using sodium triacetoxyborohydride (STAB) is advantageous as it is a mild, selective reducing agent that can be used in a one-pot procedure and does not readily reduce the starting aldehyde[10].

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • Piperidine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2.0 M HCl in Diethyl Ether or 4.0 M HCl in 1,4-Dioxane

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylbenzaldehyde (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add piperidine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the iminium ion intermediate.

  • Reduction: Slowly add STAB (1.5 eq) portion-wise over 15 minutes. Causality Note: This controlled addition manages the exothermic reaction and prevents side reactions. The reaction is typically stirred at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-Methylbenzyl)piperidine free base, typically as an oil.

Protocol: Salt Formation and Recrystallization

Rationale: Converting the basic amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and purify. Recrystallization is a powerful technique for removing minor impurities.

Procedure:

  • Salt Formation: Dissolve the crude free base oil in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (or 4.0 M in dioxane) dropwise until precipitation ceases.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, washing the solid with cold diethyl ether.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to fully dissolve the solid. Slowly add diethyl ether until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in a 0-4°C refrigerator to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

Characterization and Quality Control Protocols

This section provides the core methodologies for qualifying the synthesized material as a reference standard. Successful validation requires corroborating data from multiple orthogonal techniques.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Strength Assessment NMR ¹H & ¹³C NMR Identity_OK Identity_OK NMR->Identity_OK Identity Match? MS Mass Spectrometry MS->Identity_OK Identity Match? FTIR FT-IR Spectroscopy FTIR->Identity_OK Identity Match? HPLC RP-HPLC (Purity >98%) Purity_OK Purity_OK HPLC->Purity_OK Purity Met? MP Melting Point (Sharp Range) MP->Purity_OK Purity Met? Input Purified HCl Salt Input->NMR Input->MS Input->FTIR Input->HPLC Input->MP Identity_OK->Purity_OK Failed Failed Identity_OK->Failed Qualified Qualified Purity_OK->Qualified Qualified Standard Purity_OK->Failed Failed

Caption: Quality Control (QC) Workflow for Standard Qualification.

Identity Confirmation
  • Purpose: Confirms the molecular structure by identifying distinct proton environments.

  • Protocol: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Expected Spectrum (in DMSO-d₆, ~400 MHz):

    • ~9.5-10.5 ppm (broad singlet, 1H): N-H proton of the piperidinium ion.

    • ~7.25 ppm (d, 2H): Aromatic protons ortho to the methyl group.

    • ~7.15 ppm (d, 2H): Aromatic protons meta to the methyl group.

    • ~3.25 ppm (broad d, 2H): Axial protons on piperidine ring adjacent to nitrogen.

    • ~2.80 ppm (broad t, 2H): Equatorial protons on piperidine ring adjacent to nitrogen.

    • ~2.60 ppm (d, 2H): Benzylic -CH₂- protons.

    • ~2.25 ppm (s, 3H): Aromatic methyl (-CH₃) protons.

    • ~1.80-1.40 ppm (m, 5H): Remaining piperidine ring protons.

    • Note: Shifts are approximate and based on data for the free base and expected effects of protonation.[11]

  • Purpose: Confirms the molecular weight of the free base cation.

  • Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample in methanol or acetonitrile/water.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ of the free base.

    • Calculated for C₁₃H₁₉N: 190.1596 m/z

    • Observed: [M+H]⁺ at ~190.16 m/z .

Purity Assessment
  • Purpose: To determine the purity of the compound by separating it from any potential impurities. A purity level of ≥98% is a common requirement for a reference building block.

  • Protocol:

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for moderately polar compounds[2][12].
    Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape for amines.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient 10% B to 90% B over 15 min Ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 30°C Ensures reproducible retention times.
    Detection UV at 220 nm or 254 nm The benzyl group provides a suitable chromophore.
    Injection Vol. 5 µL -

    | Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution. |

  • Acceptance Criteria: The main peak should have an area percentage of ≥98.0%. All impurities should be identified and reported.

  • Purpose: A sharp, well-defined melting point range is a classic indicator of high purity.

  • Protocol: Use a calibrated melting point apparatus.

  • Acceptance Criteria: A sharp melting range, typically spanning ≤ 2°C.

Application in a Drug Discovery Workflow

Once qualified, this compound can be reliably used in synthetic campaigns. For instance, it is a precursor for potent NMDA receptor antagonists, where modifications on the piperidine nitrogen are explored to optimize potency and selectivity[4].

A Qualified Standard 4-(4-Methylbenzyl)piperidine ·HCl B N-Alkylation or N-Arylation Reaction A->B High-Purity Starting Material C Library of Novel Piperidine Analogs B->C D Biological Screening (e.g., Receptor Binding Assay) C->D E SAR Analysis D->E Screening Data F Lead Optimization E->F Structure-Activity Relationships

Caption: Role in a Drug Discovery Structure-Activity Relationship (SAR) Cycle.

Using a qualified standard ensures that any observed changes in biological activity are directly attributable to the intended structural modifications, not to impurities from the starting material. This builds trustworthiness and scientific integrity into the entire discovery process.

References

  • Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]

  • Vasilev, A. A., Slastin, S. S., & Vasilevskaya, T. N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366. Available at: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
  • Mott, D. D., et al. (2003). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 46(12), 2429-2438. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. Available at: [Link]

  • ChemBK. (n.d.). 4-(4-methylbenzoyl)piperidine hydrochloride. Available at: [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubChem. (n.d.). N-(4-Methylbenzoyl)-4-benzylpiperidine. Available at: [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Available at: [Link]

  • The Role of 4-(4-methylphenyl)piperidine in Advanced Organic Synthesis. (n.d.). Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 60, 128579. Available at: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Available at: [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this? Available at: [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

Sources

Application Note & Protocol: Formulation of 4-(4-Methylbenzyl)piperidine Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity from bench to potential therapeutic application is fraught with challenges, with a significant number of promising compounds failing to demonstrate efficacy in in vivo models. A primary, yet often underestimated, contributor to this attrition is suboptimal formulation.[1][2] The most potent and selective compound is rendered ineffective if it cannot be delivered to its target site in the body at a sufficient concentration and for an adequate duration. This is particularly true for piperidine derivatives, a versatile class of compounds with broad pharmacological applications.[3][4][5]

This document provides a comprehensive guide for the formulation of 4-(4-Methylbenzyl)piperidine hydrochloride, a compound with potential applications in pharmaceutical research and development, including as a building block for analgesics and psychoactive agents.[6] As a hydrochloride salt, it is anticipated to have some degree of aqueous solubility, yet the benzylpiperidine moiety introduces significant lipophilicity, which can present formulation challenges.[6][7] This guide will detail a systematic approach to vehicle selection, formulation preparation, stability assessment, and administration for successful in vivo studies. The principles and protocols outlined herein are designed to be broadly applicable to researchers, scientists, and drug development professionals working with similar small molecules.

Pre-formulation Assessment: Characterizing Your Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of your API is the foundation of a robust formulation strategy.[1] Before proceeding with formulation development, it is crucial to characterize this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉N·HCl[6]
Molecular Weight 225.76 g/mol [6]
Appearance Off-white powder[6]
Purity ≥ 98% (HPLC)[6]
Storage Conditions 0-8°C[6]

Initial solubility screening is a critical first step to identify suitable vehicles for your intended route of administration.

Protocol 1: Solubility Screening
  • Prepare a stock solution of this compound in a suitable organic solvent, such as DMSO or ethanol, at a high concentration (e.g., 50 mg/mL).

  • Dispense a small, precise volume of the stock solution into a series of clear glass vials.

  • Evaporate the solvent under a stream of nitrogen to leave a thin film of the compound.

  • Add a measured volume of each test vehicle to the vials to achieve a range of target concentrations (e.g., 1, 5, 10, 25 mg/mL).

  • Vortex each vial vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, sonicate in a bath sonicator for 15-30 minutes.

  • Allow the solutions to sit at room temperature for at least one hour and visually inspect for any precipitation.

  • For quantitative analysis , centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Vehicle Selection and Formulation Development

The choice of vehicle is dictated by the physicochemical properties of the API, the intended route of administration, and the species being studied.[8][9] The goal is to achieve a stable, homogenous formulation that is well-tolerated by the animal model.[10]

Common Vehicles for In Vivo Studies

A tiered approach to vehicle selection is often employed, starting with simpler aqueous-based vehicles and moving to more complex systems if necessary.

Table 2: Common Vehicles for Preclinical Studies

Vehicle TypeExamplesSuitabilityConsiderations
Aqueous Water, 0.9% Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, POIdeal for water-soluble compounds. Must be sterile and isotonic for parenteral routes.[8]
Aqueous with Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400IP, SC, POCan enhance solubility of moderately soluble compounds. Potential for toxicity at higher concentrations.[9][11]
Surfactant-based Tween® 80, Cremophor® ELIV, IP, SC, POCan improve solubility and stability of poorly soluble compounds. Potential for hypersensitivity reactions and other toxicities.
Oil-based Corn oil, Sesame oil, Miglyol® 812SC, POSuitable for highly lipophilic compounds. Not for IV administration.[8]
Suspensions 0.5% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC)PO, IP, SCFor insoluble compounds. Particle size and homogeneity are critical.

Given that this compound is a salt, initial efforts should focus on aqueous-based vehicles. If solubility is insufficient, the addition of co-solvents can be explored.

Recommended Formulation Protocol

This protocol outlines the preparation of a solution-based formulation.

Protocol 2: Preparation of a 10 mg/mL Solution in Saline with 10% Ethanol

  • Calculate the required amounts of this compound, ethanol, and sterile 0.9% saline based on the final desired volume and concentration.

  • Weigh the required amount of this compound in a sterile container.

  • Add the calculated volume of ethanol to the container and vortex or sonicate until the compound is fully dissolved.

  • Slowly add the sterile 0.9% saline to the solution while mixing.

  • Visually inspect the final formulation for any signs of precipitation or inhomogeneity.

  • Measure the pH of the final formulation and adjust if necessary, keeping in mind the stability of the compound and physiological tolerance.

  • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial for parenteral administration.

Diagram 1: Formulation Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_final Final Product weigh_api Weigh API dissolve_solvent Dissolve in Co-solvent (e.g., Ethanol) weigh_api->dissolve_solvent add_vehicle Add Aqueous Vehicle (e.g., Saline) dissolve_solvent->add_vehicle visual_insp Visual Inspection add_vehicle->visual_insp ph_measure pH Measurement visual_insp->ph_measure sterile_filter Sterile Filtration ph_measure->sterile_filter final_formulation Sterile Formulation for Dosing sterile_filter->final_formulation

Caption: Workflow for the preparation of a solution-based formulation.

Stability Assessment: Ensuring Dose Accuracy

Establishing the stability of the formulation is crucial to ensure that the animal receives the intended dose throughout the study.[12][13] Stability should be assessed under the anticipated storage and handling conditions.

Protocol 3: Short-Term Stability Assessment
  • Prepare the formulation as described in Protocol 2.

  • Divide the formulation into aliquots for analysis at different time points (e.g., 0, 4, 8, and 24 hours).

  • Store the aliquots under the intended experimental conditions (e.g., room temperature on the benchtop, refrigerated at 2-8°C).

  • At each time point , visually inspect the formulation for any changes in appearance (e.g., color change, precipitation).

  • Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculate the percentage of the initial concentration remaining at each time point. The formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.

Table 3: Example Stability Data Summary

Storage ConditionTime Point (hours)Visual AppearanceConcentration (mg/mL)% of Initial Concentration
Room Temperature0Clear, colorless10.1100%
4Clear, colorless10.099.0%
8Clear, colorless9.998.0%
24Clear, colorless9.897.0%
Refrigerated (2-8°C)0Clear, colorless10.1100%
24Clear, colorless10.1100%

In Vivo Administration: Delivering the Dose

The route of administration depends on the therapeutic target, the desired pharmacokinetic profile, and the properties of the formulation.[14][15][16]

Common Routes of Administration
  • Oral (PO): Administered via gavage. Suitable for compounds intended for oral delivery in humans. Mimics the natural route of drug intake.[15]

  • Intravenous (IV): Injected directly into a vein (e.g., tail vein). Provides 100% bioavailability and rapid onset of action.[15]

  • Intraperitoneal (IP): Injected into the peritoneal cavity. Faster absorption than subcutaneous administration.[14]

  • Subcutaneous (SC): Injected into the space between the skin and muscle. Generally provides slower absorption and a more sustained release.[15]

Diagram 2: Decision Tree for Route of Administration

G start Desired PK/PD Profile? rapid_onset Rapid Onset/High Cmax? start->rapid_onset sustained_release Sustained Release? start->sustained_release oral_delivery Oral Delivery Target? start->oral_delivery iv_route Intravenous (IV) rapid_onset->iv_route Yes ip_route Intraperitoneal (IP) rapid_onset->ip_route No sustained_release->ip_route No sc_route Subcutaneous (SC) sustained_release->sc_route Yes oral_delivery->ip_route No po_route Oral (PO) oral_delivery->po_route Yes

Caption: Decision-making process for selecting the route of administration.

Protocol 4: General Guidelines for Administration
  • Ensure the formulation is at room temperature before administration, especially if it has been refrigerated.

  • Gently mix the formulation by inverting the vial several times before drawing up the dose.

  • Use the appropriate needle size and syringe for the chosen route of administration and animal size.[16]

  • Administer the dose accurately based on the animal's body weight.

  • Observe the animal for any adverse reactions immediately following administration and at regular intervals thereafter.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14]

Conclusion: A Foundation for Reliable In Vivo Data

A well-developed and characterized formulation is a cornerstone of reproducible and reliable in vivo research. By systematically evaluating the physicochemical properties of this compound, carefully selecting an appropriate vehicle, and validating the stability of the final formulation, researchers can have confidence in the accuracy of their dosing and the integrity of their experimental data. The protocols and guidelines presented in this application note provide a robust framework for the successful formulation of this and other similar small molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • RJPT SimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • Scribd. Study of Different Routes of Drug Administration On Mice or Rats. [Link]

  • Routes of Administration. (n.d.). [Link]

  • Sane, R. T. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. [Link]

  • Smith, A., & Whitsel, M. (2012, June 1). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • ChemBK. (n.d.). 4-(4-methylbenzoyl)piperidine hydrochloride. [Link]

  • Bronaugh, R. L., & Stewart, R. F. (1985). Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. PubMed. [Link]

  • Reddy, G. S., & Reddy, M. V. (1998). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. [Link]

  • ResearchGate. (2020, April 13). Which vehicle is suitable for highly hydrophobic substance?. [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (n.d.). PubMed Central. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). [Link]

  • PubChem. (n.d.). Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). [Link]

  • Chemsrc. (2025, August 25). CAS#:165110-20-3 | 4-[(4-methylphenyl)methyl]piperidine,hydrochloride. [Link]

  • PubChem. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methylbenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through two primary routes:

  • Reductive Amination: This is a versatile and widely used method involving the reaction of a piperidine precursor with 4-methylbenzaldehyde in the presence of a reducing agent.

  • Catalytic Hydrogenation: This route typically starts from a corresponding pyridine derivative, which is then reduced to the piperidine ring.

This guide will focus primarily on troubleshooting the reductive amination pathway, as it is often the most accessible method in a laboratory setting, while also providing insights into the catalytic hydrogenation route.

Troubleshooting Guide: Reductive Amination Route

The reductive amination for synthesizing 4-(4-methylbenzyl)piperidine generally follows the pathway illustrated below. Understanding this workflow is crucial for effective troubleshooting.

cluster_0 Reductive Amination Workflow A Reactants (4-Methylbenzaldehyde, Piperidine) B Imine/Iminium Ion Formation (Acid or Lewis Acid Catalyst) A->B Condensation C Reduction (Hydride Source) B->C Reduction D Work-up & Purification C->D Isolation E Final Product (4-(4-Methylbenzyl)piperidine HCl) D->E Salt Formation

Caption: General workflow for the synthesis of 4-(4-Methylbenzyl)piperidine via reductive amination.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the reductive amination of 4-methylbenzaldehyde and piperidine, several factors could be at play. Let's break down the potential issues and solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Inefficient Imine/Iminium Ion Formation The first step of the reaction is the formation of an imine or its protonated form, the iminium ion. This is an equilibrium-driven process, and if the equilibrium is not shifted towards the product, the subsequent reduction step will be inefficient.1. pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile. You can use a mild acid like acetic acid as a catalyst or solvent. 2. Water Removal: The condensation reaction produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Side Reaction: Aldehyde Reduction If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can directly reduce the starting aldehyde (4-methylbenzaldehyde) to the corresponding alcohol (4-methylbenzyl alcohol) before it has a chance to form the imine.1. Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion over the carbonyl group.[1][2] This allows for a one-pot reaction where all reagents can be mixed together. 2. Two-Step Procedure: If you must use NaBH₄, perform the reaction in two steps. First, allow the imine to form by stirring the aldehyde and amine together for a period (monitor by TLC or GC-MS). Then, add the NaBH₄ to reduce the pre-formed imine.
Hydrolysis of the Imine/Iminium Intermediate The imine/iminium ion is susceptible to hydrolysis back to the starting materials, especially in the presence of excess water and at a non-optimal pH.[3][4]1. Anhydrous Conditions: Ensure your solvents and reagents are dry. 2. Control pH: Avoid strongly acidic or basic conditions during the reaction, which can catalyze hydrolysis.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.1. Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the starting materials. 2. Optimize Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the rate of imine formation. 3. Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the aldehyde.

Logical Workflow for Troubleshooting Low Yield

cluster_1 Troubleshooting Low Yield start Low Yield Observed q1 Is 4-methylbenzyl alcohol a major byproduct? start->q1 s1 Switch to a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN). [4, 6] Or, use a two-step procedure with NaBH₄. q1->s1 Yes q2 Are starting materials still present? q1->q2 No end Yield Improved s1->end s2 Optimize imine formation: - Adjust pH to 4-6 with acetic acid. [5] - Use a dehydrating agent. - Increase reaction time or temperature. q2->s2 Yes q3 Is the reaction mixture aqueous? q2->q3 No s2->end s3 Ensure anhydrous conditions. Control pH to prevent hydrolysis. [2, 3] q3->s3 Yes q3->end No, consider other issues s3->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Q2: I am observing significant amounts of an unknown byproduct. What could it be and how do I get rid of it?

The formation of byproducts can complicate purification and reduce the overall yield. Here are some common byproducts in this synthesis and how to address them.

Common Byproducts and Their Mitigation

Byproduct Formation Mechanism Identification (Expected NMR Signals) Mitigation & Removal
4-Methylbenzyl alcohol Direct reduction of 4-methylbenzaldehyde by the reducing agent.Singlet around 4.5 ppm (CH₂OH), singlet around 2.3 ppm (Ar-CH₃).Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2] Can be removed by column chromatography.
Bis(4-methylbenzyl)amine If ammonia is present as a contaminant or if the primary amine is formed and reacts further.Ensure the purity of your piperidine starting material. This is less common when using a secondary amine like piperidine.
Borate Esters/Salts Byproducts from the borohydride reducing agent.[1]These are typically removed during the aqueous workup. Ensure the workup includes a basic wash (e.g., with NaHCO₃ or NaOH solution) to quench any remaining borohydride and hydrolyze borate esters.

Experimental Protocol: Standard Work-up and Purification

  • Quenching the Reaction: After the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reducing agent and acid catalyst. Be cautious as hydrogen gas may be evolved.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base of 4-(4-methylbenzyl)piperidine.

  • Purification (if necessary): If byproducts are present, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.[4]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis?

A: For a one-pot reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is mild, highly selective for the iminium ion over the aldehyde, and less toxic than sodium cyanoborohydride.[2] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and generates cyanide waste.[1] Sodium borohydride (NaBH₄) is a cheaper and more powerful reducing agent, but its lack of selectivity often necessitates a two-step procedure to avoid significant reduction of the starting aldehyde.

Comparative Analysis of Common Reducing Agents

Reducing Agent Selectivity (Imine vs. Aldehyde) Toxicity Procedure Typical Yields
NaBH₄ LowLowTwo-step recommendedModerate to High
NaBH₃CN HighHigh (Cyanide byproduct)One-potHigh
NaBH(OAc)₃ HighModerateOne-potHigh

Q: Can I use a different synthetic route?

A: Yes, an alternative route is the catalytic hydrogenation of 4-(4-methylbenzyl)pyridine . This involves the reduction of the pyridine ring to a piperidine ring using a catalyst (e.g., PtO₂, Pd/C, or Rh/C) under a hydrogen atmosphere.[3][5] This method can be very efficient but requires specialized high-pressure hydrogenation equipment.

Q: What is the Eschweiler-Clarke reaction, and can it be used here?

A: The Eschweiler-Clarke reaction is a method for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[6][7] While it is a type of reductive amination, it is specifically for adding methyl groups to the nitrogen. It would not be used to synthesize the C-C bond between the benzyl group and the piperidine ring. However, if you were to start with 4-benzylpiperidine, you could use the Eschweiler-Clarke reaction to synthesize 1-methyl-4-benzylpiperidine.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Expected ¹H NMR signals for the free base would include peaks for the aromatic protons, the benzylic CH₂ group, the piperidine protons, and the methyl group on the aromatic ring. Upon protonation to the hydrochloride salt, shifts in the signals of the protons adjacent to the nitrogen would be observed.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the compound by detecting the presence of any impurities.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 148-152.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation. (n.d.). Google Patents.
  • 4-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-(4-Methylbenzyl)piperidine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylbenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during in vitro experiments. As a hydrochloride salt of a substituted piperidine, this compound presents specific physicochemical properties that can be effectively managed with a clear understanding of the underlying chemistry. This document provides a series of frequently asked questions and detailed protocols to ensure the successful integration of this compound into your assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that I should be aware of?

A1: Understanding the basic properties of this compound is the first step in troubleshooting solubility. It is the hydrochloride salt of the free base, 4-(4-Methylbenzyl)piperidine.[1][2] The piperidine nitrogen is basic, meaning it can accept a proton.[3][4] As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium chloride salt. This salt form is generally more water-soluble than the corresponding free base.[5][6] The solubility of this compound is highly pH-dependent due to the equilibrium between the charged (more soluble) and neutral (less soluble) forms.[7][8]

PropertyValue/DescriptionSource
Molecular Formula C13H19N·HCl[1]
Molecular Weight 225.76 g/mol [1]
Appearance Off-white powder[1]
Storage 0-8°C[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?

A2: This is a common issue and is most likely due to the compound crashing out of solution as it transitions from a favorable solvent environment to a less favorable one. Several factors could be at play:

  • pH Shift: Your stock solution, likely in an organic solvent like DMSO or a low pH aqueous solution, maintains the compound in its soluble, protonated state. When diluted into a neutral or slightly basic aqueous buffer (e.g., PBS at pH 7.4), the piperidine nitrogen can be deprotonated, leading to the formation of the less soluble free base.[7][8]

  • Exceeding Aqueous Solubility: Even in its salt form, the compound has a finite solubility in aqueous solutions. The final concentration in your assay may be exceeding this limit.

  • Co-solvent Concentration: If you are using an organic co-solvent like DMSO, the final concentration in the assay buffer may be too low to maintain the compound's solubility.[9]

Q3: How do I prepare a stock solution of this compound to minimize solubility issues?

A3: Proper stock solution preparation is critical for reproducible results.[10] Here are some best practices:

  • Solvent Selection:

    • Dimethyl Sulfoxide (DMSO): This is a common choice for creating high-concentration stock solutions of many organic compounds.[9][11] It is a powerful polar aprotic solvent that can dissolve both polar and nonpolar compounds.[9]

    • Ethanol: For some applications, ethanol can be a suitable alternative to DMSO.[12]

    • Aqueous Acidic Buffer: Given that it is a hydrochloride salt, preparing the stock solution in a slightly acidic aqueous buffer (e.g., 10 mM HCl or a citrate buffer at pH 3-5) can enhance solubility by keeping the piperidine nitrogen protonated.[3][6]

  • Recommended Protocol for a 10 mM DMSO Stock Solution:

    • Accurately weigh the required amount of this compound (MW: 225.76 g/mol ).

    • Add the appropriate volume of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[13]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the immediate troubleshooting steps I can take if I observe precipitation in my assay?

A4: If you encounter precipitation, consider the following systematic approach:

  • pH Adjustment of the Assay Buffer: If your assay allows, lowering the pH of the final assay buffer can help maintain the compound in its more soluble, protonated form.[8]

  • Increase the Co-solvent Concentration: While keeping the final co-solvent concentration as low as possible is ideal to avoid off-target effects, sometimes a slight increase is necessary.[14][15] Most cell-based assays can tolerate up to 0.5-1% DMSO without significant cytotoxicity.[14][16]

  • Use a Solubilizing Excipient: Incorporating a solubilizing agent into your assay buffer can significantly improve the apparent solubility of your compound. Cyclodextrins are a common choice for this purpose.[17][18]

Advanced Troubleshooting and Protocols

Protocol 1: Systematic Solvent and Co-solvent Screening

This protocol will help you identify the optimal solvent system for your specific assay conditions.

Objective: To determine the best solvent and co-solvent combination to maintain the solubility of this compound at the desired final assay concentration.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Ethanol (absolute)

  • Polyethylene glycol 400 (PEG400)

  • Your aqueous assay buffer (e.g., PBS, DMEM, etc.)

Procedure:

  • Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in each of the organic solvents (DMSO, Ethanol, PEG400).

  • In a clear microplate or microcentrifuge tubes, add your assay buffer.

  • Add the stock solution to the assay buffer to achieve your desired final concentration, ensuring the final co-solvent concentration is within an acceptable range for your assay (e.g., starting with 1% and testing lower concentrations).

  • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time (e.g., 2 hours, 24 hours) at the relevant temperature.

  • Quantify the amount of soluble compound using a suitable analytical method like HPLC-UV if visual inspection is not sufficient.

Decision Workflow for Solvent Selection:

G start Start: Compound Precipitation Observed stock_prep Prepare High-Concentration Stock (e.g., 50 mM in DMSO, Ethanol, PEG400) start->stock_prep dilution_test Dilute Stock into Assay Buffer (Target Concentration, ≤1% Co-solvent) stock_prep->dilution_test visual_check Visual & Microscopic Inspection for Precipitation dilution_test->visual_check no_precip No Precipitation: Proceed with Assay visual_check->no_precip Clear Solution precip Precipitation Observed visual_check->precip Turbidity/Crystals troubleshoot Troubleshooting Options precip->troubleshoot ph_adjust Lower Assay Buffer pH (if compatible with assay) troubleshoot->ph_adjust cosolvent_inc Increase Co-solvent % (within assay tolerance) troubleshoot->cosolvent_inc excipient Add Solubilizing Excipient (e.g., Cyclodextrin) troubleshoot->excipient retest Re-test Dilution ph_adjust->retest cosolvent_inc->retest excipient->retest retest->visual_check G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 4-(4-Methylbenzyl)piperidine (Lipophilic) complex [Compound-Cyclodextrin] compound->complex cyclodextrin Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex

Caption: Encapsulation by cyclodextrin enhances solubility.

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Compound precipitation upon dilution in aqueous buffer 1. Lower the pH of the final assay buffer.2. Increase the final co-solvent concentration (e.g., DMSO to 0.5%).3. Utilize a solubilizing excipient like HP-β-CD.1. Maintains the compound in its protonated, more soluble form.<[8]br>2. The organic co-solvent helps to keep the lipophilic parts of the molecule in solution.<[19]br>3. Forms an inclusion complex with enhanced aqueous solubility. [17]
Stock solution is not stable (precipitation over time) 1. Store at a lower temperature (-80°C).2. Prepare fresh stock solutions more frequently.3. Consider a different stock solvent.1. Reduces the kinetic energy of molecules, slowing down precipitation.2. Ensures the use of a homogenous solution for each experiment.<[10]br>3. The initial solvent choice may not be optimal for long-term stability.
Inconsistent results between experiments 1. Standardize stock solution preparation and handling.2. Ensure complete dissolution of the compound in the stock solution.3. Prepare fresh dilutions for each experiment.1. Reproducibility is key to reliable data.<[10]br>2. Undissolved particles will lead to inaccurate concentrations.3. Avoids degradation or precipitation in diluted solutions over time.

By systematically addressing the physicochemical properties of this compound and employing the strategies outlined in this guide, researchers can overcome solubility challenges and ensure the integrity and reproducibility of their in vitro assay results.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Loftsson T, Brewster ME. Pharmaceutical applications of cyclodextrins. 1.
  • Jambhekar SS, Breen P. Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Drug Discov Today. 2016;21(2):356-62.
  • Strickley RG.
  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • Tzakos AG, Briasoulis E, Thalassitis M, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med Chem Lett. 2012;3(12):1033-7.
  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • ResearchGate. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study | Request PDF. Available from: [Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. Available from: [Link]

  • Timm M, Saaby L, Moesby L, Hansen EW. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2013;65(5):877-85.
  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-16.
  • Chaubal M. Evaluation of the effect of water-miscible organic solvents on in vitro drug metabolizing enzymes for use in early drug discovery. Drug Metab Lett. 2008;2(3):173-9.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Hamzeloo-Moghadam M, Aghaei M, Farzaei MH, Abdollahi M, Rahimi R. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Res J Pharmacogn. 2014;1(3):41-5.
  • CSH Protocols. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available from: [Link]

  • Chemistry LibreTexts. Preparing Solutions. Available from: [Link]

  • ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. Available from: [Link]

  • University of York. Solubility and pH of amines. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. Available from: [Link]

  • Fiveable. pH and Solubility. Available from: [Link]

  • National Center for Biotechnology Information. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • University of Glasgow. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(4-Methylbenzyl)piperidine hydrochloride (CAS: 165110-20-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1][2] As an important intermediate in the development of pharmaceuticals such as analgesics and for various applications in neuroscience research, ensuring its purity is paramount for reproducible and reliable downstream results.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. Each problem is followed by an analysis of potential causes and a series of recommended solutions.

Issue 1: The Final Product is an Oil or a Gummy Solid, Not a Crystalline Powder.

Root Cause Analysis:

The failure of an amine salt to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or excess residual solvent. Common culprits include:

  • Unreacted Starting Materials: Residual free base of 4-(4-methylbenzyl)piperidine or other reactants.

  • Solvent Impurities: The presence of a solvent in which the hydrochloride salt is highly soluble, even at low temperatures.

  • Hygroscopic Behavior: The product may have absorbed atmospheric moisture, especially if it is amorphous.

  • Incorrect Stoichiometry: An excess of hydrochloric acid can sometimes lead to the formation of oily, non-stoichiometric adducts.

Recommended Solutions:

  • Solvent Trituration:

    • Principle: This technique involves suspending the impure oil or gum in a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Protocol:

      • Place the oily product in a flask.

      • Add a small volume of a non-polar solvent like diethyl ether, hexane, or ethyl acetate.

      • Stir or sonicate the mixture vigorously. The desired hydrochloride salt should precipitate as a solid, while oily impurities remain dissolved.

      • Filter the resulting solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Re-precipitation by Solvent Addition:

    • Principle: If the product is dissolved in a good solvent, adding an "anti-solvent" (in which the product is insoluble) will force precipitation.

    • Protocol:

      • Dissolve the oily material in a minimal amount of a polar solvent, such as isopropanol or ethanol.[3]

      • Slowly add a non-polar anti-solvent (e.g., diethyl ether or hexane) with stirring until the solution becomes persistently cloudy.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid by filtration.

  • Ensure Complete Conversion to the Salt:

    • Principle: The free base is significantly more soluble in organic solvents than its hydrochloride salt. Ensuring full protonation is key to successful isolation.[4]

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., isopropanol).

      • Add a slight excess of a solution of HCl in a compatible solvent (e.g., HCl in ethanol or diethyl ether).[3]

      • Monitor for precipitation. If none occurs, proceed with solvent trituration or re-precipitation as described above.

Issue 2: Low Purity After Recrystallization (Confirmed by HPLC or NMR).

Root Cause Analysis:

Persistent impurities after a single recrystallization attempt often indicate that the chosen solvent system is not optimal or that the impurities have very similar solubility profiles to the product.

Recommended Solutions:

  • Optimize the Recrystallization Solvent System:

    • Principle: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For amine hydrochlorides, polar protic solvents or their mixtures are often effective.[4][6]

    • Actionable Steps:

      • Perform small-scale solubility tests with a range of solvents. (See Table 1).

      • Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" boiling solvent (e.g., methanol, ethanol) and then add a "poor" solvent (e.g., ethyl acetate, diethyl ether) dropwise until the solution turns cloudy. Reheat to clarify and then allow to cool slowly.

  • Perform an Acid-Base Extraction:

    • Principle: This classic technique separates basic compounds (like your product) from neutral or acidic impurities.

    • Protocol:

      • Dissolve the impure hydrochloride salt in water.

      • Basify the aqueous solution with an inorganic base (e.g., NaOH, K₂CO₃) to a pH > 12 to deprotonate the piperidinium ion and form the free base.

      • Extract the free base into an immiscible organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

      • Evaporate the solvent to obtain the purified free base.

      • Re-form the hydrochloride salt by dissolving the free base in a minimal amount of a suitable solvent (like isopropanol) and adding a stoichiometric amount of HCl solution.[3]

  • Charcoal Treatment for Colored Impurities:

    • Principle: Activated charcoal has a high surface area and can adsorb high-molecular-weight, colored impurities.

    • Protocol:

      • During recrystallization, after dissolving the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the clarified filtrate to cool and crystallize.

Issue 3: Significant Loss of Product (Low Yield) During Purification.

Root Cause Analysis:

Low recovery is often a consequence of using an excessive amount of recrystallization solvent, premature crystallization during filtration, or the product having significant solubility in the chosen solvent even at low temperatures.[5]

Recommended Solutions:

  • Use a Minimum Amount of Hot Solvent:

    • Principle: The goal is to create a saturated solution at high temperature. Using too much solvent will keep more of your product dissolved when the solution is cooled, thereby reducing the yield.[5]

    • Actionable Step: Add the hot recrystallization solvent portion-wise to the crude material, ensuring each portion is given time to dissolve the solid, until the solid is just fully dissolved.

  • Pre-heat the Filtration Apparatus:

    • Principle: If performing a hot filtration (e.g., to remove charcoal or insoluble impurities), the solution can cool upon contact with a cold funnel, causing the product to crystallize prematurely on the filter paper.

    • Actionable Step: Place the filter funnel and receiving flask in a drying oven before use, or rinse the funnel with hot solvent immediately before filtration.

  • Recover Product from the Mother Liquor:

    • Principle: The filtrate (mother liquor) after the first crop of crystals is collected will still contain dissolved product.

    • Actionable Step: Concentrate the mother liquor by evaporating a portion of the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: Isopropanol (IPA) or an ethanol/diethyl ether mixture are excellent starting points.[3] Isopropanol often provides a good balance of solubility at high temperatures and insolubility at low temperatures for amine hydrochlorides. A mixture of a polar alcohol to dissolve the compound and an ether to induce precipitation upon cooling provides a highly tunable system.

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Isopropanol (IPA)82.5Good solubility when hot, poor when cold. A common choice for amine salts.
Ethanol (EtOH)78.4High dissolving power; often used in a binary system with an anti-solvent.
Methanol (MeOH)64.7Very high dissolving power; almost always requires an anti-solvent like ether or ethyl acetate.
Ethanol/Diethyl Ether35-78Highly tunable. The compound is dissolved in minimal hot ethanol, and ether is added to the point of cloudiness.
Acetonitrile (MeCN)81.6Can be effective, particularly for removing less polar impurities.
Water100High solubility.[6] Can be used but may require partial evaporation or addition of a co-solvent like acetone to reduce solubility for crystallization.

Q2: How do I confirm the purity of my final product?

A2: A combination of analytical techniques should be used.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, typically providing a purity value as a percentage (e.g., ≥98%).[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure and identifying any organic impurities. The integration of signals should be consistent with the expected structure.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.

  • Gas Chromatography (GC): While HPLC is more common for salts, GC can be used to analyze the free base for volatile impurities.[8][9]

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A3: It is generally not recommended to perform column chromatography directly on the hydrochloride salt using standard silica gel. The highly polar nature of the salt causes it to bind very strongly to the silica, leading to poor recovery and broad peaks. It is far more effective to perform chromatography on the free base (4-(4-methylbenzyl)piperidine) using a solvent system like dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent peak tailing. After collecting and combining the pure fractions, the hydrochloride salt can be reformed as described in the troubleshooting section.

Q4: How should I properly dry and store the purified this compound?

A4: The purified, filtered solid should be dried under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents. The compound is an off-white powder and should be stored in a tightly sealed container in a cool, dry place, often recommended at 0-8°C, to prevent moisture absorption.[1]

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification technique based on the initial state of the crude product.

Purification_Strategy start Crude Product (Post-Synthesis) check_state Assess Physical State start->check_state is_solid Is it a solid? check_state->is_solid oil_gum Product is an Oil or Gummy Solid is_solid->oil_gum No solid Product is a Solid is_solid->solid Yes is_pure Check Purity (TLC, ¹H NMR) impure Purity < 95% or Colored Impurities Present is_pure->impure No pure Purity ≥ 98% (by HPLC/NMR) is_pure->pure Yes triturate Trituration (e.g., with Diethyl Ether) oil_gum->triturate reprecipitate Re-precipitation from Solvent/Anti-solvent oil_gum->reprecipitate triturate->is_pure Solid Formed reprecipitate->is_pure Solid Formed solid->is_pure recrystallize Recrystallization recrystallize->is_pure After 1st Crop impure->recrystallize acid_base Acid-Base Extraction (Purify as Free Base) impure->acid_base acid_base->is_pure After Re-salting chromatography Column Chromatography (on Free Base) acid_base->chromatography If still impure final_product Dry and Store pure->final_product

Caption: Decision tree for purifying 4-(4-Methylbenzyl)piperidine HCl.

References
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Chem-Impex. This compound.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Schwegler, R. D., & Slaugh, L. H. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S.
  • CN104297404A. Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Wikipedia. 4-Benzylpiperidine. Retrieved from [Link]

  • CN108017573B. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PrepChem.com. Synthesis of N-(4-phenylethynylbenzyl)-piperidine. Retrieved from [Link]

  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. Retrieved from [Link]

  • Chem-Impex. 4-(4-Chlorobenzyl)Piperidine Hydrochloride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methylbenzyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can enhance your reaction outcomes, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic routes to this compound?

A1: Several synthetic strategies can be employed, with the most common being:

  • Reductive Amination: This is a widely used method involving the reaction of 4-piperidone with 4-methylbenzyl bromide or a related electrophile, followed by reduction of the intermediate iminium ion.[3][4][5][6]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between a piperidine derivative and a 4-methylphenyl boronic acid derivative.[7][8][9][10][11] This method offers good functional group tolerance.[7]

  • Grignard Reaction: A Grignard reagent prepared from a 4-methylbenzyl halide can react with a 4-piperidone derivative to form the desired carbon skeleton.[12][13][14]

The choice of route often depends on the availability of starting materials, desired scale, and the specific functional groups present in the molecule.

Q2: Why is the hydrochloride salt form typically the final product?

A2: The hydrochloride salt of 4-(4-methylbenzyl)piperidine is generally preferred for several reasons. The salt form often exhibits improved stability, crystallinity, and solubility in aqueous media compared to the free base.[1] These properties are highly advantageous for purification, handling, and formulation in pharmaceutical applications. The conversion to the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid (either as a gas or a solution in an appropriate solvent like ethanol or isopropanol).[15][16]

Troubleshooting Guide by Synthesis Stage

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the reaction stage.

Stage 1: C-C Bond Formation (Reductive Amination / Grignard / Suzuki Coupling)

Q3: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and solutions?

A3: Low conversion in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the piperidone and the amine is a crucial equilibrium step.

    • Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the imine/iminium intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The reaction pH is also critical; a slightly acidic medium (pH 4-6) often favors imine formation.

  • Suboptimal Reducing Agent: The choice and reactivity of the reducing agent are paramount.

    • Troubleshooting: For sensitive substrates, a mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it can be used in a one-pot reaction.[17] More reactive agents like sodium borohydride may require a two-step process where the imine is formed first, followed by reduction. Ensure the reducing agent is fresh and has been stored properly.

  • Steric Hindrance: Significant steric bulk on either the piperidone or the benzyl derivative can slow down the reaction.

    • Troubleshooting: Increasing the reaction temperature or extending the reaction time may be necessary. In some cases, a different synthetic route might be more efficient.

Workflow for Optimizing Reductive Amination

Caption: Troubleshooting workflow for low conversion in reductive amination.

Q4: I am observing significant amounts of a biphenyl-type impurity in my Suzuki coupling reaction. How can I minimize this?

A4: The formation of homocoupled byproducts is a common issue in Suzuki couplings. This is often due to the undesired coupling of two organoboron species.

  • Reaction Conditions:

    • Troubleshooting: Ensure thorough deoxygenation of the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the palladium catalyst. Oxygen can promote the homocoupling of the boronic acid.

  • Stoichiometry:

    • Troubleshooting: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is often used, but a large excess can lead to increased homocoupling.

  • Catalyst and Ligand Choice:

    • Troubleshooting: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For sterically hindered substrates, ligands with larger bite angles may be beneficial. Experimenting with different catalyst systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) can help minimize side reactions.[7]

Q5: My Grignard reaction is sluggish and gives a low yield of the desired alcohol intermediate. What could be wrong?

A5: Grignard reactions are notoriously sensitive to reaction conditions.

  • Moisture and Air:

    • Troubleshooting: The most common cause of failure is the presence of water or air, which will quench the Grignard reagent.[14] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used. The reaction should be conducted under a positive pressure of an inert gas.

  • Magnesium Activation:

    • Troubleshooting: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Gently crushing the magnesium with a glass rod or adding a small crystal of iodine can help activate the surface.

  • Side Reactions:

    • Troubleshooting: High concentrations of the benzyl halide can lead to Wurtz-type coupling, forming bibenzyl.[14] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.

Stage 2: Work-up and Purification of the Free Base

Q6: I'm having difficulty separating my product from unreacted starting materials and byproducts after the initial reaction. What purification strategies are most effective?

A6: Purification of the 4-(4-Methylbenzyl)piperidine free base often requires a multi-step approach.

  • Acid-Base Extraction:

    • Troubleshooting: Utilize the basicity of the piperidine nitrogen. After the reaction, quench the mixture and extract with an organic solvent. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the desired product, pulling it into the aqueous phase. The neutral organic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the product and extract it back into an organic solvent.

  • Chromatography:

    • Troubleshooting: If acid-base extraction is insufficient, column chromatography on silica gel is a common next step. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine) to prevent tailing, is often effective.

Protocol for Acid-Base Extraction

AcidBaseExtraction Start Crude Reaction Mixture Step1 1. Quench Reaction & Extract with Organic Solvent Start->Step1 Step2 2. Wash Organic Layer with Aqueous Acid (e.g., 1M HCl) Step1->Step2 Step3 3. Separate Layers Step2->Step3 Aqueous Aqueous Layer: Protonated Product Step3->Aqueous Product Organic Organic Layer: Neutral Impurities Step3->Organic Impurities Step4 4. Basify Aqueous Layer (e.g., NaOH) Aqueous->Step4 Step5 5. Extract with Fresh Organic Solvent Step4->Step5 Final Purified Free Base in Organic Solution Step5->Final

Caption: Step-by-step workflow for the purification of the free base via acid-base extraction.

Stage 3: Salt Formation and Final Purification

Q7: During the formation of the hydrochloride salt, my product is oiling out instead of crystallizing. How can I induce crystallization?

A7: "Oiling out" is a common problem when the product's melting point is lower than the temperature of the solution or when impurities are present.

  • Solvent Choice:

    • Troubleshooting: The choice of solvent is critical. A solvent system where the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol, ethanol, or diethyl ether. If the product oils out, try adding a non-polar co-solvent (e.g., heptane or hexane) dropwise to the stirred solution to induce precipitation.

  • Seeding:

    • Troubleshooting: If a small amount of crystalline product is available from a previous batch, adding a seed crystal can initiate crystallization.

  • Scratching:

    • Troubleshooting: Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.

  • Temperature Control:

    • Troubleshooting: Slow cooling of the solution can promote the formation of well-defined crystals. A gradual cooling process from room temperature to 0-5 °C is recommended.

Q8: My final product has a yellowish tint and the purity by HPLC is lower than expected. What are the potential sources of these impurities?

A8: A colored, impure final product can result from issues at any stage of the synthesis.

  • Oxidation:

    • Troubleshooting: The piperidine ring or the benzyl group can be susceptible to oxidation, especially if the reaction is heated in the presence of air for extended periods. Ensure an inert atmosphere is maintained during the reaction and work-up.

  • Residual Palladium:

    • Troubleshooting: If a Suzuki coupling was used, residual palladium can contaminate the product. Treatment with activated carbon or a palladium scavenger can help remove these impurities.

  • Incomplete Reaction or Side Products:

    • Troubleshooting: Revisit the purification of the free base. It may be necessary to perform an additional purification step, such as recrystallization of the free base before salt formation.

  • Recrystallization of the Final Salt:

    • Troubleshooting: A final recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol/diethyl ether) can significantly improve purity and color.

Parameter Recommended Condition Rationale
Reductive Amination pH 4 - 6Favors imine/iminium ion formation over side reactions.
Grignard Reaction Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive Grignard reagent.[14]
Suzuki Coupling Deoxygenation Purge with inert gasMinimizes homocoupling of the boronic acid.
Final Product Storage Cool, dry, and darkPrevents degradation and discoloration of the hydrochloride salt.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(10), 3055-3064. Available at: [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5722. Available at: [Link]

  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]

  • Olah, G. A., & Arvanaghi, M. (1986). Formyl transfer to Grignard reagents with N-formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(4-phenylethynylbenzyl)-piperidine. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29343. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Methylbenzyl)piperidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering troubleshooting solutions and in-depth explanations to enhance your experimental success. The 4-benzylpiperidine scaffold is a crucial pharmacophore in drug discovery, valued for its role in developing analgesics, anti-inflammatory drugs, and agents for neurological disorders.[1][2][3]

Our focus will be on one of the most prevalent and versatile synthetic routes: the reductive amination of a piperidine derivative with 4-methylbenzaldehyde, followed by hydrochloride salt formation.

Core Synthesis Workflow

The general strategy involves two key stages: the formation of the C-N bond to create the tertiary amine, followed by its conversion to a stable, crystalline hydrochloride salt.

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Purification & Salt Formation A Reactants: 4-Piperidone Derivative + 4-Methylbenzaldehyde B Iminium Ion Formation (Mildly Acidic pH) A->B Condensation C Reduction (e.g., NaBH(OAc)₃) B->C Hydride Attack D Crude 4-(4-Methylbenzyl)piperidine Derivative C->D E Work-up & Extraction D->E F Purification (e.g., Column Chromatography) E->F G HCl Addition (e.g., HCl in Ether/Ethanol) F->G H Crystallization & Isolation G->H I Final Product: Hydrochloride Salt H->I

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 4-(4-methylbenzyl)piperidine core structure?

A1: Reductive amination is arguably the most robust and widely used method.[4] This process involves the reaction of a carbonyl compound (e.g., 4-piperidone) with an amine (e.g., 4-methylbenzylamine) or, more relevant to your target, reacting a piperidine with an aldehyde (4-methylbenzaldehyde). The key is the in-situ formation of an iminium ion, which is then reduced by a selective hydride agent. For laboratory scale, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and tolerance for a slightly acidic medium, which favors iminium ion formation.[5]

Q2: Why is pH control so critical during the reductive amination step?

A2: The reaction rate and yield are highly dependent on pH. A mildly acidic environment (typically pH 4-6) is optimal because it protonates the hydroxyl intermediate, facilitating the loss of water to form the electrophilic iminium ion.[6]

  • Too Acidic (pH < 4): The starting amine becomes fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.

  • Too Basic (pH > 7): The formation of the iminium ion is slow, as there is insufficient acid to catalyze the dehydration step. Acetic acid is commonly added as a catalyst to maintain the optimal pH range.[6]

Q3: My final hydrochloride salt is an oil or fails to crystallize. What should I do?

A3: This is a common issue often caused by impurities or residual solvent. First, ensure the freebase is pure before attempting salt formation. Purification via column chromatography is recommended. If the freebase is pure, the issue may lie in the salt formation/crystallization step:

  • Solvent Choice: The choice of solvent for precipitation is crucial. A common method is to dissolve the freebase in a non-polar solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or another solvent (e.g., HCl in ethanol).[7]

  • Trituration: Try triturating the oil with a non-polar solvent like pentane or hexane to induce solidification.

  • Seeding: If you have a small amount of crystalline material, use it to seed the oil.

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and slowly add a non-polar "anti-solvent" until turbidity appears, then cool slowly.

Q4: Can I use a different reducing agent like sodium borohydride (NaBH₄)?

A4: While NaBH₄ can be used, it requires more careful control of conditions.[5] NaBH₄ is less stable in acidic conditions required for iminium ion formation. Furthermore, it can readily reduce the starting aldehyde before it has a chance to react with the amine. If using NaBH₄, the reaction is often performed in two steps: pre-formation of the imine/enamine, followed by the addition of the reducing agent. NaBH(OAc)₃ is generally preferred for a one-pot procedure because it is a milder, more selective reducing agent that is stable in the acidic conditions used.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Your reaction shows minimal conversion of starting materials to the desired product.

G cluster_0 Potential Causes & Checks cluster_1 Solutions start Low Yield Detected (TLC/GC-MS Analysis) cause1 Reagent Quality Issue? start->cause1 cause2 Incorrect pH? cause1->cause2 No sol1 Use fresh, anhydrous solvents and reagents. Verify aldehyde purity. cause1->sol1 Yes cause3 Reducing Agent Inactive? cause2->cause3 No sol2 Add catalytic acetic acid to achieve pH 4-6. Monitor with pH paper. cause2->sol2 Yes cause4 Sub-optimal Temperature? cause3->cause4 No sol3 Use fresh NaBH(OAc)₃. Ensure anhydrous conditions as it's moisture-sensitive. cause3->sol3 Yes sol4 Run at RT for 12-24h. Gentle heating (40°C) may help slow reactions. cause4->sol4 Yes/Maybe

Caption: Decision tree for troubleshooting low reaction yield.

Potential Cause Underlying Rationale Recommended Solution
Poor Reagent Quality 4-Methylbenzaldehyde can oxidize to 4-methylbenzoic acid upon storage. The reducing agent, NaBH(OAc)₃, is moisture-sensitive.[6]Use freshly opened or purified aldehyde. Ensure all reagents and solvents are anhydrous.
Incorrect Reaction pH As detailed in the FAQ, pH is critical for the formation of the reactive iminium intermediate. Without the proper acidic catalysis, the reaction will not proceed efficiently.[6]Add 1.0-1.5 equivalents of glacial acetic acid relative to the amine. For sensitive substrates, buffer the reaction.
Decomposition of Reducing Agent If there is significant water in the reaction, the hydride reagent will be quenched before it can reduce the iminium ion.Oven-dry all glassware. Use anhydrous solvents. Add the reducing agent under an inert atmosphere (N₂ or Ar).
Steric Hindrance If your piperidine derivative is heavily substituted, the reaction kinetics may be very slow at room temperature.Allow the reaction to stir for a longer period (24-48 hours). Gentle heating to 40-50°C can increase the rate, but monitor for side product formation.[8]
Issue 2: Formation of Significant Side Products

Your crude product analysis (NMR, GC-MS) shows multiple unexpected peaks.

Observed Side Product Plausible Cause & Mechanism Preventative Measures & Solutions
Bis-alkylation Product If using an unprotected piperidine (a secondary amine), the newly formed tertiary amine product can act as a nucleophile and react with another molecule of the aldehyde and be reduced, leading to a quaternary ammonium salt.This is less common in this specific synthesis but can occur. Use a 1:1 stoichiometry or a slight excess of the piperidine. Monitor the reaction by TLC/GC-MS and stop it once the starting material is consumed.
Alcohol from Aldehyde Reduction The reducing agent directly reduces the 4-methylbenzaldehyde to 4-methylbenzyl alcohol. This is more common with stronger, less selective reducing agents like NaBH₄.Use the milder sodium triacetoxyborohydride (NaBH(OAc)₃), which is slower to reduce aldehydes, allowing iminium formation to dominate.[5]
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.Re-check reagent quality. Increase reaction time or gently warm the mixture.[8] If the reaction has stalled, a second addition of the reducing agent may be beneficial.
Colored Impurities (Yellow/Brown) Oxidation of the piperidine ring or other amine-containing species can lead to colored byproducts.[8]Conduct the reaction under an inert atmosphere (N₂ or Ar). Purification by distillation or column chromatography is effective at removing these impurities before the final salt formation.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylbenzyl)piperidine via Reductive Amination

This protocol is a general guideline and may require optimization for specific substituted piperidine derivatives.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and 4-methylbenzaldehyde (1.05 eq.).

  • Solvent and Catalyst: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M concentration). Add glacial acetic acid (1.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or GC-MS until the starting materials are consumed.[8]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Purification of Freebase: If necessary, purify the crude product from Protocol 1 via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • HCl Addition: While stirring, slowly add a solution of 2 M HCl in diethyl ether or a solution of acetyl chloride (1.1 eq) in methanol until the mixture becomes acidic (check with pH paper).

  • Crystallization: A white precipitate should form. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can induce crystallization.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid or non-salt impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain the final this compound.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Beaulieu, P. L., DeLuca, J., Gauthier, J., Gillard, J., Jolicoeur, E., L'Heureux, L., ... & Wernic, D. (2011). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 2(5), 359–364. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717–9737. [Link]

  • Wikipedia contributors. (n.d.). 4-Benzylpiperidine. Wikipedia. Retrieved from [Link]

  • Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 37(42), 7527-7530.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Sugimoto, H., Tsuchiya, Y., Nakanishi, I., Iimura, Y., & Yamatsu, K. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468–2475. [Link]

  • Wang, Z., Yin, K., & He, W. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3877–3879. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-phenylethynylbenzyl)-piperidine. Retrieved from [Link]

  • Barlaam, B., Ducray, R., Hancox, J., & Johnson, T. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214–2226. [Link]

  • Reddit. (2021). Preparation of Piperidine?. r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

Sources

Technical Support Center: Stability Testing of 4-(4-Methylbenzyl)piperidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(4-Methylbenzyl)piperidine hydrochloride solutions. As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability testing of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound is a hydrochloride salt of a piperidine derivative. It serves as a key building block in the synthesis of various pharmaceutically active molecules, particularly in the development of analgesics and psychoactive agents.[1] Its stability is critical because any degradation can introduce impurities into the synthetic pathway, potentially affecting the safety and efficacy of the final drug product.

Q2: What are the primary factors that can affect the stability of this compound solutions?

A2: The stability of this compound solutions can be influenced by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a piperidine derivative, the amine functional group is a key site for potential degradation.[3]

Q3: What regulatory guidelines should I follow for the stability testing of this compound?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines are the global standard. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products, while ICH Q1B outlines the requirements for photostability testing. These guidelines detail the conditions for stress testing, which is essential for understanding the intrinsic stability of the molecule.

Q4: What is a stability-indicating analytical method, and why do I need one?

A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[4][5] Developing a SIAM, typically using High-Performance Liquid Chromatography (HPLC), is crucial to ensure that you can separate and quantify any degradants that may form during stability studies.[6][7]

Q5: What are the expected initial physicochemical properties of this compound?

A5: Based on available data for the compound and its analogs, you can expect the following:

Property Value/Description Source
Appearance Off-white powder [1]
Molecular Formula C₁₃H₁₉N·HCl [1]
Molecular Weight 225.76 g/mol [1]
Solubility Hydrochloride salts of benzylpiperidines generally have good aqueous solubility.[8][9] Inferred

| Storage Conditions | Store at 0-8°C |[1] |

Section 2: Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure, which features a benzyl group and a piperidine ring.

G A 4-(4-Methylbenzyl)piperidine B Oxidation of Benzyl Group A->B Oxidizing agents (e.g., H₂O₂) D Oxidation of Piperidine Ring A->D Oxidizing agents, atmospheric O₂ C 4-Methylbenzoic acid and Piperidine derivatives B->C E N-oxide formation D->E F Ring Opening Products D->F

Caption: Proposed degradation pathways for 4-(4-Methylbenzyl)piperidine.

  • Oxidation of the Benzyl Group: The benzylic carbon is susceptible to oxidation, which can lead to the formation of corresponding aldehydes and carboxylic acids.[10][11] This pathway would result in the cleavage of the benzyl-piperidine bond, potentially forming 4-methylbenzoic acid and piperidine-related species.

  • Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is a potential site for oxidation. This can lead to the formation of an N-oxide or, under more strenuous conditions, ring-opening products.[3][12]

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation reactions on both the benzyl and piperidine moieties.[3]

Section 3: Troubleshooting Guide for Stability-Indicating HPLC Method Development

Developing a robust stability-indicating HPLC method is critical. Here are some common issues and their solutions when analyzing piperidine-containing compounds.

IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column packing.- Column overload.- Adjust Mobile Phase pH: Work at a low pH (e.g., <3) to ensure the piperidine nitrogen is fully protonated, minimizing interaction with silanols. Alternatively, a high pH with a suitable column can also be effective.- Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or similar column to reduce silanol activity.- Add an Ion-Pairing Agent or Amine Additive: Incorporate a small amount of an amine like triethylamine (TEA) into the mobile phase to compete for active sites on the stationary phase.- Reduce Sample Concentration: Inject a more dilute solution to avoid overloading the column.
Poor Peak Shape (Splitting or Broadening) - Sample solvent is too strong compared to the mobile phase.- Column degradation or contamination.- Presence of multiple species (e.g., free base and salt).- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.- Use a Guard Column: Protect the analytical column from strongly retained impurities.- Flush the Column: Use a strong solvent wash to clean the column.- Ensure Consistent pH: A well-buffered mobile phase will ensure the analyte is in a single ionic state.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Degas Mobile Phase: Ensure proper degassing to prevent pump cavitation.- Use a Column Thermostat: Maintain a consistent column temperature.- Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially with gradient methods.
No Separation of Degradants from the Main Peak - Inappropriate mobile phase composition or gradient.- Unsuitable stationary phase.- Optimize the Gradient: Adjust the gradient slope and time to improve resolution.- Screen Different Stationary Phases: Test columns with different selectivities (e.g., Phenyl-Hexyl, Cyano).- Vary the Organic Modifier: Try methanol instead of acetonitrile, or vice-versa, as this can significantly alter selectivity.

Section 4: Experimental Protocols

Here are detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At specified time points, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • At specified time points, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw a sample for analysis at specified time points.

  • Thermal Degradation:

    • Place a solid sample and a sample of the stock solution in an oven at 70°C for 48 hours.

    • Analyze the samples at specified time points.

  • Photolytic Degradation:

    • Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample protected from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

G A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (70°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Analyze all samples by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

Caption: Workflow for forced degradation studies.

Protocol for Development and Validation of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a Reverse-Phase HPLC method capable of separating and quantifying this compound from its potential degradation products.

Initial HPLC Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (based on the benzene ring chromophore)
Injection Volume 10 µL

Method Development and Optimization:

  • Initial Screening: Inject the unstressed and stressed samples using the initial conditions. Assess the separation of the main peak from any degradation products.

  • Optimization: If co-elution is observed, systematically adjust the following parameters:

    • Gradient: Modify the slope and duration of the gradient.

    • pH of Mobile Phase A: Use different acids (e.g., formic acid, phosphoric acid) to alter selectivity.

    • Organic Modifier: Substitute acetonitrile with methanol.

    • Column Chemistry: Try a different stationary phase (e.g., Phenyl-Hexyl).

  • Method Validation (as per ICH Q2(R1)): Once a suitable separation is achieved, validate the method for:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Analyze a series of standards over a defined concentration range to establish a linear relationship between peak area and concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations in method parameters (e.g., flow rate, pH, column temperature) to assess the method's reliability.

References

  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Tan, W., & Zhu, L. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(5), 735–745.
  • ResearchGate. (2019). Recent advances in the oxidative conversion of benzylamines.
  • Chem-Impex. (n.d.). 3-Benzylpiperidine-3-Ethylcarboxylate Hydrochloride.
  • Chem-Impex. (n.d.). 3-Benzylpiperidine Hydrochloride.
  • Indian Academy of Sciences. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 113(5-6), 559-568.
  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-benzyl)-piperidine hydrochloride.
  • Wikipedia. (n.d.). Piperidine.
  • Shechter, H., Rawalay, S. S., & Tubis, M. (1964). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society, 86(22), 4982–4987.
  • BenchChem. (n.d.). 4-Benzylpiperidine hydrochloride.
  • Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(2), 481-487.
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 833-839.
  • PubMed. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry, 34(38), 12301-12309.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • ResearchGate. (2022). Influence of piperidine ring on stability and reactivity of piperine.
  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride.
  • Chem-Impex. (n.d.). This compound.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(10), 01-08.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 346-361.
  • Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride.
  • J&K Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Benzylpiperidine.
  • ChemicalBook. (n.d.). 4-Piperazine-piperidine.
  • ChemScene. (n.d.). 4-(2-Methylbenzyl)piperidine hydrochloride.

Sources

troubleshooting unexpected side reactions with 4-(4-Methylbenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylbenzyl)piperidine hydrochloride (CAS No. 165110-20-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who use this versatile building block in their synthetic workflows.[1] As a key intermediate in the development of analgesics, anti-inflammatory drugs, and psychoactive agents, its proper handling and reaction optimization are critical for success.[1] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address unexpected side reactions and other common experimental challenges.

Section 1: Foundational Knowledge & FAQs

This section covers the essential preliminary steps and properties of this compound.

Q1: I am about to use this compound in a reaction targeting the piperidine nitrogen. What is the critical first step?

A: The critical first step is the deprotonation of the piperidine nitrogen to generate the free secondary amine. As supplied, the compound is a hydrochloride salt, meaning the nitrogen is protonated and non-nucleophilic. You must add a suitable base to neutralize the HCl salt before the nitrogen can participate in reactions like N-alkylation, N-acylation, or coupling reactions. The choice of base is crucial and depends on the specific reaction conditions.

Q2: What is the appropriate base for liberating the free amine?

A: The choice depends on your reaction's sensitivity to base strength and nucleophilicity.

Base TypeExamplesRecommended Use CasesConsiderations
Inorganic Carbonates K₂CO₃, Cs₂CO₃General N-alkylations and acylations where mild conditions are sufficient.Often requires heating to drive the reaction to completion. Heterogeneous, requiring good stirring.
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Standard choice for acylations (with acyl chlorides) and many coupling reactions. Acts as an acid scavenger.TEA can sometimes form quaternary salts. DIPEA is a non-nucleophilic, sterically hindered base, which can minimize side reactions.[2]
Strong, Non-Nucleophilic Sodium Hydride (NaH), Lithium diisopropylamide (LDA)For deprotonating weakly acidic N-H bonds or when a very strong base is required.Highly reactive and pyrophoric; requires anhydrous conditions and careful handling.[2]

Below is a decision-making workflow for base selection:

start Start: Need to deprotonate 4-(4-Methylbenzyl)piperidine HCl q1 Is your reaction sensitive to strong bases or water? start->q1 sub2 Use Inorganic Carbonates: - K₂CO₃, Cs₂CO₃ q1->sub2 No q2 Is your electrophile (e.g., alkyl halide) highly reactive? q1->q2 Yes sub1 Use Organic Amines: - Triethylamine (TEA) - DIPEA (non-nucleophilic) rec1 Recommendation: Use DIPEA to minimize side reactions. sub1->rec1 rec2 Recommendation: TEA or K₂CO₃ are often sufficient. sub2->rec2 sub3 Use Strong Bases: - NaH, LDA (Requires anhydrous conditions) q2->sub1 No q2->sub3 Yes, and requires full deprotonation

Fig 1. Logic diagram for selecting a suitable base.

Q3: How should I store this reagent and verify its quality?

A: this compound should be stored at 0-8°C.[1][3] It is an off-white solid with a typical purity of ≥98% as determined by HPLC.[1] Before use, especially if you suspect contamination or degradation, it is advisable to verify its purity via analytical techniques like HPLC, GC-MS, or NMR spectroscopy. For quantitative analysis of piperidine-related compounds without a strong UV chromophore, HPLC with Charged Aerosol Detection (CAD) or derivatization might be necessary.[4][5]

Section 2: Troubleshooting Unexpected Side Reactions

This section addresses specific problems that may arise during synthesis, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Formation of a High Molecular Weight Byproduct in N-Alkylation Reactions

Q: During an N-alkylation reaction, I observe a new spot on my TLC and a mass in the MS that is higher than my expected product. What is happening?

A: This is a classic sign of over-alkylation , resulting in the formation of a quaternary ammonium salt.

  • Causality: The piperidine nitrogen in your starting material is a secondary amine. After the first alkylation, it becomes a tertiary amine. This tertiary amine product is still nucleophilic and can compete with the remaining secondary amine for the alkylating agent.[6] This second alkylation event forms a positively charged quaternary ammonium salt.[2]

sub 4-(4-Methylbenzyl)piperidine (Free Base) P1 Desired Product (Tertiary Amine) sub->P1  1st Alkylation (Desired Reaction) R_X Alkylating Agent (R-X) P2 Side Product (Quaternary Salt) P1->P2  2nd Alkylation (Side Reaction)

Fig 2. Reaction pathway showing over-alkylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of your alkylating agent. Avoid using a large excess.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably via a syringe pump. This keeps its instantaneous concentration low, favoring the reaction with the more abundant secondary amine.[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the second alkylation.

  • Monitor Progress: Use TLC or rapid LC-MS analysis to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Issue 2: Cleavage of the 4-Methylbenzyl Group

Q: I am performing a hydrogenation reaction to reduce another functional group in my molecule, but I am unexpectedly losing the 4-methylbenzyl group.

A: You are likely observing a hydrogenolysis (reductive cleavage) side reaction. The benzylic C-C bond connecting the piperidine and the tolyl group is susceptible to cleavage under certain catalytic hydrogenation conditions.

  • Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation, but it is also notoriously efficient at cleaving benzyl groups (debenzylation).[7] While N-benzyl groups are more commonly discussed in this context, C-benzyl bonds can also be cleaved, especially under harsh conditions (high pressure, high temperature, or acidic media).[8]

Troubleshooting Protocol:

  • Change the Catalyst: Pd/C is often too reactive. Consider a less active catalyst. Raney Nickel might offer better selectivity, though this is substrate-dependent and requires testing.[7]

  • Modify Reaction Conditions:

    • Pressure: Use atmospheric pressure (a hydrogen balloon) instead of a high-pressure hydrogenation vessel.[8]

    • Temperature: Perform the reaction at room temperature or below, if possible.[7]

    • pH Control: Avoid strongly acidic conditions, which can promote cleavage. Adding a non-nucleophilic base can sometimes suppress the side reaction.[7]

  • Alternative Reduction Methods: If catalytic hydrogenation is not viable, consider alternative, non-catalytic reduction methods specific to the functional group you are targeting, such as chemical reductions with hydrides (e.g., NaBH₄ for ketones/aldehydes), if compatible with your molecule.

Issue 3: Unidentified Impurities and Low Mass Balance

Q: My reaction workup is messy, and I see multiple spots on my TLC. The final yield is low, and I can't account for all my starting material. What could be the cause?

A: This issue often points to either poor starting material quality or decomposition under the reaction conditions. A systematic approach is needed for diagnosis.

A Observe Low Yield & Multiple Impurities B Hypothesis 1: Poor Starting Material Quality A->B C Hypothesis 2: Reaction Condition Instability A->C D Action: Analyze Starting Material (SM) by HPLC, GC-MS, NMR B->D G Action: Monitor Reaction by TLC/LCMS at different time points and temperatures. C->G E Is SM Purity <98%? D->E E->C No F Solution: Purify SM (e.g., recrystallization) or source from a new vendor. E->F Yes H Do new spots appear and then disappear over time? G->H I Solution: Lower reaction temp, reduce time, or use milder reagents. (Possible product degradation) H->I Yes J Solution: The issue is likely complex. Consider alternative synthetic routes. H->J No

Fig 3. General workflow for troubleshooting complex reaction mixtures.

Diagnostic Protocols:

  • Protocol 1: Purity Verification of Starting Material

    • Sample Prep: Accurately weigh ~10 mg of this compound. Dissolve in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

    • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Use UV detection (e.g., at 220 nm and 254 nm) and, if available, MS detection.

    • Data Review: The main peak should account for >98% of the total integrated peak area. Any significant secondary peaks could be impurities that are participating in side reactions. Common impurities could include piperidine or 4-methylpiperidine.[][10]

  • Protocol 2: Reaction Monitoring

    • Set up your reaction as planned.

    • At regular intervals (e.g., T=0, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot immediately (e.g., in a vial with water/ethyl acetate).

    • Spot the organic layer on a TLC plate or inject it into an LC-MS.

    • Analysis: This will show you the rate of consumption of your starting material, the rate of formation of your product, and, critically, the appearance of any transient intermediates or degradation products. If you see your product forming and then decreasing in concentration over time, it is a clear sign of product instability under the reaction conditions.

References

  • BenchChem. (2025). avoiding N-debenzylation during piperidine modification. BenchChem.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-benzyl)-piperidine hydrochloride. Sigma-Aldrich.
  • ScienceMadness Discussion Board. (2019). De-protection of N-Benzyl groups. ScienceMadness.org.
  • ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. ScienceMadness.org.
  • J&K Scientific. (n.d.). This compound. J&K Scientific.
  • Chem-Impex. (n.d.). 3-(4-Methylbenzyl)Piperidine Hydrochloride. Chem-Impex.
  • Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine. Fisher Scientific.
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • ScienceMadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. ScienceMadness.org.
  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride. SCBT.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates. BenchChem.
  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-benzyl)-piperidine hydrochloride. Sigma-Aldrich.
  • RSC Publishing. (n.d.). Analytical Methods. Royal Society of Chemistry.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
  • Ambeed.com. (n.d.). Reactions of Piperidines. Ambeed.com.
  • PubChem. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20100010227A1 - Process for production of piperidine derivatives. Google Patents.
  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
  • SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. SynThink.

Sources

Technical Support Center: Purification of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-Methylbenzyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this important pharmaceutical intermediate.[1][2] We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs): Initial Synthesis & Analysis

This section addresses common initial queries following the synthesis of this compound, typically via reductive amination of 4-methylbenzaldehyde and piperidine.

Q1: My isolated product is an off-white or slightly yellow solid. Is this expected?

A1: While the target compound is typically an off-white or white powder, a yellowish or tan discoloration is common in the crude product.[2] This coloration often indicates the presence of residual impurities, such as unreacted aldehyde or by-products formed during the reaction. It is not necessarily indicative of a failed synthesis, but it does signal that purification is required to meet analytical standards (typically ≥98% purity).[2]

Q2: What are the most probable impurities in my crude this compound?

A2: The impurity profile largely depends on the specific synthetic route, but for a standard reductive amination, you should anticipate the following:

  • Unreacted Starting Materials:

    • 4-Methylbenzaldehyde

    • Piperidine (may be present as free base or hydrochloride salt)

  • Reaction Intermediates & By-products:

    • The intermediate iminium species, if the reduction was incomplete.

    • By-products from the reducing agent (e.g., borate salts if using NaBH₄).[3]

  • Solvent Residues:

    • Residual solvents from the reaction (e.g., methanol, dichloroethane) or workup (e.g., ethyl acetate, diethyl ether).

Q3: Which analytical techniques are most effective for purity assessment?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the main compound from most organic impurities. A purity level of ≥98% is a common target for intermediates.[2] Some optimized processes can even achieve purities as high as 99.9%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying specific impurities, especially unreacted starting materials or significant by-products, by their characteristic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Troubleshooting Guide: Impurity Removal Strategies

This section provides solutions to specific purity challenges you may encounter.

Problem: My analysis (NMR/HPLC) shows the presence of unreacted 4-methylbenzaldehyde.

Q4: How can I remove residual 4-methylbenzaldehyde from my product?

A4: The aldehyde is a neutral organic molecule, while your product is an ionic salt. This difference in physicochemical properties is the key to separation.

  • Causality: this compound is highly polar and generally soluble in aqueous or polar protic solvents. In contrast, 4-methylbenzaldehyde has limited water solubility and is highly soluble in nonpolar organic solvents.

  • Solution - Liquid-Liquid Extraction:

    • Dissolve the crude hydrochloride salt in a minimal amount of deionized water or a slightly acidic aqueous solution (e.g., 0.1 M HCl) to ensure the product remains in its salt form.

    • Extract this aqueous solution multiple times with a nonpolar organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. The aldehyde will partition into the organic layer.

    • Combine the organic layers and discard them.

    • The purified product can then be recovered from the aqueous layer by removing the water under reduced pressure or by proceeding to a recrystallization step.

Problem: I detect a characteristic amine smell or see signals for piperidine in my NMR.

Q5: What is the best way to eliminate unreacted piperidine?

A5: Unreacted piperidine is a basic impurity. If your product is properly protonated as the hydrochloride salt, piperidine should also be present as its hydrochloride salt. The primary challenge arises if the final acidification step was incomplete.

  • Causality: Both the product and the impurity are amine hydrochlorides, making a simple extraction difficult. The most robust method is recrystallization, which separates molecules based on their differential solubility and ability to pack into a crystal lattice.

  • Solution - Recrystallization: This is the most effective method for removing minor basic impurities like piperidine hydrochloride, as well as other structurally dissimilar by-products. The principle is that the highly ordered crystal lattice of the major component (your product) will exclude the impurity molecules, leaving them behind in the solvent (mother liquor). A detailed protocol is provided below.

Problem: My product purity is stuck at 90-95%, and I suspect various minor by-products.

Q6: What is the most powerful, universal technique for significantly increasing the purity of my crystalline product?

A6: Recrystallization is the definitive method for purifying crystalline organic solids and is widely used for active pharmaceutical ingredients (APIs) and their intermediates.[5] It exploits differences in solubility between the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

  • Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the cold mother liquor after crystallization).

  • Solution - Solvent System Screening and Recrystallization: For amine hydrochloride salts, polar protic solvents or mixtures are typically effective. A common and effective combination is an alcohol (in which the salt is soluble when hot) and an ether or hydrocarbon (which acts as an anti-solvent).[5][6]

Visualized Workflow for Troubleshooting and Purification

The following diagram outlines the logical flow from initial analysis to a purified final product.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Product Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (HPLC, NMR) Crude->Analysis Identify Identify Impurity Type Analysis->Identify Aldehyde Unreacted Aldehyde Identify->Aldehyde Neutral Piperidine Residual Piperidine Identify->Piperidine Basic Byproducts Other By-products Identify->Byproducts Mixed Wash Aqueous Wash / Liquid-Liquid Extraction Aldehyde->Wash Recrystal Recrystallization Piperidine->Recrystal Byproducts->Recrystal Wash->Recrystal Optional next step Pure Pure Product (>98%) Wash->Pure Recrystal->Pure

Caption: Troubleshooting workflow for purifying 4-(4-Methylbenzyl)piperidine HCl.

Experimental Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for purifying this compound.

Objective: To achieve >98% purity by removing unreacted starting materials and reaction by-products.

Materials:

  • Crude this compound

  • Solvent System: Isopropanol (IPA) and Diethyl Ether (Et₂O) or n-Heptane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Based on literature and common practice for similar hydrochloride salts, an isopropanol/ether or isopropanol/heptane system is a strong starting point.[5][6] Isopropanol will dissolve the salt when hot, and ether/heptane will act as an anti-solvent to induce crystallization upon cooling.

  • Dissolution:

    • Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar.

    • Add a minimal volume of isopropanol (e.g., start with 20-30 mL).

    • Gently heat the mixture to a near boil with constant stirring. Add more isopropanol in small portions until all the solid has just dissolved. Expert Tip: Adding too much solvent will reduce your final yield.

  • Decolorization (Optional):

    • If the solution is highly colored, you can add a small amount of activated carbon (charcoal) to the hot solution and continue to heat/stir for 5-10 minutes. The carbon will adsorb colored impurities.

    • If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite pad to remove it before proceeding.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Un-disturbed, slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, you can further induce crystallization by gently scratching the inside of the flask with a glass rod or by placing the flask in an ice bath for 30-60 minutes.

    • If crystallization is sluggish, you can add the anti-solvent (diethyl ether or n-heptane) dropwise to the cooled solution until turbidity persists, then allow it to stand.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol or the chosen anti-solvent (diethyl ether). This wash removes any residual mother liquor containing impurities without re-dissolving a significant amount of the product.

  • Drying:

    • Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Data Summary: Recrystallization Solvents

The choice of solvent is critical for successful recrystallization. The following table provides a guide for common solvents used for amine hydrochloride salts.

SolventAnti-SolventSuitability & Rationale
Isopropanol (IPA) Diethyl EtherExcellent Choice: Good solubility of the salt at high temp, lower at room temp. Ether is an effective anti-solvent.
Ethanol (EtOH) Diethyl EtherGood Alternative: Similar properties to IPA. Ethanol is more polar, potentially dissolving more impurities.[6]
Methanol (MeOH) DichloromethaneUse with Caution: Methanol is a very strong solvent for salts and may lead to lower yields.
Acetonitrile Methyl t-butyl etherViable Option: Good for moderately polar compounds.
Water AcetonePossible but Challenging: High solubility may require large volumes of anti-solvent, potentially trapping water in the crystals.
Visualizing the Recrystallization Process

G start Crude Solid in Flask dissolve Add Minimum Hot Solvent (e.g., IPA) start->dissolve hot_sol Clear, Hot Solution (Product Dissolved) dissolve->hot_sol cool Slow Cooling to Room Temp hot_sol->cool ice Ice Bath (Optional) cool->ice crystals Crystal Formation (Product Precipitates) cool->crystals ice->crystals filter Vacuum Filtration crystals->filter impurities Impurities Remain in Mother Liquor wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final Pure Crystalline Product dry->final

Caption: Step-by-step workflow of the recrystallization protocol.

References
  • Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. [Link]

  • Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136. (Conceptual basis, no direct URL for this specific citation, general knowledge from source like[5])

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. (Conceptual basis, no direct URL for this specific citation, general knowledge from source like[7])

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic-Reaction.com. Reductive Amination - Common Conditions. [Link]

  • Sciencemadness.org. CWE of Piperidine. [Link]

Sources

Technical Support Center: Enhancing Reproducibility in Experiments with 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylbenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to experimental reproducibility when working with this versatile chemical intermediate. As a critical building block in the synthesis of novel analgesics, anti-inflammatory drugs, and psychoactive agents, ensuring the reliability of experimental data generated with this compound is paramount.[1][2]

This resource moves beyond simple protocols to explain the causality behind common issues, providing a framework for self-validating your experimental setup. By understanding the 'why' behind a problem, you can develop robust solutions and enhance the integrity of your research.

Section 1: Foundational Knowledge - Compound Identity and Handling

Before troubleshooting specific experimental failures, it is crucial to establish a baseline understanding of the material's properties and handling requirements. Inconsistencies often originate from improper storage or a misunderstanding of the compound's fundamental characteristics.[3]

FAQ 1.1: What are the key physicochemical properties of this compound?

Understanding the compound's identity is the first step in ensuring reproducibility.[4] Always verify the Certificate of Analysis (COA) from your supplier. Key properties are summarized below.

PropertyValueSource
CAS Number 165110-20-3[1][2]
Molecular Formula C₁₃H₁₉N·HCl[1][5]
Molecular Weight 225.76 g/mol [1][5]
Appearance Off-white powder[1]
Purity (Typical) ≥98% (by HPLC)[1]
Storage Conditions Store at 0-8°C, tightly closed[1]
Form Solid, crystalline[5]
FAQ 1.2: How should I properly store and handle the solid compound to prevent degradation?

Improper storage is a frequent source of experimental variability. While the hydrochloride salt form enhances stability compared to the free base, specific precautions are necessary.[6]

  • Temperature: Store the compound in a refrigerator at 0-8°C as recommended.[1] Thermal decomposition can lead to the release of irritating vapors and degradation of the material.[7]

  • Atmosphere: Piperidine derivatives can be hygroscopic and may react with atmospheric carbon dioxide.[8][9] Always store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

Section 2: Troubleshooting Experimental Inconsistencies

This section addresses the most common problems researchers face, providing logical workflows to diagnose and solve issues impacting reproducibility.

Problem Area 1: Variable Results in Biological & Chemical Assays

One of the most frustrating challenges is obtaining a different result each time an experiment is run. This often points to an issue with one of the core reagents—the compound itself.

FAQ 2.1: My dose-response curve shifts between plates, or my reaction yield is inconsistent. What are the likely causes?

This variability is a classic sign of issues with the compound's purity, concentration, or stability in the assay or reaction medium.[10][11] The troubleshooting workflow below outlines a systematic approach to identifying the root cause.

G start Inconsistent Experimental Results (e.g., shifting IC50, variable yield) purity Step 1: Verify Compound Purity & Identity - Check supplier COA - Run independent analysis (HPLC, NMR) start->purity stock Step 2: Assess Stock Solution Integrity - Prepare fresh solution - Check for precipitation - Re-quantify concentration purity->stock If purity is confirmed solubility Step 3: Evaluate Assay/Reaction Buffer Compatibility - Test solubility in final buffer - Monitor for precipitation over time - Adjust pH or co-solvents if needed stock->solubility If stock is validated stability Step 4: Check Compound Stability - Incubate compound in buffer at experimental conditions - Analyze for degradation via LC-MS solubility->stability If soluble end_good Root Cause Identified & Corrected. Proceed with Confidence. stability->end_good If stable

Caption: Troubleshooting workflow for variable experimental results.

Protocol 1: Preparation and Validation of a Master Stock Solution

A reliable stock solution is the cornerstone of reproducible experiments. Do not assume the concentration is correct simply based on the weight of the solid.

  • Weighing: On a calibrated analytical balance, accurately weigh an appropriate amount of this compound (e.g., 5-10 mg).

  • Solvent Selection: Choose a high-purity solvent in which the compound is freely soluble. Based on its hydrochloride salt form, sterile water or DMSO are common starting points. For organic synthesis, the reaction solvent should be used.

  • Dissolution: Add the solvent to a Class A volumetric flask. Ensure complete dissolution by vortexing or sonicating. Gentle warming may be applied, but be cautious of potential degradation.

  • Final Volume: Once fully dissolved and returned to room temperature, bring the solution to the final volume with the solvent.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) into a sterile, clearly labeled storage vial. This removes any particulate matter that could interfere with assays.

  • Concentration Verification (Optional but Recommended): Use UV-Vis spectrophotometry or quantitative NMR (qNMR) to confirm the concentration of your stock solution against a standard.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.

Problem Area 2: Compound Solubility and Solution Stability

The hydrochloride salt is used to improve aqueous solubility, but this does not guarantee problem-free dissolution in all experimental systems.[1][6]

FAQ 2.2: My compound precipitates out of my stock solution or assay buffer. Why is this happening?

Precipitation is a clear indicator of poor solubility or compound instability. The primary reasons include:

  • pH-Dependent Solubility: 4-(4-Methylbenzyl)piperidine is a basic compound. The hydrochloride salt is protonated and generally more water-soluble. If the pH of your buffer is neutral or basic, the compound can deprotonate to its free base form, which is significantly less water-soluble and may precipitate.[12]

  • Salt Disproportionation: This is the conversion of the salt form back to the neutral free base.[13] It can occur in suspension formulations or even in solutions if the local pH changes, leading to a loss of solubility and bioavailability.

  • Common Ion Effect: In buffers containing high concentrations of chloride ions (e.g., from NaCl), the solubility of the hydrochloride salt can actually decrease.[14] While less common, this should be considered in high-salt buffers.

  • Supersaturation: If a stock solution in a strong organic solvent (like DMSO) is diluted too quickly or into a buffer where it has low solubility, it can create a temporary supersaturated state followed by precipitation.

Protocol 2: Optimizing Compound Solubility
  • Buffer pH: If possible, use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) to maintain the compound in its protonated, more soluble salt form.

  • Co-Solvents: If working in a physiological buffer (pH ~7.4) is necessary, consider the use of a small percentage of a water-miscible co-solvent like DMSO, ethanol, or PEG-400 to maintain solubility. Always include a vehicle control in your experiments.

  • Dilution Method: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This helps prevent localized high concentrations that can lead to precipitation.

  • Solubility Assessment: Before a large experiment, perform a small-scale solubility test. Prepare your final compound dilution and let it sit at the experimental temperature for the duration of the experiment. Visually inspect for precipitation or use light scattering to detect aggregation.

Problem Area 3: Analytical and Purity Concerns

Analytical chemistry provides the ground truth for what you are working with. Inconsistent analytical data is a major red flag for reproducibility.[15]

FAQ 2.3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How do I interpret them?

Unexpected peaks can arise from several sources. A logical diagnostic process is essential to pinpoint the cause.

G start Unexpected HPLC Peak(s) Observed blank Is the peak present in the solvent blank injection? start->blank solvent_peak Peak is a solvent impurity or from system contamination. blank->solvent_peak Yes free_base Does the retention time change with mobile phase pH? blank->free_base No free_base_peak Peak may be the free base form. The hydrochloride salt and free base can elute differently. free_base->free_base_peak Yes degradation Does peak intensity increase over time or with stress (heat, light)? free_base->degradation No degradation_peak Peak is likely a degradation product. degradation->degradation_peak Yes synthesis_impurity Peak is likely a synthesis-related impurity. Review COA or re-purify material. degradation->synthesis_impurity No

Caption: Decision tree for diagnosing unexpected analytical peaks.

  • Free Base vs. Salt: On a reversed-phase HPLC column, the protonated hydrochloride salt is more polar and may elute earlier than the neutral free base. If you observe two closely eluting peaks, it could be due to on-column conversion or an equilibrium in your sample solution.[12] Adding a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase can often suppress this by forcing the equilibrium to the single, protonated salt form, resulting in one sharp peak.[12]

  • Synthesis Impurities: Impurities from the synthetic route are a common issue.[8] These could include unreacted starting materials or byproducts. Compare your chromatogram to the supplier's COA. If significant unknown peaks are present, the material may not be suitable for your experiment.

  • Degradation Products: If the compound is unstable in your solvent or under ambient conditions, new peaks representing degradation products will appear. Analyze a freshly prepared solution and compare it to one that has been stored for a period to check for this.

Protocol 3: Basic HPLC-UV Purity Verification

This protocol provides a general starting point for verifying the purity of your compound.[15]

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ ~220 nm (or scan for absorbance maximum)
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile
References
  • This compound | 165110-20-3. J&K Scientific. Available from: [Link]

  • How To Improve an Experiment in Chemistry Practices. SVI-NEWS. Available from: [Link]

  • Walker, J. L. Five Easy Ways To Make Your Research More Reproducible. Langmuir. 2019, 35 (41), 13279–13280. Available from: [Link]

  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. Available from: [Link]

  • Reproducibility in Chemical Research. ResearchGate. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

  • 3-(4-Methylbenzyl)Piperidine Hydrochloride. Chem-Impex. Available from: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. SciELO. Available from: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Mott, A. W. et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J. Med. Chem. 2001, 44 (16), 2536–2545. Available from: [Link]

  • 28 questions with answers in PIPERIDINES. ResearchGate. Available from: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available from: [Link]

  • De Mey, E. et al. (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. 2021, 26(16), 4991. Available from: [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. Available from: [Link]

  • Serajuddin, A. T. & Jarowski, C. I. Precaution on use of hydrochloride salts in pharmaceutical formulation. J. Pharm. Sci. 1985, 74(1), 108-10. Available from: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Crit. Rev. Anal. Chem. 2018, 48(4), 283-294. Available from: [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available from: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available from: [Link]

  • Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. Available from: [Link]

  • 4 Methylenepiperidine HCl Supplier From Mumbai, Maharashtra, India. IndiaMART. Available from: [Link]

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J. Med. Chem. 1993, 36(17), 2575-81. Available from: [Link]

  • 4-Methylenepiperidine hydrochloride. PubChem. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-(4-methylbenzyl)piperidine hydrochloride. As a crucial intermediate in the development of analgesics and psychoactive agents, robust and scalable synthesis of this compound is paramount.[1][2] This document, compiled by Senior Application Scientists, offers field-proven insights to navigate the challenges of scaling up this synthesis, ensuring both efficiency and high purity of the final product.

I. Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to this compound?

There are several established methods for synthesizing 4-(4-Methylbenzyl)piperidine and its hydrochloride salt. The most prevalent routes include:

  • Reductive Amination: This is a widely used method involving the reaction of 4-piperidone with p-methylbenzaldehyde in the presence of a reducing agent. This approach is often favored for its operational simplicity and the availability of starting materials.[3]

  • Suzuki Coupling: This modern approach allows for the construction of the C-C bond between the piperidine and benzyl moieties. It involves the reaction of a suitable piperidine-derived boronic acid or ester with a 4-methylbenzyl halide, catalyzed by a palladium complex. This method offers good functional group tolerance.[4]

  • Friedel-Crafts type reaction: A classic approach involves the reaction of a piperidine derivative with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst.

  • Hydrogenation of a Pyridine Precursor: Synthesis can begin with the reaction of 4-cyanopyridine and toluene to form 4-(4-methylbenzyl)pyridine, followed by catalytic hydrogenation to reduce the pyridine ring.[5][6]

2. What are the critical parameters to control during the reductive amination scale-up?

When scaling up the reductive amination, the following parameters are crucial:

  • Temperature: The initial imine formation and the subsequent reduction are temperature-sensitive. Exothermic reactions can lead to side product formation.[7] Careful temperature control is essential to minimize byproducts.

  • pH: The pH of the reaction mixture can significantly influence the rate of imine formation and the stability of the reducing agent. Optimization of pH is often necessary.

  • Reagent Stoichiometry: Precise control of the molar ratios of the amine, carbonyl compound, and reducing agent is critical for achieving high yields and minimizing unreacted starting materials.[7]

  • Rate of Addition: Slow and controlled addition of the reducing agent is often recommended to manage the reaction exotherm and prevent over-reduction.

3. How do I effectively form the hydrochloride salt and what are the common issues?

The hydrochloride salt is typically formed by treating the free base, 4-(4-methylbenzyl)piperidine, with hydrochloric acid in a suitable solvent like ethanol, isopropanol, or ethyl acetate.[8][9] Common issues include:

  • Precipitation/Crystallization Difficulties: The salt may sometimes oil out or form a fine, difficult-to-filter precipitate. Seeding with a small crystal of the product or adjusting the solvent system can aid in proper crystallization.

  • Purity of the Salt: The purity of the final salt is dependent on the purity of the free base. Ensure the free base is sufficiently pure before salt formation. Recrystallization of the hydrochloride salt may be necessary to achieve the desired purity.[10]

  • Residual Solvent: The final product should be thoroughly dried under vacuum to remove any residual solvent, which can affect its physical properties and stability.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the reductive amination pathway.

Problem 1: Low Yield of 4-(4-Methylbenzyl)piperidine (Free Base)
Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Monitor the reaction by TLC, GC, or NMR to confirm the consumption of starting materials. - Increase the reaction time or moderately increase the temperature. - Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Inefficient Reduction - Verify the activity of the reducing agent. Use a fresh, high-quality batch. - Optimize the stoichiometry of the reducing agent. A slight excess may be required. - Ensure the reaction temperature is within the optimal range for the chosen reducing agent.
Side Reactions - Over-reduction of the aldehyde to the corresponding alcohol can occur. Control the rate of addition of the reducing agent and maintain a low reaction temperature. - Polymerization of the aldehyde can be an issue. Use high-purity starting materials and control the reaction temperature.
Workup Losses - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Check the pH of the aqueous layer during extraction to ensure the product is in its free base form for efficient extraction into the organic phase.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting & Removal
Unreacted p-Methylbenzaldehyde GC-MS, NMR- Optimize the stoichiometry of the piperidine starting material. - The aldehyde can be removed by washing the organic layer with an aqueous sodium bisulfite solution during workup.
4-(Hydroxymethyl)piperidine derivative (from over-reduction) GC-MS, NMR, LC-MS- Reduce the amount of reducing agent used. - Maintain a lower reaction temperature during the reduction step. - This impurity can be difficult to remove by simple extraction. Column chromatography of the free base may be necessary.
N-Alkylated Byproducts LC-MS, NMR- This can occur if the starting piperidine is not properly protected or if a secondary amine is used. - Ensure the use of a suitable protecting group on the piperidine nitrogen if necessary for the chosen synthetic route.
Residual Catalyst (e.g., Palladium) ICP-MS- If using a catalytic method like hydrogenation or Suzuki coupling, ensure efficient filtration to remove the catalyst. - Consider using a scavenger resin to remove residual metal catalyst.
Problem 3: Difficulty in Isolating the Hydrochloride Salt
Issue Potential Cause Troubleshooting Steps
Product Oils Out - Solvent system is not optimal for crystallization. - Product is impure.- Try a different solvent or a mixture of solvents for the salt formation (e.g., ethanol/ether, isopropanol/hexane). - Use a purer batch of the free base. - Try cooling the solution slowly and scratching the inside of the flask to induce crystallization.
Fine, Difficult-to-Filter Precipitate - Rapid precipitation.- Add the hydrochloric acid solution slowly to the solution of the free base with vigorous stirring. - Allow the crystallization to proceed slowly at a controlled temperature.
Low Yield of Salt - Incomplete precipitation. - Product is partially soluble in the chosen solvent.- Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. - Add an anti-solvent (a solvent in which the salt is insoluble) to the mixture to induce further precipitation.

III. Experimental Protocols & Data

A. Synthesis via Reductive Amination

This protocol provides a general procedure for the synthesis of 4-(4-Methylbenzyl)piperidine.

Reaction Scheme:

Caption: Reductive amination pathway for 4-(4-Methylbenzyl)piperidine.

Step-by-Step Protocol:

  • To a solution of 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add p-methylbenzaldehyde (1.0-1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC.

  • Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise, maintaining the temperature below 25 °C.[11]

  • Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as monitored by TLC or GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-methylbenzyl)piperidine as an oil.

Quantitative Data Summary:

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Piperidone1.099.13
p-Methylbenzaldehyde1.0-1.1120.15
Sodium Triacetoxyborohydride1.2-1.5211.94
Acetic Acid0.160.05
B. Formation of the Hydrochloride Salt

Step-by-Step Protocol:

  • Dissolve the crude 4-(4-methylbenzyl)piperidine free base in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until the pH is acidic (pH 1-2).

  • Stir the mixture at room temperature for 1-2 hours. If no precipitate forms, cool the solution in an ice bath and scratch the inside of the flask.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent (the same solvent used for the salt formation).

  • Dry the solid under vacuum to a constant weight to obtain this compound as an off-white powder.[1]

IV. Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, GC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Workup_Issue Workup Issue? Side_Products->Workup_Issue No Optimize_Conditions->Check_Reaction Modify_Workup Modify Workup Procedure: - Adjust pH - Additional Extractions Modify_Workup->Check_Reaction Purify_Free_Base Purify Free Base by Column Chromatography End_Success High Yield, Pure Product Purify_Free_Base->End_Success Recrystallize_Salt Recrystallize Hydrochloride Salt Recrystallize_Salt->End_Success Workup_Issue->Modify_Workup Yes Purification_Issue Purification Needed? Workup_Issue->Purification_Issue No Purification_Issue->Purify_Free_Base Free Base Impure Purification_Issue->Recrystallize_Salt Salt Impure Purification_Issue->End_Success No

Caption: A decision tree for troubleshooting the synthesis of this compound.

V. References

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • PrepChem.com. Synthesis of N-(4-phenylethynylbenzyl)-piperidine. [Link]

  • Vice, S., et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem. 2001, 66, 2487-2492. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholinergic Hypothesis and the Quest for Cognitive Enhancers

The progressive decline in cognitive function, a hallmark of Alzheimer's disease (AD), has been linked to a deficiency in the neurotransmitter acetylcholine (ACh) in critical brain regions. This "cholinergic hypothesis" has been a cornerstone of AD drug development for decades, leading to the approval of several acetylcholinesterase (AChE) inhibitors.[1] AChE is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft; its inhibition raises ACh levels, thereby enhancing cholinergic neurotransmission and offering symptomatic relief from cognitive decline.[1]

The benzylpiperidine scaffold has emerged as a privileged structure in the design of potent and selective AChE inhibitors. The prototypical example is Donepezil (marketed as Aricept®), a highly effective and widely prescribed medication for mild to moderate AD.[2][3] Donepezil features a 1-benzylpiperidine moiety that plays a crucial role in its interaction with the AChE enzyme. This has spurred extensive research into related structures, including 4-(4-Methylbenzyl)piperidine hydrochloride, to explore new chemical space and identify next-generation cognitive enhancers with improved efficacy and side-effect profiles.

This guide provides a comparative analysis of the efficacy of this compound and structurally related compounds as AChE inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data from the literature, and provide detailed protocols for the key assays used in their evaluation.

Mechanism of Action: Targeting the Acetylcholinesterase Enzyme

The therapeutic effect of benzylpiperidine derivatives in the context of AD stems from their ability to inhibit the acetylcholinesterase enzyme. AChE possesses a deep and narrow active site gorge, at the bottom of which lies the catalytic active site (CAS). A peripheral anionic site (PAS) is located at the entrance to this gorge. Many potent inhibitors, including Donepezil, are thought to adopt a dual-binding mode, interacting with both the CAS and the PAS.[4] The piperidine nitrogen, being protonated at physiological pH, is believed to interact with anionic residues in the CAS, while the benzyl group extends towards the PAS, engaging in hydrophobic and π-π stacking interactions.

The logical framework for comparing the efficacy of these compounds, therefore, revolves around how subtle structural modifications influence their binding affinity for AChE, which is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

Key Structural Features for Comparison:
  • Compound A: this compound (the subject of this guide)

  • Compound B: 4-Benzylpiperidine hydrochloride (unsubstituted parent compound)

  • Compound C: Donepezil (benchmark drug)

A study on a series of 1,3-dimethylbenzimidazolinone derivatives linked to a 1-benzylpiperidine moiety provides valuable insights into the effect of substituents on the benzyl ring.[4] In this study, the unsubstituted benzyl derivative (analogous to Compound B) exhibited a certain level of AChE inhibitory activity. When a methyl group was introduced at the para-position of the benzyl ring (structurally similar to the modification in Compound A), the researchers observed a decrease in AChE inhibitory activity compared to the meta- and ortho-substituted analogs, and also compared to the unsubstituted parent compound in that specific series.[4] This suggests that while the 4-methyl group is a relatively small, lipophilic addition, its position may introduce steric hindrance or alter the electronic properties of the aromatic ring in a way that is not optimal for interaction with the PAS of AChE.

Conversely, the structure of Donepezil (Compound C) reveals the importance of a more extended and functionalized group attached to the piperidine nitrogen. Donepezil is a 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine.[2][3] The N-benzyl group is crucial for its high affinity, and the complex indanone moiety allows for extensive interactions within the active site gorge of AChE, leading to its very low nanomolar IC50 value.[2]

Based on these SAR principles, we can hypothesize the following rank order of potency for AChE inhibition:

Donepezil (Compound C) >> 4-Benzylpiperidine hydrochloride (Compound B) > this compound (Compound A)

This inferred ranking is based on the principle that the unsubstituted benzylpiperidine core possesses inherent, albeit moderate, AChE inhibitory activity, and that the specific para-methyl substitution in Compound A is likely to be detrimental to this activity, as suggested by studies on similar series.[4] Donepezil's potency is in a different league due to its highly optimized structure.

Data Summary

The following table summarizes the available and inferred efficacy data for the comparative compounds.

CompoundStructureTargetIn Vitro Efficacy (IC50)Key Structural Features
A: 4-(4-Methylbenzyl) piperidine HCl 4-benzylpiperidine core with a para-methyl group on the benzyl ringAcetylcholinesterase (AChE)Not experimentally reported; inferred to be in the micromolar range, likely higher than Compound BPiperidine ring, benzyl group, para-methyl substituent
B: 4-Benzylpiperidine HCl Unsubstituted 4-benzylpiperidine coreAcetylcholinesterase (AChE)Not explicitly reported for the simple molecule, but derivatives show activity in the micromolar range[4]Piperidine ring, unsubstituted benzyl group
C: Donepezil 1-benzylpiperidine core with a dimethoxyindanone moietyAcetylcholinesterase (AChE)5.7 - 6.7 nM[2][4]N-benzylpiperidine, dimethoxyindanone group

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and validate findings, detailed experimental protocols are essential.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in 0.1 M PB, pH 7.0.

    • ATCh Solution: 75 mM acetylthiocholine iodide in deionized water.

    • AChE Solution: Electric eel acetylcholinesterase (EeAChE) diluted in 0.1 M PB, pH 8.0, to a concentration that gives a linear response over the desired time course.

    • Test Compound Stock Solutions: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO), and then serially dilute to the desired concentrations in 0.1 M PB, pH 8.0.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of 0.1 M PB, pH 8.0.

    • Add 20 µL of the test compound solution at various concentrations (or vehicle for control wells).

    • Add 20 µL of the AChE solution to all wells except for the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis.

In Vivo Assessment of Cognitive Enhancement: The Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged just below the water's surface in a large circular pool. The animal must use distal spatial cues in the room to learn the platform's location.

Step-by-Step Protocol:

  • Apparatus: A large circular tank (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint. A small platform is submerged about 1 cm below the water surface. The room should have various visual cues on the walls. A video tracking system is used to record the animal's swim path.

  • Animal Dosing: Administer the test compounds (e.g., this compound, Donepezil) or vehicle to the animals (typically rats or mice) at a predetermined time before the first trial of each day (e.g., 30-60 minutes prior to testing).

  • Acquisition Phase (e.g., 5 days):

    • Each day, each animal undergoes a set number of trials (e.g., 4 trials).

    • For each trial, the animal is gently placed into the water at one of four randomly chosen starting positions.

    • The animal is allowed to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.

    • If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15 seconds).

    • If the animal does not find the platform within the allotted time, it is gently guided to the platform and allowed to remain there.

    • Record the escape latency (time to find the platform) and the swim path length for each trial.

  • Probe Trial (e.g., on Day 6):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Acquisition Phase: Compare the learning curves (escape latency over days) between the different treatment groups. A steeper decline in escape latency indicates faster learning.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between groups. A significantly greater amount of time spent in the target quadrant by a treatment group compared to the vehicle group indicates better spatial memory retention.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release ACh_receptor ACh Receptors Signal Signal Transduction (Cognitive Function) ACh_receptor->Signal Activation ACh_free->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Inhibitor 4-(4-Methylbenzyl)piperidine (or related compound) Inhibitor->AChE Inhibition AChE_Assay_Workflow start Start: Prepare Reagents plate_prep Add Buffer, Test Compound, and AChE to 96-well plate start->plate_prep incubation Incubate at 37°C for 15 minutes plate_prep->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_atch Initiate Reaction: Add ATCh Solution add_dtnb->add_atch measure Measure Absorbance at 412 nm (Kinetic Read) add_atch->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End: Efficacy Data analyze->end

Caption: Workflow for determining IC50 values using the Ellman's method.

Conclusion and Future Directions

The benzylpiperidine scaffold is a validated and highly fruitful starting point for the design of potent acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. While direct experimental data for this compound is lacking, a comprehensive analysis of the structure-activity relationships of closely related analogs suggests that its efficacy is likely modest, and probably lower than its unsubstituted parent compound, 4-benzylpiperidine. Both are significantly less potent than the highly optimized and clinically successful drug, Donepezil.

The para-methyl group on the benzyl ring appears to be a suboptimal modification for AChE inhibition, highlighting the sensitivity of the enzyme's peripheral anionic site to the steric and electronic properties of the inhibitor. Future research in this area should focus on exploring other substitutions on the benzyl ring and modifications to the piperidine nitrogen to enhance dual-site binding and improve potency. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of novel benzylpiperidine derivatives as potential cognitive enhancers.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

  • Nadri, H., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 46. [Link]

  • Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(9), 1145-1148. [Link]

  • Ertan-Bolelli, T., et al. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 6(11), 39-44. [Link]

  • Özdemir, H. I., et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 29(2), 114-120. [Link]

  • ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • de Oliveira, M. R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3487-3496. [Link]

  • Ota, M., et al. (2007). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 61(11), 884-892. [Link]

  • Chayjaroon, P., et al. (2020). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Medicinal Chemistry Letters, 11(4), 545-551. [Link]

  • Martinez, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

  • Pudlo, M., et al. (2014). Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. Bioorganic & Medicinal Chemistry, 22(8), 2496-2507. [Link]

Sources

A Comparative Guide to the Validation of a New RP-HPLC Method for 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive validation of a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Methylbenzyl)piperidine hydrochloride. As a crucial intermediate in pharmaceutical development, particularly in the synthesis of analgesics and other bioactive molecules, ensuring the purity and potency of this compound is paramount.[1][2] This document provides an in-depth look at the method's validation according to the stringent International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers, scientists, and drug development professionals.[3][4][5] Furthermore, we will objectively compare the validated HPLC method against alternative analytical techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), providing the experimental data and scientific rationale necessary to select the most appropriate method for a given analytical challenge.

Rationale for Method Development and Technology Selection

The selection of an analytical method is the foundation of reliable pharmaceutical quality control. For this compound, a non-volatile, polar compound containing a distinct UV-active chromophore (the benzyl group), RP-HPLC with UV detection presents the most logical and robust analytical approach.

Why RP-HPLC?

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, precision, and broad applicability to compounds of varying polarity and molecular weight.[6] Unlike Gas Chromatography, HPLC does not require the analyte to be volatile and thermally stable, thus avoiding the need for complex and potentially variable derivatization steps for a compound like this compound. The presence of the aromatic ring in the molecule allows for sensitive and specific detection using a standard UV detector, which is a cost-effective and highly reliable instrument found in virtually all QC laboratories. The primary objective was to develop a single, robust method capable of performing both the assay (quantification of the active ingredient) and the determination of process-related impurities.

The Validated RP-HPLC Method

A systematic approach was taken to develop a method that provides optimal separation, peak shape, and run time. The final validated conditions are detailed below.

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

    • Empower 3 or OpenLab CDS software for data acquisition and processing.

  • Reagents and Materials:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (Milli-Q or equivalent).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Method Validation: An ICH Q2(R1) Framework

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] The developed method was rigorously validated against the criteria set forth in the ICH Q2(R1) guideline.[3][7]

cluster_workflow Method Validation Workflow Dev Method Development & Optimization Protocol Write Validation Protocol (ICH Q2 R1) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Report Generate Validation Report Exec->Report cluster_params Key Method Validation Parameters (ICH Q2 R1) Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurities Impurity->Accuracy Impurity->Precision Impurity->Specificity LOQ LOQ Impurity->LOQ Impurity->Linearity Impurity->Range Impurity->Robustness ID Identification ID->Specificity LOD LOD LOD->Impurity

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase at elevated temperatures. [6]* Comparison: this compound is a salt with a high boiling point and low volatility. Direct analysis by GC is not feasible. It would require a derivatization step to make it volatile, which adds complexity, time, and a potential source of error to the analysis.

  • Verdict: Unsuitable for primary assay but could be a specialized tool for detecting specific volatile impurities (e.g., residual solvents) if required.

Capillary Electrophoresis (CE)
  • Principle: CE separates ionic species based on their charge-to-size ratio under the influence of an electric field. [8]* Comparison: As an ionic salt, the analyte is well-suited for CE. This technique offers distinct advantages, including extremely high separation efficiency, very short analysis times, and minimal solvent consumption, making it an environmentally friendly option. [9][10][11]However, CE can be less robust than HPLC for routine QC applications and may exhibit lower sensitivity with standard UV detection. [9]While HPLC is often preferred in regulated labs for its reproducibility, CE is a powerful alternative, especially for charge-based separations or when sample volume is highly limited. [9][10]* Verdict: A viable, high-efficiency alternative, particularly for academic or research settings. For routine, high-throughput QC, the established robustness of HPLC is generally preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Couples the separation power of HPLC with the highly specific detection and identification capabilities of a mass spectrometer.

  • Comparison: For a routine assay where the analyte is known, the specificity of UV detection is sufficient. However, LC-MS is unparalleled for impurity profiling, identification of unknown degradation products, and structural elucidation.

  • Verdict: Overkill for a standard quantitative assay but an essential and complementary tool for method development, forced degradation studies, and stability testing to ensure the specificity of the primary HPLC-UV method. [6]

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of this compound is specific, linear, accurate, precise, and robust. The validation results conclusively demonstrate that the method is fit for its intended purpose in a regulated quality control environment, as defined by ICH guidelines.

While alternative techniques like CE offer advantages in speed and solvent reduction, and LC-MS provides superior specificity for identification, the validated RP-HPLC method delivers the optimal balance of performance, reliability, and accessibility for the routine quality control of this pharmaceutical intermediate. Its straightforward operation and proven robustness ensure consistent and trustworthy results, which are critical for ensuring drug safety and efficacy.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: analytical method validation and validation of hplc Source: Slideshare URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: hplc method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: A ruggedness test model and its application for HPLC method validation Source: ResearchGate URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC Separation Robustness and Ruggedness Source: Agilent URL: [Link]

  • Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL: [Link]

  • Title: HPLC vs Capillary Electrophoresis: Choosing the Right Technique Source: Hawach URL: [Link]

  • Title: HPLC vs. Capillary Electrophoresis: Which One To Use? Source: Ibis Scientific, LLC URL: [Link]

  • Title: Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution Source: LabX.com URL: [Link]

  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol Source: ResearchGate URL: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Methylbenzyl)piperidine Hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount to interpreting experimental results and predicting potential clinical outcomes. 4-(4-Methylbenzyl)piperidine hydrochloride is a versatile piperidine-containing scaffold utilized as a building block in the synthesis of a variety of bioactive molecules, including analgesics, psychoactive agents, and anti-inflammatory compounds.[1] Its structural motif is common in compounds targeting the central nervous system (CNS).[1] However, the very features that make the benzylpiperidine core a "privileged scaffold" in medicinal chemistry also predispose it to interactions with multiple biological targets.[2] This guide provides a comprehensive analysis of the potential cross-reactivity of this compound, offering insights into its likely off-target profile based on structurally related compounds and outlining the key experimental assays required for a thorough assessment.

The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target

The initial stages of drug discovery often focus on a compound's potency and efficacy at its intended target. However, off-target interactions can lead to a host of undesirable effects, from misleading in vitro data to unforeseen in vivo toxicities.[3] For piperidine-containing molecules, the basic nitrogen atom and the aromatic benzyl group can engage in ionic and hydrophobic interactions with a wide range of receptors, enzymes, and transporters. Therefore, a systematic evaluation of cross-reactivity is not merely a precautionary measure but a critical step in the validation of any compound intended for further development.

Predicted Cross-Reactivity Profile Based on Structural Analogs

Direct, comprehensive public data on the cross-reactivity of this compound is limited. However, by examining its close structural analog, 4-benzylpiperidine , we can infer a likely off-target profile. The primary difference between these two compounds is a methyl group on the phenyl ring, which is unlikely to fundamentally alter the core pharmacology but may influence the potency at various targets.

4-Benzylpiperidine is known to act as a monoamine releasing agent, with a notable preference for norepinephrine and dopamine over serotonin.[4] It also exhibits weak inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B).[4] This suggests that this compound may also interact with monoamine transporters and MAO enzymes.

TargetAssay TypeAlternative CompoundIC50 / EC50 / KiReference
Norepinephrine Transporter (NET)Releaser Assay4-Benzylpiperidine41.4 nM (EC50)[4]
Dopamine Transporter (DAT)Releaser Assay4-Benzylpiperidine109 nM (EC50)[4]
Serotonin Transporter (SERT)Releaser Assay4-Benzylpiperidine5,246 nM (EC50)[4]
Monoamine Oxidase A (MAO-A)Enzyme Inhibition4-Benzylpiperidine130 µM (IC50)[4]
Monoamine Oxidase B (MAO-B)Enzyme Inhibition4-Benzylpiperidine750 µM (IC50)[4]
Sigma σ1 ReceptorRadioligand BindingN-aralkyl-4-benzylpiperidine derivativesKi in the low nM range[5]
Sigma σ2 ReceptorRadioligand BindingN-aralkyl-4-benzylpiperidine derivativesKi in the low to mid nM range[5]
Acetylcholinesterase (AChE)Enzyme InhibitionN-Benzylpiperidine derivativesIC50 in the µM range[6]
Butyrylcholinesterase (BuChE)Enzyme InhibitionN-Benzylpiperidine derivativesIC50 in the µM range[6]

Disclaimer: The data presented above is for the structurally related compound 4-benzylpiperidine and other derivatives. The actual cross-reactivity profile of this compound may vary and should be determined experimentally.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more focused functional assays for any identified off-targets. Commercial services, such as the Eurofins Discovery SafetyScreen™ panels, offer a standardized and efficient way to conduct initial broad profiling against a wide array of targets.[7][8][9]

Caption: Tiered workflow for assessing compound cross-reactivity.

Radioligand Binding Assays: The First Line of Screening

Radioligand binding assays are the gold standard for initial off-target screening due to their high throughput and sensitivity.[10][11] These assays measure the ability of a test compound to displace a radioactively labeled ligand from its target receptor.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

  • Target Preparation: Cell membranes or purified receptors are prepared and aliquoted into a 96-well plate.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Incubation: The test compound is incubated with the target preparation and a fixed concentration of a specific radioligand.

  • Separation: Bound radioligand is separated from unbound radioligand via filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).

Enzyme Inhibition Assays: Quantifying Functional Antagonism

For off-targets that are enzymes, direct measurement of their inhibition is crucial.

Step-by-Step Methodology: Enzyme Inhibition Assay (e.g., MAO-A)

  • Enzyme and Substrate Preparation: A purified enzyme solution and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product is monitored over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

  • Data Analysis: The rate of product formation is plotted against the concentration of the inhibitor to determine the IC50 value.

Cell-Based Functional Assays: Assessing Physiological Relevance

For G-protein coupled receptors (GPCRs) and ion channels, it is essential to determine whether binding translates to a functional effect (agonism or antagonism).

Step-by-Step Methodology: Calcium Flux Assay for a GPCR

  • Cell Culture: Cells stably expressing the target GPCR are cultured in 96-well plates and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: this compound is added to the wells.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a cellular response.

  • Signal Detection: Changes in intracellular calcium levels are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to either stimulate a response on its own (agonism) or inhibit the agonist-induced response (antagonism) is quantified to determine the EC50 or IC50.

Potential Off-Target Signaling Pathways

Based on the profile of its structural analogs, this compound could potentially modulate several signaling pathways. For instance, interaction with monoamine transporters would affect synaptic concentrations of dopamine and norepinephrine, which in turn could influence downstream signaling cascades involved in mood, attention, and reward.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 DA_syn DA VMAT2->DA_syn Release NE_syn NE VMAT2->NE_syn Release D_Receptor Dopamine Receptor DA_syn->D_Receptor DAT DAT DA_syn->DAT Reuptake A_Receptor Adrenergic Receptor NE_syn->A_Receptor NET NET NE_syn->NET Reuptake AC Adenylyl Cyclase D_Receptor->AC A_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Compound 4-(4-Methylbenzyl)piperidine hydrochloride Compound->DAT Inhibition Compound->NET Inhibition

Caption: Potential modulation of monoaminergic signaling pathways.

Conclusion

While this compound is a valuable synthetic building block, its inherent structural features necessitate a thorough evaluation of its cross-reactivity profile. Based on data from close structural analogs, researchers should anticipate potential interactions with monoamine transporters (DAT, NET), MAO enzymes, and sigma receptors. A systematic approach to selectivity profiling, employing a combination of broad panel screening, radioligand binding assays, enzyme inhibition assays, and cell-based functional assays, is essential to fully characterize this compound. By understanding and quantifying its off-target interactions, researchers can ensure the validity of their experimental findings and make more informed decisions in the drug discovery and development process.

References

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Lee, J. H., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chemical Neuroscience, 9(6), 1375–1386. [Link]

  • George, K. M., et al. (2006). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 49(2), 746–753. [Link]

  • Chem-Impex. This compound. [Link]

  • Martinez-Grau, M. A., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4436. [Link]

  • Contreras, J. M., et al. (2001). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 9(8), 1975–1982. [Link]

  • Caccia, C., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 23(10), 5643. [Link]

  • Marra, A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 235–248. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1133–1142. [Link]

  • Wetzel, K. R., et al. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • I-Ting, C., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 24(18), 3379. [Link]

  • da Silva, A. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734–1748. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. *ChemMedChem, e202400384. [Link]

  • PubChem. 4-Benzylpiperidine. [Link]

  • opnMe by Boehringer Ingelheim. Selectivity data panels. [Link]

  • Eurofins Discovery. In Vitro Pharmacology - LeadHunter Target-based Assays. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. [Link]

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 153–175. [Link]

  • Eurofins Discovery. SafetyScreen87 Panel. [Link]

  • Singh, M., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 171, 313–330. [Link]

  • ResearchGate. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. [Link]

  • Wang, Z., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 346(7), 513–523. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Eurofins Discovery. In Vitro Safety Insight: Visualization Tool for SafetyScreen. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Chen, F., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 49, 396–404. [Link]

  • Rekka, E., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Medicinal Chemistry, 39(20), 3987–3992. [Link]

  • Lefkowitz, R. J., & Rockman, H. A. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. The Journal of Clinical Investigation, 134(5), e179042. [Link]

Sources

A Comparative Analysis of 4-(4-Methylbenzyl)piperidine Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile template for designing novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of 4-(4-Methylbenzyl)piperidine hydrochloride, a key building block in pharmaceutical research, and its structurally related analogs.[3] We will explore how subtle modifications to this core structure influence biological activity across different therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

This compound serves as a foundational molecule for the synthesis of various bioactive agents, particularly in the development of analgesics and psychoactive compounds.[3] Its hydrochloride salt form generally confers favorable stability and solubility characteristics, crucial for formulation and biological testing.[3]

PropertyValueSource
CAS Number 165110-20-3[3]
Molecular Formula C₁₃H₁₉N·HCl[3]
Molecular Weight 225.76 g/mol [3]
Appearance Off-white powder[3]
Purity ≥ 98% (HPLC)[3]
Storage 0-8°C[3]

Structural Analogs and Comparative Biological Activity

The therapeutic potential of the 4-(4-methylbenzyl)piperidine scaffold can be significantly modulated by strategic structural modifications. This section explores key analogs and their comparative performance in different biological contexts.

Analogs Targeting Monoamine Transporters

A significant area of investigation for 4-benzylpiperidine derivatives has been their activity as monoamine reuptake inhibitors, which are crucial for treating neuropsychiatric disorders like depression and anxiety. The following data showcases the structure-activity relationship (SAR) of 4-benzylpiperidine carboxamide analogs, where modifications to the N-acyl group and the linker length dramatically impact potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Table 1: Comparative Activity of 4-Benzylpiperidine Carboxamide Analogs as Monoamine Reuptake Inhibitors [4]

Compound IDR1 GroupLinker (n)SERT IC₅₀ (µM)NET IC₅₀ (µM)DAT IC₅₀ (µM)
8e Biphenyl20.050.471.08
7e Biphenyl30.030.208.40
8f Diphenyl21.120.350.04
7f Diphenyl31.150.310.21
8j 2-Naphthyl20.150.110.23
7j 2-Naphthyl30.130.071.10

Data extracted from reference[4].

Key Insights:

  • Linker Length: A two-carbon linker generally favors higher dopamine transporter (DAT) inhibition compared to a three-carbon linker.[4]

  • Aromatic Substituents: The nature of the aromatic group (R1) is a critical determinant of selectivity. Biphenyl substitution enhances serotonin transporter (SERT) inhibition, while a diphenyl group significantly boosts DAT inhibition.[4] 2-Naphthyl substitution provides a more balanced inhibition profile across all three transporters.[4]

Analogs Targeting Sigma Receptors

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric conditions. 4-Benzylpiperidine derivatives have been explored as potent sigma receptor ligands. The following table illustrates how modifications to the N-aralkyl substituent of the piperidine ring influence binding affinity at σ1 and σ2 receptors.

Table 2: Comparative Binding Affinity of N-Aralkyl-4-benzylpiperidine Analogs for Sigma Receptors [5]

Compound IDN-Aralkyl Groupσ₁ Ki (nM)σ₂ Ki (nM)σ₂/σ₁ Selectivity Ratio
6 3-Phenylpropyl0.43.38.25
9a 2-Phenylethyl1.81.60.89
9b 4-Phenylbutyl1.20.80.67
9d 2-(4-Methoxyphenyl)ethyl2.53.11.24
9f 2-(4-Chlorophenyl)ethyl0.90.50.56

Data extracted from reference[5].

Key Insights:

  • Most of the synthesized N-aralkyl-4-benzylpiperidine derivatives exhibit high affinity (in the nanomolar range) for both σ1 and σ2 receptors.[5]

  • The length of the alkyl chain and the substitution pattern on the aromatic ring of the N-aralkyl group modulate both the affinity and the selectivity between the two sigma receptor subtypes.[5]

Analogs as Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. The 1-benzylpiperidine moiety is a key pharmacophore in several potent AChE inhibitors. A notable example is Donepezil (marketed as Aricept), which features a 1-benzyl-4-substituted piperidine core. Structure-activity relationship studies on related compounds reveal the importance of specific structural features for potent AChE inhibition.

Table 3: Comparative AChE Inhibitory Activity of 1-Benzylpiperidine Analogs [6][7]

CompoundKey Structural FeatureAChE IC₅₀ (nM)
Donepezil (E2020) 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7
Compound 21 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56

Data extracted from references[6] and[7].

Key Insights:

  • The 1-benzylpiperidine core serves as a crucial scaffold for potent AChE inhibitors.[6][7]

  • Elaboration of the substituent at the 4-position of the piperidine ring with bulky, aromatic groups can lead to exceptionally high inhibitory potency.[6] Compound 21, with an IC50 of 0.56 nM, is one of the most potent AChE inhibitors reported.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of 4-(4-Methylbenzyl)piperidine analogs.

Radioligand Receptor Binding Assay for Sigma Receptors

This protocol describes a standard method for determining the binding affinity of test compounds for σ1 and σ2 receptors using radiolabeled ligands.[8]

Protocol 1: Sigma Receptor Radioligand Binding Assay

Materials:

  • Receptor source: Rat liver homogenates.[8]

  • Radioligand for σ1: -pentazocine (e.g., 2 nM).[8]

  • Radioligand for σ2: [³H]DTG (e.g., 2 nM).[8]

  • Non-specific binding control for σ1: Unlabeled (+)-pentazocine (e.g., 10 µM).[8]

  • Masking agent for σ2 assay: (+)-Pentazocine (e.g., 5 µM) to block binding to σ1 sites.[8]

  • Assay buffer: Tris buffer (50 mM, pH 8.0).[8]

  • Test compounds (analogs of 4-(4-Methylbenzyl)piperidine).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the rat liver homogenate to initiate the binding reaction. The final volume should be consistent (e.g., 0.5 mL).[8]

  • Incubate the mixture at a specified temperature and duration to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the compound.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Diagram 1: Workflow for Radioligand Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Test Compounds mix Combine Radioligand, Test Compound, and Receptor Source prep_ligand->mix prep_receptor Prepare Receptor (Rat Liver Homogenate) prep_receptor->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a typical radioligand receptor binding assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring the inhibitory activity of compounds against AChE.[9]

Protocol 2: AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) enzyme solution.

  • Substrate: Acetylthiocholine iodide (ATCI).[9]

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[9]

  • Phosphate buffer (e.g., pH 8.0).

  • Test compounds.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.[9]

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.[9]

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate for a defined period (e.g., 10 minutes at 25°C).[9]

  • Initiate the reaction by adding the ATCI substrate solution to all wells.[9]

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[9] The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.[9]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor.

Diagram 2: Principle of the Ellman's Method for AChE Inhibition

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate TNB 5-Thio-2-nitrobenzoate (Yellow, Abs @ 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB Inhibitor Piperidine Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: The enzymatic and colorimetric reactions in the Ellman's assay.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly adaptable scaffold for the development of novel therapeutics. Through systematic structural modifications, analogs with potent and selective activities against diverse biological targets, including monoamine transporters, sigma receptors, and acetylcholinesterase, can be generated. The provided comparative data and detailed experimental protocols offer a framework for researchers to design and evaluate new chemical entities based on this privileged piperidine core. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs to translate their in vitro activity into in vivo efficacy and ultimately, to develop novel clinical candidates for a range of challenging diseases.

References

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ACS Publications. [Link]

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. [Link]

  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. ACS Publications. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NIH. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. [Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. PubMed. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]

Sources

The Versatility of the Piperidine Scaffold: A Comparative Performance Analysis of 4-(4-Methylbenzyl)piperidine Hydrochloride and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that forms the structural basis for a vast array of therapeutics targeting the central nervous system (CNS) and beyond. Its conformational flexibility and the ability to be readily substituted at various positions allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the performance of 4-(4-Methylbenzyl)piperidine hydrochloride, a versatile synthetic intermediate, against a panel of well-established piperidine-based drugs: the acetylcholinesterase inhibitor Donepezil , the dopamine reuptake inhibitor GBR-12909 , and the potent µ-opioid agonist Fentanyl .

Through an examination of their distinct pharmacological profiles, supported by detailed experimental protocols, we will explore how subtle modifications to the 4-substituted piperidine core can lead to profoundly different biological outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the performance of this critical class of compounds.

The Subject of Our Study: this compound

This compound is primarily recognized as a valuable building block in the synthesis of novel bioactive molecules, particularly those targeting CNS disorders.[1] While extensive pharmacological data on this specific intermediate is not broadly published, its performance can be inferred and contextualized by examining its core structure, 4-benzylpiperidine, and its more complex derivatives that have been developed for specific therapeutic targets.

The addition of a methyl group at the para-position of the benzyl ring, as in our topic compound, subtly alters its electronic and lipophilic properties compared to the parent 4-benzylpiperidine. This modification can influence binding affinity, metabolic stability, and pharmacokinetic distribution.

Comparative Performance Analysis

To illustrate the functional diversity achievable from the piperidine scaffold, we will compare the pharmacological profile of the 4-benzylpiperidine core against three benchmark piperidine derivatives, each a leader in its therapeutic class.

Table 1: Comparative Pharmacological Profiles of Piperidine Derivatives
Compound/DerivativePrimary Target(s)Key Performance Metric(s)
4-Benzylpiperidine (Core of Topic Compound)Monoamine Transporters (releasing agent), MAO-A, MAO-BEC₅₀ (Release): NE: 41.4 nM, DA: 109 nM, 5-HT: 5,246 nM[2] IC₅₀ (Inhibition): MAO-A: 130 µM, MAO-B: 750 µM[2]
Donepezil Acetylcholinesterase (AChE)IC₅₀: 5.7 nM[3]
GBR-12909 Dopamine Transporter (DAT)Kᵢ: 1 nM[4]
Fentanyl µ-Opioid Receptor (MOR)~70-fold more potent than morphine in depressing minute volume[5]
PD 174494 (Derivative of Topic Compound)NMDA Receptor (NR1/2B subtype)IC₅₀: 25 nM[6]

Section 1: The Neurochemical Profile of the 4-Benzylpiperidine Scaffold

The unsubstituted 4-benzylpiperidine core acts as a monoamine releasing agent, with a pronounced selectivity for norepinephrine (NE) and dopamine (DA) over serotonin (5-HT).[2] This profile is indicative of a compound that can modulate catecholaminergic neurotransmission, a property often associated with stimulant and antidepressant effects. Additionally, it exhibits weak inhibitory activity against monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters.

Experimental Protocol: Monoamine Release Assay

The capacity of a compound to induce the release of monoamines is typically assessed using an in vitro efflux assay in cells expressing the respective transporters (DAT, NET, SERT) or in synaptosomes.

Principle: This assay measures the ability of a test compound to induce the reverse transport (efflux) of a previously loaded radiolabeled neurotransmitter from the cells.

Step-by-Step Methodology:

  • Cell Culture/Synaptosome Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter in 96-well plates until confluent.

    • Alternatively, prepare synaptosomes from specific brain regions (e.g., rat striatum for DAT) through tissue homogenization and differential centrifugation.

  • Radioligand Loading:

    • Wash the cells or synaptosomes with a pre-warmed buffer (e.g., Krebs-HEPES buffer).

    • Load the cells/synaptosomes by incubating them with a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for a defined period (e.g., 30-60 minutes at 37°C).

  • Removal of Extracellular Radioligand:

    • Terminate the loading process by rapidly washing the cells/synaptosomes multiple times with ice-cold buffer to remove any unbound, extracellular radioligand.

  • Induction of Efflux:

    • Add buffer containing various concentrations of the test compound (e.g., 4-benzylpiperidine) to the loaded cells/synaptosomes.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Quantification of Release:

    • Collect the supernatant (extracellular medium) which now contains the released radioligand.

    • Lyse the cells/synaptosomes with a lysis buffer to determine the amount of radioligand remaining inside.

    • Quantify the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioligand released for each concentration of the test compound.

    • Plot the percentage of release against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal release).

G cluster_workflow Monoamine Release Assay Workflow prep Prepare Cells/Synaptosomes Expressing Transporter load Load with [³H]Neurotransmitter prep->load wash Wash to Remove Extracellular [³H] load->wash induce Incubate with Test Compound (e.g., 4-Benzylpiperidine) wash->induce collect Collect Supernatant (Released [³H]) & Lyse Cells (Retained [³H]) induce->collect quantify Quantify Radioactivity collect->quantify analyze Calculate % Release & Determine EC₅₀ quantify->analyze

Caption: Workflow for an in vitro monoamine release assay.

Section 2: From Building Block to Potent NMDA Receptor Antagonist

The versatility of the 4-(4-methylbenzyl)piperidine scaffold is powerfully demonstrated by its incorporation into PD 174494 (4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine). This derivative is a potent and selective antagonist of the NMDA receptor, specifically the NR1/2B subtype, with an IC₅₀ of 25 nM.[6] The NMDA receptor is a crucial ligand-gated ion channel involved in synaptic plasticity and memory. Its dysregulation is implicated in numerous neurological disorders.

This transformation from a monoamine releasing agent core to a highly specific ion channel blocker highlights the power of strategic chemical modifications. The addition of the N-(2-(4-hydroxyphenoxy)ethyl) and 4-hydroxy groups dramatically alters the molecule's interaction with biological targets. The p-methyl group on the benzyl ring in this derivative was found to increase in vivo anticonvulsant activity threefold compared to the unsubstituted analog.[6]

Experimental Protocol: NMDA Receptor Binding Assay

The affinity of a compound for the NMDA receptor is often determined using a competitive radioligand binding assay, typically targeting the ion channel binding site.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor complex. [³H]MK-801 is a commonly used radioligand that binds within the ion channel pore.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortical tissue in an ice-cold buffer (e.g., Tris-HCl).

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in NMDA receptors. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add buffer, [³H]MK-801, and the membrane preparation.

    • Non-specific Binding Wells: Add buffer, [³H]MK-801, a high concentration of a known non-radioactive NMDA receptor channel blocker (e.g., dizocilpine), and the membrane preparation.

    • Test Compound Wells: Add buffer, [³H]MK-801, varying concentrations of the test compound (e.g., PD 174494), and the membrane preparation.

    • To ensure the channel is open for [³H]MK-801 binding, the assay is conducted in the presence of saturating concentrations of glutamate and glycine.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to calculate the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

G cluster_pathway NMDA Receptor Signaling & Antagonism Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Glycine Glycine Glycine->NMDAR:gly Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling Antagonist PD 174494 (Antagonist) Antagonist->NMDAR Blocks Channel

Caption: Simplified NMDA receptor activation and antagonism.

Section 3: Performance Comparison with Established Piperidine Drugs

A. Donepezil: A High-Affinity Acetylcholinesterase Inhibitor

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] Structurally, it features a 1-benzylpiperidine moiety linked to a dimethoxyindanone group. Its mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. With an IC₅₀ of 5.7 nM, it is significantly more potent than the weak MAO-inhibitory activity of the basic 4-benzylpiperidine scaffold.[3] This demonstrates how the piperidine ring can serve as a scaffold to orient other functional groups for high-affinity interaction with an enzyme's active site.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of AChE enzyme, the substrate ATCI, the chromogen DTNB, and the test inhibitor (e.g., Donepezil) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB solution, and the AChE enzyme solution to each well.

    • Add varying concentrations of the test inhibitor to the appropriate wells. Include a control well with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate ATCI to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control well.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

B. GBR-12909: A Selective Dopamine Transporter (DAT) Inhibitor

GBR-12909 is a potent and selective dopamine reuptake inhibitor (Kᵢ = 1 nM), though it is a piperazine, not a piperidine, its pharmacology is highly relevant to the discussion of 4-substituted amine heterocycles as DAT ligands.[4] Many high-affinity piperidine-based DAT inhibitors have been developed based on its structure.[8] Unlike the monoamine-releasing profile of 4-benzylpiperidine, GBR-12909 is a reuptake inhibitor, meaning it blocks the transporter without inducing efflux. This mechanistic difference is critical, as reuptake inhibitors generally have a lower abuse potential than releasing agents. The high affinity and selectivity of GBR-12909 for DAT underscore how modifications to the N-substituent and the side chain of a heterocyclic core can precisely target a specific monoamine transporter.

C. Fentanyl: A Potent µ-Opioid Receptor Agonist

Fentanyl is a synthetic opioid of the 4-anilidopiperidine class, renowned for its high potency as a µ-opioid receptor (MOR) agonist—approximately 50 to 100 times more potent than morphine.[5][9] Its structure is a clear departure from the 4-benzylpiperidine core, yet it retains the piperidine scaffold. The N-phenethyl group and the N-phenylpropanamide moiety are critical for its high-affinity binding to the MOR. Fentanyl's performance profile highlights how the piperidine ring can be utilized to create powerful analgesics by optimizing interactions with G-protein coupled receptors (GPCRs).

Conclusion: Structure Dictates Function

This comparative guide illustrates the remarkable functional plasticity of the piperidine scaffold. The journey from the modest, multi-target neurochemical profile of the core 4-benzylpiperidine structure to the highly potent and selective agents—Donepezil, Fentanyl, and the NMDA antagonist PD 174494—is a testament to the power of medicinal chemistry.

  • The this compound scaffold, represented by its core, demonstrates a preference for modulating catecholaminergic systems through monoamine release.

  • Elaboration of this core, as seen in PD 174494 , can completely shift the pharmacological target to an ion channel like the NMDA receptor, with the 4-methylbenzyl group itself contributing to enhanced in vivo potency.

  • In contrast, alternative substitutions on the piperidine nitrogen and at the 4-position, as seen in Donepezil and Fentanyl , can direct the molecule to engage with an enzyme active site or a GPCR binding pocket with exceptionally high affinity.

The choice of substituents, their stereochemistry, and their electronic properties are the causal factors behind these divergent performance profiles. Understanding these structure-activity relationships is paramount for the rational design of novel piperidine derivatives with tailored pharmacological activities for the next generation of therapeutics.

References

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Hill, R., et al. (2020). Fentanyl depression of respiration: Comparison with heroin and morphine. British Journal of Pharmacology, 177(13), 2993-3004.
  • Kelly, E., et al. (2023). The anomalous pharmacology of fentanyl. British Journal of Pharmacology, 180(7), 797–812.
  • Newman, A. H., & Katz, J. L. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. AAPS J, 11(1), 89–98.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504.
  • Irifune, M., et al. (1995). Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine. European journal of pharmacology, 272(1), 79–85.
  • UNODC. Fentanyl and its analogues. [Link]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and cells, 39(12), 878–887.
  • ResearchGate. Comparison of Donepezil and Tacrine. [Link]

  • Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
  • Romualdi, P., et al. (2001). Chronic GBR 12909 administration differentially alters prodynorphin gene expression compared to cocaine. European journal of pharmacology, 413(2-3), 207–212.
  • Takeda, A., et al. (2016). Comparison of the Effects of a Brand-name Drug and Its Generic Drug on the Quality of Life of Alzheimer's Disease Patients. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 136(6), 903–909.
  • Wilkinson, D. G. (1999). The pharmacology of donepezil: A new treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 1(1), 121-135.
  • Wikipedia. Fentanyl. [Link]

  • PNNL. Fentanyl Analogs. [Link]

  • Chen, Z., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 44(21), 3497–3504.
  • Assay Genie. Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • van der Mey, M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central journal, 10, 52.
  • Zimmerman, D. M., et al. (1996). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of medicinal chemistry, 39(13), 2545–2552.
  • Perrone, R., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of medicinal chemistry, 55(19), 8365–8377.
  • Araki, S., et al. (1993). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese journal of pharmacology, 61(3), 273–279.
  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1319–1328.
  • Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 36(16), 2300–2306.
  • PubChem. 4-Methylenepiperidine hydrochloride. [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit. [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules (Basel, Switzerland), 26(11), 3375.
  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. [Link]

  • Boyd, K. N., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 29(1), 108–112.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of molecular structure, 1307, 138006.
  • Dutta, A. K., et al. (1998). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Journal of medicinal chemistry, 41(25), 5003–5011.
  • Neumeyer, J. L., et al. (2007). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 17(11), 3148–3151.
  • Reith, M. E., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 39(18), 3491–3499.
  • Gunduz, M. G., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 69, 517–528.
  • Mott, D. D., et al. (2003). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 46(10), 1903–1912.
  • Alpan, A. S., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
  • Neumeyer, J. L., et al. (2007). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 17(11), 3148–3151.

Sources

The Compass of Discovery: A Comparative Guide to Validating the Biological Target of 4-(4-Methylbenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the journey from a synthesized molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. The compound 4-(4-Methylbenzyl)piperidine hydrochloride, with its piperidine core, represents a scaffold of significant pharmacological interest, present in numerous approved drugs.[1][2][3] Its structural alerts suggest potential interactions with a range of biological targets, making a systematic and evidence-based validation approach paramount. This guide provides an in-depth, comparative framework for elucidating the primary biological target of this compound, moving beyond a simple listing of protocols to explain the causality behind experimental choices.

The Enigma of the Piperidine Scaffold: Charting the Potential Target Landscape

The 4-(4-Methylbenzyl)piperidine moiety is a privileged structure in medicinal chemistry, known to interact with several key protein families. An initial structural assessment points towards a number of putative target classes, each with distinct physiological roles and established validation pathways.

  • Sigma (σ) Receptors (σ1 and σ2): These unique receptor proteins are implicated in a wide array of cellular functions and are targets for psychoactive drugs.[4][5] The lipophilic nature of the benzyl group combined with the basic piperidine nitrogen in this compound makes sigma receptors a primary area of investigation. Piperidine derivatives have consistently been identified as high-affinity ligands for both σ1 and σ2 subtypes.[6][7][8]

  • Dopamine (D) Receptors: Specifically, the D2 and D4 subtypes are well-established targets for antipsychotics and treatments for other neuropsychiatric disorders. The 1,4-disubstituted aromatic piperidine framework is a classic pharmacophore for D2 receptor ligands.[9] Furthermore, benzyloxypiperidine scaffolds have been successfully developed as potent and selective D4 receptor antagonists.

  • Opioid Receptors (μ, δ, κ): The piperidine ring is the foundational core of morphine and its synthetic analogues, making opioid receptors a logical, albeit potentially secondary, avenue to explore, particularly for analgesic effects.[10] The specific substitution pattern on the piperidine will heavily influence affinity and selectivity across the opioid receptor subtypes.

  • NMDA Receptors: Certain derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.[11][12]

  • Acetylcholinesterase (AChE): The inhibition of this enzyme is a key strategy in the treatment of Alzheimer's disease. Notably, 1-benzylpiperidine derivatives have demonstrated potent AChE inhibitory activity.[13][14][15]

  • Monoamine Transporters (DAT, NET, SERT): The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[16] This suggests that this compound could modulate monoaminergic neurotransmission.

The initial phase of target validation, therefore, involves a broad screening approach against these putative target classes. The following sections will detail and compare the experimental methodologies to achieve this.

A Comparative Arsenal of Target Validation Techniques

The selection of an appropriate assay is critical and depends on the nature of the putative target (e.g., receptor, enzyme) and the desired information (e.g., binding affinity, functional activity). Below is a comparative overview of primary screening assays for the potential targets of this compound.

Target Class Primary Assay Type Principle Key Readout Throughput Alternative/Confirmatory Assays
Sigma Receptors Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from the receptor.Ki (inhibition constant)HighPhotoaffinity Labeling, Functional Assays (e.g., modulation of ion channels)
Dopamine Receptors Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from the receptor.Ki (inhibition constant)HighcAMP Assay, Calcium Flux Assay, Reporter Gene Assay
Opioid Receptors Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from the receptor.Ki (inhibition constant)High[35S]GTPγS Binding Assay, Functional cell-based assays
NMDA Receptors Calcium Flux AssayMeasurement of intracellular calcium influx upon receptor activation/inhibition.IC50 (half-maximal inhibitory concentration)HighElectrophysiology (e.g., patch-clamp)
Acetylcholinesterase Colorimetric (Ellman's) AssayEnzymatic hydrolysis of a substrate to produce a colored product.IC50 (half-maximal inhibitory concentration)HighFluorometric Assays, Mass Spectrometry-based assays
Monoamine Transporters Radioligand Uptake AssayMeasurement of the inhibition of radiolabeled neurotransmitter uptake into cells.IC50 (half-maximal inhibitory concentration)MediumRadioligand Binding Assay

Illuminating the Path: Experimental Workflows and Protocols

To provide a practical framework, this section details step-by-step protocols for primary screening against the most likely target classes. The choice of specific reagents and cell lines is crucial for obtaining reliable and reproducible data.

Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Selectivity cluster_mechanism Mechanism of Action A This compound B Broad Target Panel Screening (Radioligand Binding & Functional Assays) A->B C Sigma Receptors (σ1, σ2) B->C D Dopamine Receptors (D2, D4) B->D E Opioid Receptors (μ) B->E F NMDA Receptors (NR1/2B) B->F G Acetylcholinesterase B->G H Monoamine Transporters B->H I Primary Hit(s) Identified B->I Identify Hits J Dose-Response & Affinity Determination (Ki / IC50) I->J I->J K Orthogonal Functional Assays J->K L Selectivity Profiling (Against related and unrelated targets) K->L M Cellular Thermal Shift Assay (CETSA) L->M N In vitro & In vivo Models L->N

Caption: A generalized workflow for the identification and validation of the biological target for a novel compound.

Detailed Experimental Protocols

This protocol is designed to determine the binding affinity of this compound for the σ1 and σ2 receptors.

  • Objective: To determine the Ki of the test compound for σ1 and σ2 receptors.

  • Principle: Competitive inhibition of a radiolabeled ligand binding to the receptor in a membrane preparation.

  • Materials:

    • σ1 Receptor Radioligand: -pentazocine

    • σ2 Receptor Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine)

    • Membrane Preparations: Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2).

    • Non-specific Binding Control: Haloperidol (10 µM)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled non-specific control (for non-specific binding), or the test compound.

    • Incubate at 37°C for 120 minutes.[17]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.

This assay determines if this compound acts as an agonist or antagonist at the D2 receptor.

  • Objective: To assess the functional activity of the test compound at the D2 receptor.

  • Principle: The D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.

    • cAMP Assay Kit: (e.g., HTRF, AlphaLISA, or fluorescence-based biosensor)

    • Agonist Control: Dopamine or Quinpirole

    • Antagonist Control: Haloperidol or Spiperone

    • Forskolin: To stimulate adenylyl cyclase.

  • Procedure:

    • Plate the D2-expressing cells in a 96-well plate and incubate overnight.

    • For antagonist mode: Pretreat cells with serial dilutions of this compound.

    • Stimulate the cells with a fixed concentration of a D2 agonist (e.g., dopamine at its EC80) in the presence of forskolin.

    • For agonist mode: Treat cells with serial dilutions of the test compound in the presence of forskolin.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

A colorimetric assay to screen for AChE inhibitory activity.[2][4][18]

  • Objective: To determine the IC50 of the test compound for AChE.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.

  • Materials:

    • Enzyme: Purified human recombinant AChE.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: DTNB.

    • Positive Control Inhibitor: Donepezil or Physostigmine.

    • Assay Buffer: Phosphate buffer, pH 8.0.

  • Procedure:

    • In a 96-well plate, add the assay buffer, DTNB, and serial dilutions of this compound or a control inhibitor.

    • Add the AChE enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI).

    • Monitor the change in absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50.

Comparative Data Summary

While specific experimental data for this compound is not publicly available, a well-structured research plan would generate data that can be summarized as follows for clear comparison and decision-making.

Target Assay Type Metric This compound Positive Control Control Ki/IC50/EC50
σ1 Receptor Radioligand BindingKi (nM)Experimental ValueHaloperidol4.5 nM[17]
σ2 Receptor Radioligand BindingKi (nM)Experimental ValueHaloperidol2.5 nM[7]
Dopamine D2 Receptor cAMP Assay (Antagonist)IC50 (nM)Experimental ValueHaloperidol~5 nM
Dopamine D4 Receptor Radioligand BindingKi (nM)Experimental ValueL-745,870~1 nM
μ-Opioid Receptor Radioligand BindingKi (nM)Experimental ValueDAMGO~1 nM
NMDA Receptor (NR1/2B) Calcium Flux AssayIC50 (µM)Experimental ValueIfenprodil~0.3 µM
Acetylcholinesterase Ellman's AssayIC50 (nM)Experimental ValueDonepezil~6 nM

Conclusion: From Putative Interactions to Validated Mechanisms

The validation of the biological target of this compound is a multifaceted process that requires a logical and tiered approach. Beginning with a broad primary screen against its putative targets based on its chemical scaffold is the most efficient path forward. The comparative guide presented here offers a robust framework for researchers to design and execute these critical experiments. By understanding the principles behind each assay and comparing the performance of the test compound against well-characterized alternatives, the scientific community can confidently elucidate its mechanism of action, paving the way for its potential development as a novel therapeutic agent. The key is not just to generate data, but to build a self-validating system of evidence that stands up to rigorous scientific scrutiny.

References

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Pharmacology and therapeutic potential of sigma(1) receptor ligands. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Available from: [Link]

  • PubMed Central. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Available from: [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Available from: [Link]

  • Wikipedia. Sigma-2 receptor. Available from: [Link]

  • ACS Publications. Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties. Available from: [Link]

  • Frontiers. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Available from: [Link]

  • Wikipedia. Sigma receptor. Available from: [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

  • PubMed Central. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Available from: [Link]

  • PubMed. Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders. Available from: [Link]

  • Taylor & Francis Online. Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

  • PubMed Central. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Available from: [Link]

  • Frontiers. Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function. Available from: [Link]

  • ACS Publications. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Available from: [Link]

  • Wikipedia. Dopamine receptor. Available from: [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available from: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Eurofins Discovery. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • MDPI. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Available from: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available from: [Link]

  • PubChem. N-(4-Methylbenzoyl)-4-benzylpiperidine. Available from: [Link]

  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Available from: [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Available from: [Link]

  • PubMed. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Available from: [Link]

  • PubMed. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Available from: [Link]

  • PubChem. 4-Benzylpiperidine. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Available from: [Link]

  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Available from: [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Available from: [Link]

  • PubMed Central. The opioid receptor: emergence through millennia of pharmaceutical sciences. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

  • PubMed Central. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Available from: [Link]

  • ACS Publications. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Available from: [Link]

  • PubMed. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Available from: [Link]

  • NIH. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Available from: [Link]

  • Pain Physician. Opioid Pharmacology. Available from: [Link]

  • MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Methylbenzyl)piperidine hydrochloride is a key building block in the synthesis of various bioactive molecules, finding significant application in the development of novel analgesics and anti-inflammatory agents.[1] Its strategic importance in medicinal chemistry necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a side-by-side comparison of three distinct synthetic pathways to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations for researchers, scientists, and professionals in drug development. Each route is presented with detailed experimental protocols, supported by mechanistic insights and comparative data to facilitate informed decisions in laboratory and process chemistry settings.

Introduction

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals due to its ability to interact with various biological targets. Specifically, 4-substituted piperidines are of great interest. The title compound, this compound, serves as a crucial intermediate, and its efficient synthesis is a critical step in the drug discovery and development pipeline. This guide will explore three viable synthetic strategies:

  • Route 1: Two-Step Synthesis via Suzuki Coupling and Catalytic Hydrogenation

  • Route 2: Grignard Reaction with a Cyanopyridine Precursor

  • Route 3: One-Pot Reductive Amination

Each route will be evaluated based on yield, purity, reaction conditions, scalability, and the availability and cost of starting materials.

Route 1: Two-Step Synthesis via Suzuki Coupling and Catalytic Hydrogenation

This classic and robust approach first constructs the C-C bond between the pyridine and benzyl moieties via a palladium-catalyzed Suzuki coupling reaction, followed by the reduction of the pyridine ring to piperidine.

Workflow Diagram

Route 1: Suzuki Coupling and Hydrogenation cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Catalytic Hydrogenation 4-Chloropyridine 4-Chloropyridine 4-4-Methylbenzylpyridine 4-(4-Methylbenzyl)pyridine 4-Chloropyridine->4-4-Methylbenzylpyridine Suzuki Coupling 4-Methylbenzylboronic_acid 4-Methylbenzylboronic acid 4-Methylbenzylboronic_acid->4-4-Methylbenzylpyridine Pd_catalyst Pd(PPh3)4 K2CO3, Toluene/H2O Pd_catalyst->4-4-Methylbenzylpyridine Final_Product_1 4-(4-Methylbenzyl)piperidine hydrochloride 4-4-Methylbenzylpyridine->Final_Product_1 Hydrogenation H2_PdC H2, Pd/C Ethanol, HCl H2_PdC->Final_Product_1 Route 2: Grignard Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 4-Cyanopyridine 4-Cyanopyridine Intermediate_Ketimine Intermediate Ketimine 4-Cyanopyridine->Intermediate_Ketimine Grignard Addition 4-Methylbenzylmagnesium_chloride 4-Methylbenzylmagnesium chloride 4-Methylbenzylmagnesium_chloride->Intermediate_Ketimine Final_Product_2 4-(4-Methylbenzyl)piperidine hydrochloride Intermediate_Ketimine->Final_Product_2 Hydrolysis & Reduction Reducing_Agent NaBH4, then H2, PtO2, HCl Reducing_Agent->Final_Product_2 Route 3: Reductive Amination 4-Piperidone_hydrochloride 4-Piperidone monohydrate hydrochloride Intermediate_Amine 4-(p-tolylamino)piperidine 4-Piperidone_hydrochloride->Intermediate_Amine Reductive Amination p-Toluidine p-Toluidine p-Toluidine->Intermediate_Amine Reducing_Agent_3 Sodium triacetoxyborohydride Acetic acid, Dichloroethane Reducing_Agent_3->Intermediate_Amine Final_Product_3 4-(4-Methylbenzyl)piperidine hydrochloride Intermediate_Amine->Final_Product_3 [Rearrangement/Further Reaction] Not a direct route Revised Route 3: Reductive Amination 4-Methylbenzaldehyde 4-Methylbenzaldehyde Boc_Protected_Intermediate Boc-protected intermediate 4-Methylbenzaldehyde->Boc_Protected_Intermediate Reductive Amination 4-Aminopiperidine tert-butyl 4-aminopiperidine -1-carboxylate 4-Aminopiperidine->Boc_Protected_Intermediate Reducing_Agent_RA Sodium triacetoxyborohydride Dichloroethane Reducing_Agent_RA->Boc_Protected_Intermediate Final_Product_RA 4-(4-Methylbenzylamino)piperidine dihydrochloride Boc_Protected_Intermediate->Final_Product_RA Deprotection Deprotection HCl in Dioxane Deprotection->Final_Product_RA Corrected Route 3: Reductive Amination 4-Methylphenylacetaldehyde 4-Methylphenylacetaldehyde Final_Product_Base 4-(4-Methylbenzyl)piperidine 4-Methylphenylacetaldehyde->Final_Product_Base Reductive Amination Piperidine Piperidine Piperidine->Final_Product_Base Reducing_Agent_CRA Sodium triacetoxyborohydride Dichloroethane Reducing_Agent_CRA->Final_Product_Base Final_Product_CRA 4-(4-Methylbenzyl)piperidine hydrochloride Final_Product_Base->Final_Product_CRA Salt Formation HCl_Salt_Formation HCl in Ether HCl_Salt_Formation->Final_Product_CRA

Sources

A Researcher's Comparative Guide to the Specificity of 4-(4-Methylbenzyl)piperidine hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise interaction of a molecule within a complex biological system is paramount. A compound's specificity—its ability to interact with its intended target while avoiding off-target interactions—is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth analysis of 4-(4-Methylbenzyl)piperidine hydrochloride, a versatile building block in medicinal chemistry, and offers a comparative framework for assessing its specificity against relevant alternatives.[1][2] We will delve into the causality behind experimental choices and provide actionable protocols to empower your research.

Section 1: Understanding the Importance of Specificity in Drug Discovery

The concept of drug specificity is central to modern pharmacology.[3] A highly specific drug elicits a narrow set of cellular responses by interacting with a limited number of molecular targets.[3] This minimizes the potential for unintended side effects, which often arise from a compound's promiscuous binding to multiple receptors or enzymes.[4] Conversely, in some therapeutic areas, such as the treatment of rapidly mutating viruses, a degree of controlled promiscuity can be advantageous.[4] Therefore, a thorough assessment of a compound's specificity is not merely a checkbox in the drug development pipeline but a foundational step in understanding its potential therapeutic utility and risks.[4][5]

Section 2: Profile of this compound

This compound is a piperidine derivative recognized as a key intermediate in the synthesis of a variety of bioactive molecules, including analgesics, psychoactive agents, and anti-inflammatory drugs.[1][2] Its chemical structure, featuring a piperidine ring and a 4-methylbenzyl group, provides a scaffold that can be modified to modulate its pharmacological properties.[1] This compound and its derivatives have been investigated for their potential to interact with various targets within the central nervous system, including NMDA receptors and acetylcholinesterase.[6][7]

Derivatives of the parent compound, 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine over serotonin.[8] Furthermore, structural analogs have been explored as inhibitors of enzymes like tyrosinase and MenA, an enzyme from Mycobacterium tuberculosis.[9][10] Given this diverse range of potential biological activities, a rigorous evaluation of the specificity of any new derivative of this compound is essential.

Section 3: Methodologies for Assessing Specificity

To objectively assess the specificity of this compound and its analogs, a multi-pronged experimental approach is necessary. Here, we detail three robust methodologies that provide complementary insights into a compound's interaction profile.

Principle: Receptor binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[11][12][13] These assays typically involve a radiolabeled or fluorescently tagged ligand of known high affinity for the target receptor.[11][14] By introducing the test compound, its ability to compete with the labeled ligand for binding to the receptor can be quantified, yielding an inhibition constant (Ki) or an IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).[11]

Experimental Workflow:

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation: Prepare cell membranes expressing the target receptor of interest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

    • A range of concentrations of the test compound (this compound or its analogs).

    • For determining non-specific binding, a high concentration of an unlabeled ligand known to bind to the receptor.

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. Allow the filters to dry, and then add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[15][16] By varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated.[16][17] This is crucial for understanding how the compound interacts with the enzyme's active site or other allosteric sites.[16]

Experimental Workflow:

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor (this compound) in a suitable buffer that ensures optimal enzyme activity.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • The test compound at various concentrations (include a vehicle control).

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[16]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance or fluorescence of the product at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[16]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. To determine the mode of inhibition, perform the assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration.[16] Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16]

Principle: CETSA is a powerful biophysical method to assess drug-target engagement directly within intact cells or tissues.[18][19][20] The principle is based on the ligand-induced thermal stabilization of proteins.[19][21] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[20] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated.[21] A shift in this curve in the presence of a compound indicates direct binding.[21][22]

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to an appropriate confluency and treat them with the test compound (this compound) or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody conjugated to a detectable enzyme or fluorophore for visualization.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and untreated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. The difference in the melting temperature (Tm) between the treated and untreated samples represents the thermal shift.[18][21]

Section 4: Comparative Data and Interpretation

To provide a practical comparison, let's consider a hypothetical scenario where this compound (Compound A) is being evaluated for its specificity against two known compounds: a highly specific inhibitor of Target X (Compound B) and a known promiscuous compound (Compound C).

Table 1: Comparative Specificity Data

Assay TypeTargetCompound A (IC50/Ki/ΔTm)Compound B (IC50/Ki/ΔTm)Compound C (IC50/Ki/ΔTm)
Receptor Binding Receptor X50 nM (Ki)5 nM (Ki)100 nM (Ki)
Receptor Y1 µM (Ki)>10 µM (Ki)200 nM (Ki)
Receptor Z5 µM (Ki)>10 µM (Ki)500 nM (Ki)
Enzyme Inhibition Enzyme 1200 nM (IC50)>50 µM (IC50)1 µM (IC50)
Enzyme 210 µM (IC50)>50 µM (IC50)2 µM (IC50)
CETSA Target X+5.2 °C (ΔTm)+8.5 °C (ΔTm)+3.1 °C (ΔTm)
Off-Target 1+0.5 °C (ΔTm)+0.2 °C (ΔTm)+2.5 °C (ΔTm)

Interpretation:

  • Compound A shows good potency for Receptor X and a significant thermal shift, indicating direct engagement in a cellular context. However, it also displays moderate activity against Enzyme 1 and some off-target binding to Receptor Y. This suggests that while it has a primary target, further chemical modifications may be needed to improve its specificity.

  • Compound B demonstrates high potency and specificity for Receptor X, with minimal to no activity against other tested targets. The large thermal shift in the CETSA further confirms strong and specific target engagement.

  • Compound C exhibits broad activity across multiple receptors and enzymes, with smaller thermal shifts for all targets, characteristic of a promiscuous compound.

Section 5: Conclusion and Future Directions

The assessment of specificity is a critical and multifaceted process in drug discovery and chemical biology. This guide has provided a framework for evaluating the specificity of this compound by comparing its performance against other compounds using established methodologies. By employing a combination of receptor binding assays, enzyme inhibition studies, and cellular thermal shift assays, researchers can build a comprehensive profile of a compound's interactions within a biological system.

For this compound, the initial data suggests a promising starting point for the development of more specific ligands. Future work should focus on structure-activity relationship (SAR) studies to identify the chemical moieties responsible for off-target effects and to guide the synthesis of analogs with improved specificity.

References

  • A standard operating procedure for an enzym
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular thermal shift assay. Grokipedia.
  • In vitro receptor binding assays: General methods and considerations.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • This compound. Chem-Impex.
  • This compound | 165110-20-3. J&K Scientific.
  • 5.4: Enzyme Inhibition. Chemistry LibreTexts.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube.
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Designing drug response experiments and quantifying their results. PMC.
  • Current Protocols in Pharmacology. PMC.
  • Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PubMed Central.
  • 4-(2-Methylbenzyl)piperidine hydrochloride. ChemScene.
  • 4-Benzylpiperidine. Wikipedia.
  • 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride. Santa Cruz Biotechnology.
  • Drug Activity and Drug Specificity. Sigma-Aldrich.
  • 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride. Sigma-Aldrich.
  • 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. PubMed.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed.

Sources

Independent Verification and Comparative Analysis of 4-(4-Methylbenzyl)piperidine hydrochloride: A Guide for CNS Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of a Versatile Piperidine Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing neurotherapeutics, this guide offers a framework for the independent verification of the reported activities of 4-(4-Methylbenzyl)piperidine hydrochloride. While widely cited as a key intermediate in the synthesis of analgesics, anti-inflammatory drugs, and psychoactive agents, concrete pharmacological data for this specific molecule remains elusive in publicly accessible literature.[1] Its structural similarity to compounds with known central nervous system (CNS) activity suggests a high potential for interaction with various neurotransmitter systems.[1][2]

This document provides a comparative analysis of this compound against its close structural analogs, for which robust pharmacological data exists. We will delve into the known activities of 4-benzylpiperidine as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor, and a more complex analog, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, as a potent and selective NMDA receptor antagonist.[3] This guide will equip you with the rationale and detailed experimental protocols to independently assess the activity of this compound and determine how the subtle addition of a methyl group to the benzyl moiety influences its pharmacological profile.

Our approach is grounded in the principles of scientific integrity, providing self-validating experimental designs that will empower your research and development efforts.

Comparative Analysis of this compound and Its Analogs

The pharmacological activity of piperidine-based compounds can be significantly altered by minor structural modifications. The table below summarizes the known activities of key analogs of this compound, which will serve as the basis for our experimental investigation.

CompoundStructureReported ActivityKey Data Points
This compound this compoundIntermediate for analgesics, anti-inflammatories, psychoactive agents. Potential to affect neurotransmitter systems.[1]No specific IC50, EC50, or Ki values publicly reported.
4-Benzylpiperidine 4-BenzylpiperidineMonoamine Releasing Agent, Weak Monoamine Oxidase (MAO) Inhibitor.[4]Release EC50: NE (41.4 nM), DA (109 nM), 5-HT (5,246 nM). MAO IC50: MAO-A (130 µM), MAO-B (750 µM).
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineSelective NMDA Receptor Antagonist (NR1/2B subunit).[3]IC50: 0.63 µM for NR1/2B subunit.[3]

Experimental Workflows for Independent Verification

To elucidate the pharmacological profile of this compound, a series of in vitro assays are proposed. These experiments are designed to test the hypotheses generated from the activities of its analogs.

Workflow for Assessing Monoamine Releasing Activity

This workflow aims to determine if this compound acts as a monoamine releasing agent, and to quantify its potency and selectivity compared to 4-benzylpiperidine.

cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep_cells Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plate_cells Plate cells in 96-well plates prep_cells->plate_cells add_compounds Add test compounds (4-(4-Methylbenzyl)piperidine HCl, 4-benzylpiperidine) at various concentrations plate_cells->add_compounds add_radioligand Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) add_compounds->add_radioligand incubate Incubate for 10 minutes at 37°C add_radioligand->incubate stop_reaction Stop uptake by rapid filtration incubate->stop_reaction measure_radioactivity Quantify intracellular radioactivity using liquid scintillation counting stop_reaction->measure_radioactivity calculate_ic50 Calculate IC50 values from concentration-response curves measure_radioactivity->calculate_ic50 compare_potency Compare potency and selectivity between the two compounds calculate_ic50->compare_potency

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Workflow for Assessing Monoamine Oxidase (MAO) Inhibition

This experiment will determine if this compound inhibits MAO-A and/or MAO-B, and its potency relative to 4-benzylpiperidine.

cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare recombinant human MAO-A and MAO-B enzyme solutions pre_incubate Pre-incubate enzyme with test compounds prep_enzyme->pre_incubate prep_compounds Prepare serial dilutions of test compounds and controls (clorgyline for MAO-A, selegiline for MAO-B) prep_compounds->pre_incubate add_substrate Add fluorogenic substrate (e.g., kynuramine) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence intensity over time incubate->measure_fluorescence calculate_ic50 Calculate IC50 values from inhibition curves measure_fluorescence->calculate_ic50 determine_selectivity Determine selectivity for MAO-A vs. MAO-B calculate_ic50->determine_selectivity

Caption: Workflow for MAO-A and MAO-B Inhibition Assay.

Workflow for Assessing NMDA Receptor Binding Affinity

This radioligand binding assay will investigate if this compound has any affinity for the NMDA receptor, using the more complex analog as a positive control.

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis homogenize_tissue Homogenize rat cortical tissue prepare_membranes Prepare crude synaptosomal membranes by differential centrifugation incubate_components Incubate membranes with [3H]CGP 39653 (NMDA antagonist radioligand) and varying concentrations of test compounds prepare_membranes->incubate_components separate_bound Separate bound from free radioligand by rapid vacuum filtration incubate_components->separate_bound measure_radioactivity Quantify radioactivity on filters separate_bound->measure_radioactivity calculate_ki Calculate Ki values from IC50 values using the Cheng-Prusoff equation measure_radioactivity->calculate_ki compare_affinity Compare binding affinities of the compounds calculate_ki->compare_affinity

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methylbenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 4-(4-Methylbenzyl)piperidine hydrochloride, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

The core principle of chemical safety is to establish multiple barriers of protection. While engineering controls like fume hoods are the first line of defense, PPE serves as the critical final barrier between the researcher and the chemical. The recommendations outlined here are synthesized from safety data for piperidine derivatives and hydrochloride salts, establishing a comprehensive safety framework.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is an off-white powder.[1] While toxicological properties for this specific compound are not extensively documented, the hazards can be inferred from related chemical structures, such as piperidine and other hydrochloride salts.

The primary concerns are:

  • Dermal Contact: Substituted piperidines can cause skin irritation or, in some cases, severe burns.[2][3]

  • Ocular Contact: The eyes are highly susceptible. Contact can lead to serious irritation or irreversible eye damage.[2][3]

  • Inhalation: As a fine powder, airborne particles can be inhaled, causing respiratory tract irritation.[2]

  • Ingestion: Like many chemical reagents, it is considered harmful if swallowed.[3][4]

The hydrochloride component also warrants caution, as it can contribute to the irritant nature of the compound. Therefore, our PPE strategy is designed to mitigate these risks comprehensively.

Core PPE Requirements: A Head-to-Toe Protocol

Effective protection relies on selecting the right equipment and using it correctly. Below is a detailed breakdown of the necessary PPE for handling this compound.

Eye and Face Protection: The Non-Negotiable First Barrier

Direct ocular exposure is a high-consequence risk. Standard laboratory safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever handling the solid or its solutions. These provide a seal around the eyes, protecting against airborne powder and splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>25g) or performing vigorous mixing, a full face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.[5][6]

  • Critical Note on Contact Lenses: Contact lenses should not be worn when handling this chemical, as they can trap material against the eye and concentrate irritants.[7]

Skin and Body Protection: Preventing Dermal Absorption

To prevent skin contact, a multi-component approach is necessary.

  • Gloves: Standard lightweight latex or vinyl gloves are not appropriate.

    • Selection: Use chemically resistant gloves, such as nitrile or neoprene, that have been tested against relevant standards (e.g., EN 374).[8]

    • Breakthrough Time: For brief contact, a glove with a breakthrough time greater than 60 minutes is recommended. For prolonged handling or immersion, select a glove with a breakthrough time exceeding 240 minutes.[7]

    • Technique: Always inspect gloves for degradation before use. Employ the "double-gloving" technique for added safety during high-risk procedures. Remove and replace gloves immediately if contamination is suspected.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A flame-retardant, anti-static lab coat or a chemical-resistant apron over a standard lab coat should be worn.[3] Ensure the coat has long sleeves and is fully buttoned.

  • Additional Protection: For large-scale operations, chemical-resistant overalls and boots are recommended to prevent any possibility of skin contact.[5][7]

Respiratory Protection: Shielding the Respiratory Tract

Engineering controls, primarily the use of a certified chemical fume hood, are the most effective way to control airborne particulates.[9] However, respiratory protection is essential in certain scenarios.

  • When Required:

    • When weighing or transferring the powder outside of a containment system (e.g., a glove box or ventilated balance enclosure).

    • During cleanup of spills.

    • If engineering controls are not available or are malfunctioning.

  • Selection: A NIOSH-approved respirator is required. For this powdered compound, a half-mask or full-face respirator equipped with P95 or P100 particulate filters (EU equivalent: P1 or P2) is necessary.[4][10]

  • Fit and Training: A respiratory protection program that includes fit testing, training, and medical evaluation is mandated by OSHA (29 CFR 1910.134) and is a critical component of safe laboratory practice.[11]

PPE Operational Plan: A Step-by-Step Guide

Proper procedure is as important as the equipment itself. Follow this sequence to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat or overalls.

  • Respiratory Protection: Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contaminants. It should be performed in a designated area.

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.

  • Body Protection: Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated receptacle for laundering or disposal.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[9]

PPE Selection and Disposal Summary

This table provides a quick reference for selecting appropriate PPE based on the task.

Task / ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile gloves (single pair)Not typically required
Weighing Powder (<10g) Chemical splash gogglesDouble nitrile gloves, lab coatRequired (P95/P100 respirator) if outside a ventilated enclosure
Preparing Solutions Chemical splash goggles & face shieldDouble nitrile gloves, chemical-resistant apron over lab coatRecommended if not in a fume hood
Large-Scale Handling (>25g) Chemical splash goggles & face shieldDouble nitrile gloves, chemical-resistant overallsRequired (P95/P100 respirator)
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty nitrile/neoprene gloves, chemical-resistant overalls, bootsRequired (P95/P100 respirator)

Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[4][12] Do not discard in regular trash.

Diagram: PPE Decision Workflow

The following diagram illustrates the logical flow for determining the necessary level of PPE.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Final Action Start Start: Handling this compound BasePPE Baseline PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat Start->BasePPE Always Start Here CheckPowder Is the material an airborne powder? CheckQuantity Large quantity (>25g) or high-splash risk? CheckPowder->CheckQuantity No AddRespirator Add Respirator (P95/P100 Filter) CheckPowder->AddRespirator Yes AddFaceShield Add Face Shield & Chem-Resistant Apron CheckQuantity->AddFaceShield Yes Proceed Proceed with Caution CheckQuantity->Proceed No BasePPE->CheckPowder AddRespirator->CheckQuantity AddFaceShield->Proceed

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you build a robust culture of safety, ensuring that your valuable research in drug development is not compromised by avoidable risks. Your safety is paramount, and the correct use of PPE is a direct reflection of scientific diligence and expertise.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. Available at: [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. Available at: [Link]

  • 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem . PubChem. Available at: [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited . Jubilant Life Sciences Limited. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH . Carl ROTH. Available at: [Link]

  • MSDS of 4-(4-methylphenoxy)piperidine hydrochloride . Capot Chemical Co., Ltd. Available at: [Link]

  • Hydrochloric Acid Safe Handling Guideline . SLAC National Accelerator Laboratory. Available at: [Link]

  • Standard Operating Procedure - Hydrochloric Acid . University of Toledo. Available at: [Link]

  • Hydrochloric Acid Hazards & Safety Tips | VelocityEHS . VelocityEHS. Available at: [Link]

  • Hydrochloric acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • Chemicals - safe use and handling - HSE . Health and Safety Executive. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylbenzyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Methylbenzyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.